Product packaging for 1(or 2)-(2-Ethylhexyl) trimellitate(Cat. No.:CAS No. 61137-09-5)

1(or 2)-(2-Ethylhexyl) trimellitate

Cat. No.: B047782
CAS No.: 61137-09-5
M. Wt: 322.4 g/mol
InChI Key: BPAVWKYYIPGEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1(or 2)-(2-Ethylhexyl) trimellitate is a high-purity organic compound of significant interest in advanced materials research, primarily functioning as a plasticizer and specialty solvent. This compound is an ester derivative of trimellitic acid and 2-ethylhexanol, existing as an isomeric mixture that offers unique performance characteristics compared to single-isomer plasticizers. Its primary research application lies in the development and modification of polymers, especially polyvinyl chloride (PVC) and other vinyl resins, where it is investigated for its exceptional compatibility, low volatility, and high-temperature resistance. Researchers utilize this trimellitate to impart enhanced flexibility, durability, and processability to polymeric materials while studying the long-term stability and migration resistance of plasticizers within a polymer matrix. Its mechanism of action involves intercalating between polymer chains, effectively reducing intermolecular forces and increasing the free volume, which lowers the glass transition temperature (Tg) and yields a more flexible material. Beyond polymer science, it serves as a valuable solvent in catalytic reactions and as a chemical intermediate for synthesizing more complex esters and functional materials. This product is provided to support rigorous scientific inquiry into next-generation materials, sustainable plasticizer alternatives, and the fundamental structure-property relationships in soft matter physics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O6 B047782 1(or 2)-(2-Ethylhexyl) trimellitate CAS No. 61137-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAVWKYYIPGEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68735-92-2
Record name 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068735922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(or 2)-(2-ethylhexyl) dihydrogen benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(2-Ethylhexyl) trimellitate synthesis pathway from trimellitic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Tris(2-Ethylhexyl) Trimellitate (TEHTM)

Introduction

Tris(2-ethylhexyl) trimellitate (TEHTM), commonly known as TOTM, is a high-performance primary plasticizer used extensively in the manufacturing of polyvinyl chloride (PVC) products. It is produced through the esterification of trimellitic anhydride with 2-ethylhexanol.[1][2] TEHTM is prized for its unique combination of properties, including extremely low volatility, excellent heat resistance, low migration, and strong electrical resistivity.[1][3] These characteristics make it the ideal choice for demanding applications such as high-temperature wire and cable insulation, automotive interiors, and medical devices where safety and durability are paramount.[3][4][5]

This technical guide provides a detailed overview of the primary synthesis pathways for producing high-purity TEHTM from trimellitic anhydride, complete with experimental protocols, comparative data, and process visualizations for researchers and chemical development professionals.

Core Synthesis Pathways

There are two primary industrial routes for the synthesis of TEHTM from trimellitic anhydride: direct esterification and a two-step transesterification process.

  • Direct Esterification: This is the most straightforward method, involving the direct reaction of trimellitic anhydride with 2-ethylhexanol in a single step.[1] It is widely used commercially but may result in a product with lower purity and higher color compared to the alternative route.[6]

  • Two-Step Transesterification: This pathway involves an intermediate step. First, trimellitic anhydride is reacted with methanol to form trimethyl trimellitate. This intermediate is then purified and subsequently reacted with 2-ethylhexanol in a transesterification reaction to yield the final TEHTM product.[6][7] This method is advantageous for producing TEHTM with very high purity (>99%) and a low color number.[6]

G cluster_0 Direct Esterification cluster_1 Two-Step Transesterification TMA_D Trimellitic Anhydride TEHTM_D TEHTM TMA_D->TEHTM_D + Catalyst - H2O EH_D 2-Ethylhexanol EH_D->TEHTM_D TMA_T Trimellitic Anhydride TMT Trimethyl Trimellitate (Intermediate) TMA_T->TMT + Catalyst MeOH Methanol MeOH->TMT TEHTM_T TEHTM TMT->TEHTM_T + Catalyst - Methanol EH_T 2-Ethylhexanol EH_T->TEHTM_T

Caption: Overview of TEHTM Synthesis Pathways.

Experimental Protocols

Protocol 1: Direct Esterification

This protocol outlines the single-step synthesis of TEHTM.

1. Materials and Equipment:

  • Reactants: Trimellitic Anhydride (TMA), 2-Ethylhexanol (2-EH).

  • Catalyst: Para-toluene sulfonic acid (p-TSA) or an organotitanate catalyst (e.g., Tetra-isopropyl titanate).

  • Equipment: A glass reactor equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser to remove the water byproduct.

2. Procedure:

  • Reactor Charging: Charge the reactor with one molar equivalent of trimellitic anhydride and a stoichiometric excess (approximately 3.3 to 3.5 molar equivalents) of 2-ethylhexanol.

  • Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere, preventing oxidation and color formation.

  • Catalyst Addition: Add the catalyst. For p-TSA, a concentration of 0.5-1.0% by weight of the reactants is typical.[8]

  • Esterification Reaction: Heat the mixture to 160-200°C with continuous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below 0.5 mg KOH/g.

  • Purification:

    • Neutralization: Cool the mixture to 90-100°C. Add a 5-10% aqueous solution of sodium carbonate or sodium hydroxide to neutralize the acidic catalyst and any remaining unreacted trimellitic acid.

    • Washing: Wash the organic layer with hot water to remove residual salts.

    • Alcohol Removal: Remove the excess 2-ethylhexanol under vacuum distillation.

    • Filtration: Filter the hot crude product through a bed of filter aid (e.g., celite) to remove any solid impurities, yielding the final TEHTM product.

Protocol 2: Two-Step Transesterification

This method offers higher purity and is detailed below.

Part A: Synthesis of Trimethyl Trimellitate Intermediate

  • Esterification: React trimellitic anhydride with an excess of methanol in the presence of a suitable esterification catalyst until the reaction is complete.

  • Purification: The crude trimethyl trimellitate is purified via fractional distillation (rectification) under vacuum to obtain a high-purity, low-color intermediate.[7]

Part B: Transesterification to TEHTM

  • Materials and Equipment:

    • Reactants: Purified Trimethyl Trimellitate, 2-Ethylhexanol.

    • Catalyst: Tetraisopropyl titanate.

    • Equipment: A reactor setup similar to the direct esterification process, but with a distillation column to efficiently remove the methanol byproduct.

  • Procedure:

    • Reactor Charging: Charge the reactor with the purified trimethyl trimellitate, 2-ethylhexanol, and the tetraisopropyl titanate catalyst. A typical mass ratio is 100 parts trimethyl trimellitate to 300 parts 2-ethylhexanol, with 0.3 parts catalyst.[7]

    • Inerting: Purge the system with nitrogen.

    • Transesterification Reaction: Slowly heat the mixture to approximately 220°C over 2.5 hours and hold for an additional 1-2 hours.[6][7] Methanol is continuously removed as it forms, driving the reaction to completion.

    • Purification:

      • Solvent Removal: After the reaction, reduce the temperature to 150°C and apply a vacuum to distill off any remaining methanol and the excess 2-ethylhexanol.[7]

      • Refining: The crude TEHTM is further refined through steps such as steam stripping, neutralization, and filtration to achieve the desired high purity.

Data Presentation

The following tables summarize key quantitative data for the reactants, product, and synthesis processes.

Table 1: Physicochemical Properties of Key Compounds

Compound Molar Mass ( g/mol ) Boiling Point (°C) Appearance
Trimellitic Anhydride 192.13 390 White Solid
2-Ethylhexanol 130.23 184 Colorless Liquid

| TEHTM | 546.78[9] | ~430[2] | Clear, Viscous Liquid[10] |

Table 2: Comparison of Synthesis Pathways

Parameter Direct Esterification Two-Step Transesterification
Primary Catalyst p-TSA, Sulfuric Acid Tetraisopropyl Titanate
Reaction Temp. 160 - 200°C ~220°C (Transesterification step)[6]
Key Advantage Simpler, one-step process Higher purity, better color[6][7]
Expected Purity 95 - 98%[2][6] > 99.0%[6]

| Expected Color | < 100 APHA[3] | 10 - 15 APHA[6] |

Table 3: Typical Specifications for Final TEHTM Product

Property Specification
Purity (by GC) ≥ 99.0%[3]
Color, APHA ≤ 100[3]
Acid Value, mg KOH/g ≤ 0.1
Specific Gravity @ 25°C 0.985 - 0.991[3]

| Moisture Content | ≤ 0.1%[3] |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of TEHTM.

G cluster_workflow TEHTM Synthesis Workflow Reactants Charge Reactants (TMA + 2-EH) Catalyst Add Catalyst Reactants->Catalyst Reaction Heat Under N2 (160-220°C) Remove Byproduct Catalyst->Reaction Monitoring Monitor Reaction (Acid Value) Reaction->Monitoring Monitoring->Reaction Incomplete Neutralize Neutralization & Washing Monitoring->Neutralize Complete Distill Vacuum Distillation (Remove Excess Alcohol) Neutralize->Distill Filter Filtration Distill->Filter Product Final Product: High-Purity TEHTM Filter->Product

Caption: General Experimental Workflow for TEHTM Production.

References

An In-depth Technical Guide to 1-(2-Ethylhexyl) trimellitate and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-(2-Ethylhexyl) trimellitate and its isomers, with a focus on their chemical identification, synthesis, analytical determination, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and applications of these compounds.

Chemical Identification and CAS Numbers

1-(2-Ethylhexyl) trimellitate and its isomers are esters of trimellitic acid. The most common and commercially significant is Tris(2-ethylhexyl) trimellitate (TOTM), a high-molecular-weight plasticizer. Due to the substitution pattern on the benzene ring of trimellitic acid, several isomers of mono-, di-, and tri-esters are possible. The Chemical Abstracts Service (CAS) numbers for the primary compound and its key isomers are crucial for unambiguous identification in research and regulatory contexts.

Compound NameSynonym(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Tris(2-ethylhexyl) trimellitate Trioctyl trimellitate (TOTM)3319-31-1[1][2]C₃₃H₅₄O₆546.78[1]
1(or 2)-(2-Ethylhexyl) trimellitate Mono-(2-ethylhexyl) trimellitate68735-92-2C₁₇H₂₂O₆322.35
1,2-bis(2-ethylhexyl) trimellitate Di-(2-ethylhexyl) trimellitate63468-09-7C₂₅H₃₈O₆434.57
Tri-n-octyl trimellitate -89-04-3C₃₃H₅₄O₆546.78
Triisooctyl trimellitate -27251-75-8C₃₃H₅₄O₆546.78
1,2,4-Benzenetricarboxylic acid, 2-ethylhexyl ester -68186-31-2Not specifiedNot specified

Synthesis of 1-(2-Ethylhexyl) trimellitate and its Isomers

The synthesis of these esters typically involves the esterification of trimellitic anhydride with the corresponding alcohol, in this case, 2-ethylhexanol. Both direct esterification and transesterification methods are employed.

Experimental Protocol for the Synthesis of this compound

This protocol describes a common method for the synthesis of mono-(2-ethylhexyl) trimellitate.

Materials:

  • Trimellitic acid anhydride (193 g, 1 mol)

  • 2-Ethylhexanol (234 g, 1.8 mol)

  • Octylene glycol titanate (0.2 g, catalyst)

  • One-liter round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Nitrogen gas inlet

  • Vigreux column

  • Distillation apparatus

Procedure: [3]

  • Combine 193 g of trimellitic acid anhydride, 234 g of 2-ethylhexanol, and 0.2 g of octylene glycol titanate in a one-liter round-bottom flask equipped with a stirrer and nitrogen inlet.[3]

  • Heat the mixture to 150°C with continuous stirring under a nitrogen atmosphere. The removal of water will commence at this stage.[3]

  • Over a period of 4 hours, gradually increase the temperature to 220°C.[3]

  • Separate the distillate using a Vigreux column, maintaining a top temperature of 100-105°C.[3]

  • Continue heating until the top temperature of the column drops below 80°C.[3]

  • The final product will have an acid number of approximately 150 ± 10 mg KOH/g.[3]

Experimental Protocol for the Synthesis of Tris(2-ethylhexyl) trimellitate (TOTM) via Transesterification

This protocol outlines a two-step synthesis of TOTM involving the formation of a trimethyl ester intermediate followed by transesterification.[4]

Step 1: Methyl Esterification of Trimellitic Anhydride [4]

  • React trimellitic anhydride with methanol in the presence of a suitable catalyst (e.g., tetraisopropyl titanate) to produce trimethyl trimellitate.[4][5]

  • Purify the resulting trimethyl trimellitate by rectification to achieve a high-purity, low-color number intermediate.[4][5]

Step 2: Transesterification with 2-Ethylhexanol [4][5]

  • Combine the purified trimethyl trimellitate with 2-ethylhexanol in an ester interchange vessel with a catalyst like tetraisopropyl titanate. A typical mass ratio is 100:300:0.3 (trimethyl trimellitate:2-ethylhexanol:catalyst).[5]

  • Slowly heat the mixture to 220°C under normal pressure and maintain this temperature for approximately 2.5-3.5 hours to complete the transesterification reaction.[5]

  • After the reaction, remove the solvent by gradually increasing the vacuum in the vessel to 500Pa while allowing the temperature to decrease to 150°C.[5]

  • The final product, tri(2-ethylhexyl) trimellitate, is then further refined.[4]

Analytical Determination

The analysis of 1-(2-Ethylhexyl) trimellitate and its isomers, particularly in biological matrices, is critical for exposure and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[6][7][8]

Experimental Protocol for the Determination of Trimellitate Isomers in Blood by LC-MS/MS

This method allows for the simultaneous determination of TOTM and its primary metabolites in blood.[6]

Sample Preparation (Liquid-Liquid Extraction): [6]

  • Spike blood samples with isotopically labeled internal standards.

  • Perform liquid-liquid extraction using a suitable organic solvent.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions: [6][7][8]

  • HPLC System: Reversed-phase HPLC with a core-shell column (e.g., Inertsil-C8, 50 mm x 2.1 mm, 5 µm).[6][7][8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and purified water (e.g., 90:10, v/v).[7][8]

  • Flow Rate: 0.2 mL/min.[7][8]

  • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ionization mode.[6]

  • Detection: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Quantitative Data:

The limits of detection (LOD) for TOTM and its metabolites in blood typically range from 0.7 to 5.5 µg/L.[6] The method demonstrates good precision, with relative standard deviations between 0.9% and 8.7%.[6]

Toxicological Profile

The toxicological data for trimellitate esters are primarily available for TOTM, which is often used as an analogue for other high-molecular-weight trimellitates.

Acute and Chronic Toxicity

TOTM exhibits low acute toxicity.[9] The oral LD50 in rats is greater than 3200 mg/kg, and in mice, it is greater than 60,000 mg/kg.[9] The dermal LD50 in rabbits is greater than 1980 mg/kg.[9] Repeated dose toxicity studies in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 125 mg/kg/day for males and 30 mg/kg/day for females.[9]

Reproductive and Developmental Toxicity

The available data suggest that TOTM has limited reproductive and developmental toxicity.[9] The NOEL for reproductive and developmental toxicity in rats is considered to be 500 mg/kg/day for both parent animals and their offspring.[9]

Genotoxicity and Carcinogenicity

Trioctyl trimellitate was not found to be mutagenic in the Ames test with Salmonella typhimurium and Escherichia coli.[9] It is not expected to be carcinogenic.[10]

Metabolic and Signaling Pathways

The metabolism of TOTM in humans involves hydrolysis to its diester and monoester isomers.[11]

Metabolic Fate of Tris(2-ethylhexyl) trimellitate (TOTM)

Following oral administration, TOTM is regioselectively hydrolyzed to di-(2-ethylhexyl) trimellitates (DEHTM) and subsequently to mono-(2-ethylhexyl) trimellitates (MEHTM).[11] The peak blood concentrations of DEHTM isomers occur at approximately 3 hours post-exposure, while MEHTM isomers peak at around 5 hours.[11] The most prominent urinary biomarker is 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM).[11] The overall absorption rate of TOTM in humans appears to be relatively low, with about 5.8% of the administered dose recovered in the urine over 72 hours.[11]

Biological Effects and Signaling

Some studies have investigated the biological effects of TOTM and its metabolites. It has been shown to have a significantly lower toxicity profile compared to di-(2-ethylhexyl) phthalate (DEHP).[12] While TOTM itself shows weak estrogenic activity, its effects are approximately 10-fold weaker than those of DEHP.[12] One of its primary metabolites, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM), has demonstrated agonist activities on estrogen and thyroid receptors.[12]

Visualizations

Synthesis and Analysis Workflow

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Trimellitic Anhydride Trimellitic Anhydride Esterification Esterification Trimellitic Anhydride->Esterification 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Esterification Crude Product Crude Product Esterification->Crude Product Purification Purification Crude Product->Purification Pure Trimellitate Ester Pure Trimellitate Ester Purification->Pure Trimellitate Ester Sample Preparation Sample Preparation Pure Trimellitate Ester->Sample Preparation Biological/Environmental Matrix LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: Workflow for the synthesis, purification, and analysis of trimellitate esters.

Metabolic Pathway of Tris(2-ethylhexyl) trimellitate (TOTM)

Metabolic_Pathway TOTM Tris(2-ethylhexyl) trimellitate (TOTM) DEHTM Di-(2-ethylhexyl) trimellitates (DEHTM) (1,2-DEHTM, 2,4-DEHTM) TOTM->DEHTM Hydrolysis MEHTM Mono-(2-ethylhexyl) trimellitates (MEHTM) (1-MEHTM, 2-MEHTM, 4-MEHTM) DEHTM->MEHTM Hydrolysis Secondary_Metabolites Oxidized Secondary Metabolites MEHTM->Secondary_Metabolites Oxidation Biological_Effects Biological Effects (e.g., weak estrogenic activity) MEHTM->Biological_Effects Excretion Urinary Excretion Secondary_Metabolites->Excretion

Caption: Simplified metabolic pathway of Tris(2-ethylhexyl) trimellitate (TOTM).

References

Spectroscopic Profile of 1-(2-Ethylhexyl) trimellitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Ethylhexyl) trimellitate. Due to the limited availability of published, complete spectroscopic datasets specifically for 1-(2-Ethylhexyl) trimellitate in public databases, this document also includes data for the closely related and more commercially prevalent compound, tri(2-ethylhexyl) trimellitate (TOTM), for comparative purposes. The structural differences between the mono-ester and the tri-ester will result in distinct spectroscopic features, which will be highlighted in the data interpretation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for 1-(2-Ethylhexyl) trimellitate. For comparative analysis, data for tri(2-ethylhexyl) trimellitate is also provided.

Table 1: Mass Spectrometry Data for 1-Mono-(2-Ethylhexyl) Trimellitate (MEHTM)

ParameterValueReference
Molecular FormulaC₁₇H₂₂O₆Inferred
Molecular Weight322.35 g/mol Inferred
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode[1]
Precursor Ion (m/z)[M-H]⁻[1]
Key Fragmentation DataData for metabolites of TOTM, including MEHTM, has been acquired via LC-MS/MS for biomonitoring studies. Specific fragmentation patterns for the pure compound are not detailed in the provided search results.[1]

Table 2: Infrared (IR) Spectroscopy Data (Predicted for 1-(2-Ethylhexyl) trimellitate and Experimental for Tri(2-ethylhexyl) trimellitate)

Functional GroupPredicted Wavenumber (cm⁻¹) for 1-(2-Ethylhexyl) trimellitateExperimental Wavenumber (cm⁻¹) for Tri(2-ethylhexyl) trimellitate[2]
O-H Stretch (Carboxylic Acid)3300-2500 (broad)N/A
C-H Stretch (Aliphatic)2960-28502960, 2930, 2860
C=O Stretch (Ester)~17301730
C=O Stretch (Carboxylic Acid)~1700N/A
C-O Stretch (Ester and Carboxylic Acid)1300-10001280, 1120
Aromatic C=C Bending1600-14501580, 1460

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted for 1-(2-Ethylhexyl) trimellitate)

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)2HCarboxylic acid protons (-COOH)
~8.2-7.8Multiplet3HAromatic protons (C₆H₃)
~4.2Multiplet2HMethylene protons (-OCH₂-)
~1.7Multiplet1HMethine proton (-CH-)
~1.5-1.2Multiplet8HMethylene protons (-CH₂-)
~0.9Multiplet6HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~170-165Carbonyl carbons (-COOH, -COO-)
~135-128Aromatic carbons
~70Methylene carbon (-OCH₂-)
~40Methine carbon (-CH-)
~30-22Methylene carbons (-CH₂-)
~14, ~10Methyl carbons (-CH₃)

Note: Predicted NMR data is based on general chemical shift principles for esters and carboxylic acids and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the 1-(2-Ethylhexyl) trimellitate sample for ¹H NMR (20-50 mg for ¹³C NMR)[3].

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) in a clean vial[3].

    • Ensure complete dissolution by gentle vortexing or sonication[3].

    • Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm[3].

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹H NMR, 8-16 scans are typically sufficient, while ¹³C NMR may require a significantly larger number of scans[4].

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Film Method for Liquids/Oils):

    • Place a small drop of the 1-(2-Ethylhexyl) trimellitate sample onto a clean, dry salt plate (e.g., KBr, NaCl)[5].

    • Place a second salt plate on top and gently rotate to create a thin, uniform film between the plates[5].

    • Mount the sandwiched plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the sample holder with the prepared salt plates into the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=O, C-O).

    • Compare the experimental spectrum with reference spectra or correlation charts to confirm the structure.

3. Mass Spectrometry (MS)

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL[6].

    • Dilute the stock solution with the same solvent or a mixture of solvents (e.g., methanol/water) to a final concentration in the range of 1-10 µg/mL[6].

    • If necessary, filter the final solution to remove any particulates[6].

    • Transfer the diluted sample to a clean autosampler vial.

  • Data Acquisition (LC-MS/MS):

    • The sample is injected into a liquid chromatograph (LC) for separation from any impurities.

    • The eluent from the LC is introduced into the mass spectrometer's ESI source.

    • The sample molecules are ionized, typically forming [M-H]⁻ ions in negative ion mode for compounds with acidic protons[1].

    • The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured.

    • For tandem mass spectrometry (MS/MS), precursor ions of a specific m/z are selected and fragmented, and the m/z of the resulting fragment ions are analyzed to provide structural information.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to confirm the structure and identify characteristic substructures.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample 1-(2-Ethylhexyl) trimellitate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution/Concentration Adjustment Dissolution->Dilution NMR_Acq NMR Spectrometer Dilution->NMR_Acq NMR IR_Acq FT-IR Spectrometer Dilution->IR_Acq IR MS_Acq Mass Spectrometer Dilution->MS_Acq MS NMR_Proc Fourier Transform, Phasing, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Mass-to-Charge Ratio Analysis, Fragmentation Analysis MS_Acq->MS_Proc Interpretation Structural Elucidation and Compound Confirmation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

Spectroscopic_Data_Structure_Relationship cluster_data Spectroscopic Data cluster_info Structural Information Provided Structure 1-(2-Ethylhexyl) trimellitate Structure NMR_Data NMR (¹H, ¹³C) Structure->NMR_Data IR_Data IR Structure->IR_Data MS_Data Mass Spec Structure->MS_Data NMR_Info Chemical Environment of Nuclei (Connectivity) NMR_Data->NMR_Info IR_Info Functional Groups (e.g., -OH, C=O, C-O) IR_Data->IR_Info MS_Info Molecular Weight and Elemental Composition MS_Data->MS_Info NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: The relationship between spectroscopic data and the elucidation of molecular structure.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Mono(2-Ethylhexyl) Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Mono(2-Ethylhexyl) Trimellitate (MEHTM)

Mono(2-ethylhexyl) trimellitate is an organic compound that belongs to the family of trimellitate esters. It is characterized by a benzene ring substituted with three carboxyl groups, one of which is esterified with a 2-ethylhexyl group. As a monoester of trimellitic acid, MEHTM shares structural similarities with its di- and tri-ester counterparts, which are utilized as high-performance plasticizers in various polymer applications, notably in polyvinyl chloride (PVC) formulations that require high-temperature resistance. Given its origin as a metabolite of TOTM, understanding its thermal characteristics is pertinent for professionals in drug development and safety assessment, particularly in the context of medical devices where TOTM may be used and subsequent in-vivo metabolism can occur.

Thermal Stability of Trimellitate Plasticizers

High-molecular-weight plasticizers like TOTM are selected for applications demanding excellent thermal stability and low volatility.[1][2] This stability is crucial for materials processed at elevated temperatures and for products intended for long-term use under thermal stress, such as automotive interiors and wire and cable insulation.[2][3]

While specific thermogravimetric analysis (TGA) data for pure MEHTM is unavailable, the thermal performance of TOTM provides a strong indication of the temperature ranges at which degradation processes initiate. The decomposition of plasticizers in a polymer matrix, such as PVC, is a complex process involving both the volatilization of the plasticizer and the degradation of the polymer itself.[4] Studies on TOTM-plasticized PVC show that thermal degradation events are observed at temperatures ranging from 200°C to over 400°C.[4] The initial weight loss in a TGA thermogram of a plasticized polymer is often attributed to the volatilization of the plasticizer.[5] For high-molecular-weight plasticizers like trimellitates, this process occurs at significantly higher temperatures compared to lower-molecular-weight plasticizers.

The table below summarizes the expected thermal stability characteristics of high-molecular-weight trimellitate plasticizers based on available literature.

Thermal PropertyExpected Value/Characteristic for High-Molecular-Weight TrimellitatesSource(s)
Onset of Decomposition (Tonset) Generally above 200°C in an inert atmosphere.[6][7]
Peak Degradation Temperature (Tmax) Dependent on the heating rate and atmosphere, typically in the range of 250°C to 450°C.[4][8]
Volatility Low, contributing to permanence in the polymer matrix at elevated service temperatures.[1][2]
High-Temperature Performance Suitable for applications requiring continuous operation at temperatures up to 105°C.[3]

Degradation Profile of Trimellitate Esters

The thermal degradation of trimellitate esters, under inert or oxidative atmospheres, proceeds through a series of complex chemical reactions. The primary degradation pathway for esters at elevated temperatures involves the cleavage of the ester bond. For a monoester like MEHTM, the degradation process is expected to initiate with the breaking of the ester linkage, leading to the formation of smaller, more volatile molecules.

Key anticipated degradation products from the pyrolysis of MEHTM and related trimellitate esters include:

  • Trimellitic Anhydride: Formed through the intramolecular cyclization of the adjacent carboxylic acid groups on the benzene ring.

  • 2-Ethylhexene: A common product from the thermal elimination of the 2-ethylhexyl group.

  • Water: A byproduct of the anhydride formation.

  • Carbon Dioxide and Carbon Monoxide: Resulting from the decarboxylation and further oxidation of the aromatic ring and its substituents at higher temperatures.

The following diagram illustrates a plausible thermal degradation pathway for a trimellitate ester.

G Potential Thermal Degradation Pathway of a Trimellitate Ester Trimellitate_Ester Trimellitate Ester Heat High Temperature Trimellitate_Ester->Heat Ester_Cleavage Ester Bond Cleavage Heat->Ester_Cleavage Alkene_Formation Alkene Formation (e.g., 2-Ethylhexene) Ester_Cleavage->Alkene_Formation Carboxylic_Acid_Intermediate Carboxylic Acid Intermediate Ester_Cleavage->Carboxylic_Acid_Intermediate Anhydride_Formation Anhydride Formation (Trimellitic Anhydride) Carboxylic_Acid_Intermediate->Anhydride_Formation Water Water Anhydride_Formation->Water Further_Degradation Further Degradation (Decarboxylation, Oxidation) Anhydride_Formation->Further_Degradation CO2_CO CO2, CO, and other Volatile Organics Further_Degradation->CO2_CO

Caption: Potential thermal degradation pathway of a trimellitate ester.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of mono(2-ethylhexyl) trimellitate, a series of analytical techniques would be employed. The following are detailed experimental protocols for the key analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of the sample by measuring weight loss as a function of temperature.

Methodology (based on ASTM E1131): [8]

  • Instrument Preparation:

    • Ensure the thermogravimetric analyzer is calibrated for temperature and mass according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically platinum or ceramic, that is inert to the sample and its degradation products.

    • Tare the balance with the empty sample pan.

  • Sample Preparation:

    • Accurately weigh a 5-10 mg sample of mono(2-ethylhexyl) trimellitate into the tared sample pan. For liquid samples, ensure even distribution at the bottom of the pan.

  • Experimental Parameters:

    • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30°C.

      • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

    • Determine the onset temperature of decomposition (Tonset), the peak degradation temperature (Tmax), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, identifying melting, crystallization, and glass transition temperatures.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

    • Use hermetically sealed aluminum pans for liquid samples to prevent volatilization.

  • Sample Preparation:

    • Accurately weigh a 2-5 mg sample of mono(2-ethylhexyl) trimellitate into a tared aluminum pan.

    • Hermetically seal the pan using a sample press.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Parameters:

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at -50°C.

      • Heat the sample from -50°C to 200°C at a heating rate of 10°C/min.

      • Hold at 200°C for 2 minutes to erase thermal history.

      • Cool the sample from 200°C to -50°C at a cooling rate of 10°C/min.

      • Heat the sample again from -50°C to 200°C at a heating rate of 10°C/min.

    • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion (ΔHf).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the thermal degradation products of the sample.

Methodology:

  • Instrument Preparation:

    • Interface a pyrolyzer unit with a gas chromatograph-mass spectrometer (GC-MS) system.

    • Condition the GC column and ensure the MS is tuned and calibrated.

  • Sample Preparation:

    • Place a small amount of the sample (approximately 100-500 µg) into a pyrolysis sample cup.

  • Pyrolysis and GC-MS Parameters:

    • Pyrolysis:

      • Insert the sample cup into the pyrolyzer furnace.

      • Rapidly heat the sample to a pyrolysis temperature of 600°C in an inert atmosphere (helium).

    • Gas Chromatography:

      • Injector: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 300°C.

      • Carrier Gas: Helium at a constant flow rate.

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Program: Hold at 40°C for 2 minutes, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 550.

      • Source and Transfer Line Temperatures: 230°C and 280°C, respectively.

  • Data Analysis:

    • Identify the individual peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the corresponding degradation product.

G Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_pygcms Pyrolysis-GC-MS Sample Mono(2-Ethylhexyl) Trimellitate Sample TGA Heat in Inert Atmosphere (10°C/min to 600°C) Sample->TGA DSC Heat/Cool/Heat Cycle (-50°C to 200°C) Sample->DSC Pyrolysis Flash Pyrolysis at 600°C Sample->Pyrolysis TGA_Data Record Weight Loss vs. Temperature TGA->TGA_Data TGA_Analysis Determine T_onset, T_max TGA_Data->TGA_Analysis DSC_Data Record Heat Flow vs. Temperature DSC->DSC_Data DSC_Analysis Determine T_g, T_m DSC_Data->DSC_Analysis GC_Separation GC Separation of Products Pyrolysis->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Product_Analysis Identify Degradation Products MS_Detection->Product_Analysis

Caption: Experimental workflow for thermal analysis.

Conclusion

While direct experimental data for mono(2-ethylhexyl) trimellitate is scarce, a comprehensive understanding of its likely thermal stability and degradation profile can be inferred from its parent compound, tris(2-ethylhexyl) trimellitate, and the broader class of high-molecular-weight trimellitate plasticizers. MEHTM is expected to exhibit good thermal stability, with decomposition initiating at temperatures above 200°C. The degradation pathway is anticipated to involve ester bond cleavage, leading to the formation of trimellitic anhydride, 2-ethylhexene, and other volatile organic compounds. The detailed experimental protocols provided in this guide outline the necessary steps for a thorough and accurate characterization of the thermal properties of MEHTM, which would be invaluable for a complete safety and stability assessment in the context of drug development and material science.

References

Endocrine disruption potential of mono(2-ethylhexyl) trimellitate metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Endocrine Disruption Potential of Mono(2-ethylhexyl) trimellitate (MEHT) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-(2-ethylhexyl) trimellitate (TEHTM), also known as TOTM, is a high-molecular-weight plasticizer used as a replacement for di-(2-ethylhexyl) phthalate (DEHP) in various applications, including medical devices made from polyvinyl chloride (PVC).[1][2] While TEHTM itself is considered to have low toxicity, concerns have been raised about the potential endocrine-disrupting effects of its metabolites, which can form upon human exposure.[2] This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine disruption potential of mono(2-ethylhexyl) trimellitate (MEHT) and other related metabolites, with a focus on their interactions with key hormonal pathways.

Metabolism of Tri-(2-ethylhexyl) trimellitate (TEHTM)

Following oral administration in humans, TEHTM undergoes regioselective hydrolysis. It is first metabolized into its diester forms, di-2-(ethylhexyl) trimellitates (DEHTM), and subsequently into its monoester isomers, mono-2-(ethylhexyl) trimellitates (MEHTM).[1] Peak blood concentrations of DEHTM isomers occur around 3 hours post-exposure, while the MEHTM isomers peak at approximately 5 hours.[1]

The primary MEHTM isomers are 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) and 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM).[1] Of these, 2-MEHTM has been identified as the most dominant urinary biomarker of TEHTM exposure in humans, followed by various secondary oxidized metabolites.[1][3] The elimination kinetics of these urinary metabolites are biphasic, and they can be detected in urine up to 72 hours after exposure, indicating a relatively slow metabolism and excretion rate.[1]

TEHTM_Metabolism TEHTM Tri-(2-ethylhexyl) trimellitate (TEHTM) DEHTM Di-(2-ethylhexyl) trimellitates (1,2-DEHTM, 2,4-DEHTM) TEHTM->DEHTM Hydrolysis MEHTM Mono-(2-ethylhexyl) trimellitates (1-MEHTM, 2-MEHTM, 4-MEHTM) DEHTM->MEHTM Hydrolysis Secondary Oxidized Secondary Metabolites MEHTM->Secondary Oxidation Excretion Urinary Excretion MEHTM->Excretion Secondary->Excretion

Figure 1: Metabolic Pathway of TEHTM

Endocrine Disruption Potential of TEHTM Metabolites

Recent in vitro and in silico studies have investigated the potential for TEHTM metabolites to interfere with the endocrine system. The primary areas of concern include interactions with estrogen, androgen, and thyroid receptors, as well as the disruption of steroid hormone synthesis.

Estrogenic and Androgenic Activity

Studies have shown that certain MEHTM isomers possess estrogenic activity. Specifically, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) has demonstrated agonist activity on estrogen receptors (ERs).[2][3] In contrast, the oxidized secondary metabolites of TEHTM did not show any effects on either estrogen or androgen receptors (AR).[2][3]

Furthermore, a mixture of 2-MEHTM and 1-MEHTM was found to significantly alter steroid hormone production in the H295R adrenal carcinoma cell line, leading to an increase in estradiol levels and a decrease in testosterone levels.[2][3] This suggests a potential to disrupt the balance of sex hormones.

Nuclear_Receptor_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolite MEHTM Metabolite (e.g., 4-MEHTM) Receptor_Complex Receptor-HSP Complex Metabolite->Receptor_Complex Binding Receptor_Active Activated Receptor Receptor_Complex->Receptor_Active HSP HSP Receptor_Complex->HSP Dissociation Dimer Receptor Dimer Receptor_Active->Dimer Dimerization DNA Hormone Response Element (DNA) Dimer->DNA Binding Transcription Gene Transcription DNA->Transcription Modulation Experimental_Workflow cluster_assays In Vitro Endocrine Disruption Assays cluster_receptor Receptor Assay Workflow cluster_steroid Steroidogenesis Assay Workflow Receptor_Assay Receptor Transactivation Assays (ER, AR, TR) Cell_Culture_R Culture Transfected Cells Steroid_Assay H295R Steroidogenesis Assay Cell_Culture_S Culture H295R Cells Exposure_R Expose to Metabolites Cell_Culture_R->Exposure_R Measurement_R Measure Reporter Gene Activity Exposure_R->Measurement_R Analysis_R Analyze Agonist/Antagonist Activity Measurement_R->Analysis_R Exposure_S Expose to Metabolites Cell_Culture_S->Exposure_S Quantify_S Quantify Hormone Levels (e.g., LC-MS/MS) Exposure_S->Quantify_S Analysis_S Analyze Changes in Hormone Production Quantify_S->Analysis_S

References

Environmental fate and biodegradability of trimellitate plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Trimellitate Plasticizers

Executive Summary

Trimellitate plasticizers, such as tris(2-ethylhexyl) trimellitate (TOTM), are increasingly used as alternatives to regulated phthalate plasticizers in a variety of applications, notably in polyvinyl chloride (PVC) products requiring high-temperature resistance.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of these compounds. Trimellitates are characterized by high molecular weights, low water solubility, and low volatility, which dictate their environmental behavior.[3][4] They are released into the environment primarily through leaching from plastic materials.[5] Once released, they tend to adsorb strongly to soil and sediment and exhibit a low potential for bioaccumulation in aquatic organisms.[3][6] While hydrolysis may be a relevant degradation pathway, trimellitates are generally resistant to biodegradation under both aerobic and anaerobic conditions.[3][6] Their acute toxicity to aquatic organisms is low.[6] However, data on long-term environmental persistence and the ecotoxicity of their metabolites are limited, highlighting areas for future research.[5]

Introduction

Plasticizers are additives used to increase the flexibility and durability of polymeric materials.[7] For decades, phthalate esters were the dominant class of plasticizers. However, due to concerns over their potential endocrine-disrupting effects and developmental toxicity, regulatory actions have prompted a shift towards alternative compounds.[8] Among these alternatives, trimellitates, which are esters of trimellitic acid (1,2,4-benzenetricarboxylic acid), have gained prominence.[4][5]

The most common trimellitate is tris(2-ethylhexyl) trimellitate (TOTM), also known as trioctyl trimellitate.[1][3] These compounds are noted for their high stability, low volatility, and high-temperature resistance, making them suitable for demanding applications such as electrical cable insulation, automotive interiors, and medical devices.[1][2][9] Because they are not chemically bound to the polymer matrix, trimellitates can migrate from products and enter the environment, necessitating a thorough understanding of their subsequent fate and potential impact.[5][10]

Physical-Chemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physical and chemical properties. Trimellitates are generally large, hydrophobic, oily liquids with low water solubility and very low vapor pressure.[4][5] These characteristics suggest they will not be readily mobile in aqueous environments but will preferentially associate with organic matter in soil and sediment.

Table 1: Physical-Chemical Properties of Tris(2-ethylhexyl) trimellitate (TOTM)

PropertyValueReference
Chemical Formula C₃₃H₅₄O₆[3]
Molecular Weight 546.8 g/mol [3]
Physical Description Yellow, oily liquid[3]
Water Solubility 0.13 mg/L at 25°C (practically insoluble)[1][6]
Log Kₒw (Octanol-Water Partition Coefficient) 5.94 (estimated)[6]
Vapor Pressure Very low[5]
Henry's Law Constant Not expected to be an important fate process[3]

Environmental Fate

The environmental fate of trimellitate plasticizers encompasses their release, distribution, degradation, and ultimate disposition in the environment.

Release and Distribution

Trimellitate plasticizers enter the environment primarily through leaching from consumer and industrial products.[5] Due to their very low volatility, atmospheric transport is not considered a significant pathway.[5] Once in an aquatic environment, their high Log Kₒw and low water solubility cause them to adsorb strongly to suspended solids and sediment.[3] The potential for bioconcentration in aquatic organisms is considered low, with measured Bioconcentration Factor (BCF) values in carp ranging from <1 to 2.7.[3][6]

Abiotic Degradation

Abiotic degradation processes are those that do not involve microorganisms. For trimellitates, the key abiotic pathways are hydrolysis and photodegradation.

  • Hydrolysis : This process involves the breaking of ester bonds by reaction with water.[11] There is some evidence to suggest hydrolysis may be an important environmental fate process for trimellitates, with estimated half-lives of 12 to 120 days.[3] However, other studies have shown no evidence of hydrolysis under specific conditions, such as in vitro tests using rat intestinal homogenates.[3] The rate of hydrolysis can be influenced by pH, with the reaction being faster under acidic or basic conditions.[11]

  • Photodegradation : This process involves the breakdown of chemicals by light, particularly UV radiation from sunlight.[12] While direct data on the photodegradation of trimellitates in the environment is scarce, the general mechanism for organic compounds in polymers involves the absorption of UV light, leading to the formation of free radicals and subsequent chain scission and oxidation.[12][13] The presence of plasticizers can influence the rate of photodegradation of the polymer matrix itself.[14]

Biotic Degradation

Biodegradation is the breakdown of organic substances by microorganisms.[15] It can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions.[16]

  • Aerobic Biodegradation : Available data suggest that trimellitates are not readily biodegradable.[6] In a single screening study using an activated sludge inoculum, TOTM achieved only 4.2% of its theoretical biochemical oxygen demand (BOD) over a four-week incubation period.[6] This indicates that aerobic biodegradation is not an important environmental fate process in soil and water.[3]

  • Anaerobic Biodegradation : Anaerobic conditions are common in environments like deep sediment and sludge digesters in wastewater treatment plants.[17] While anaerobic biodegradation is a crucial process for many organic pollutants, specific data on the anaerobic degradation of trimellitate plasticizers is largely unavailable in the reviewed literature.[17][18] Given their resistance to aerobic degradation, their persistence in anoxic environments is a key area for further investigation.

The primary metabolic pathway for trimellitates in biological systems is hydrolysis, breaking the triester down into its corresponding diester and monoester metabolites.[4][19] For example, human metabolism of TOTM (also referred to as TEHTM) results in the formation of di-2-(ethylhexyl) trimellitates (DEHTM) and mono-2-(ethylhexyl) trimellitates (MEHTM).[19]

Environmental Fate Pathways of Trimellitate Plasticizers

Ecotoxicity

The available data indicate that trimellitates have low acute toxicity to aquatic organisms.[20] Studies on tris(2-ethylhexyl) trimellitate have shown no toxic effects at the limit of its water solubility. While some studies have suggested potential endocrine-disrupting effects, these are generally considered to be less potent than those of certain phthalates like DEHP.[8][21]

Table 2: Ecotoxicity Data for Tris(2-ethylhexyl) trimellitate (TOTM)

Test OrganismEndpointDurationResultReference
Algae (Selenastrum capricornutum)EC₅₀ (Growth Inhibition)72 hours>100 mg/L[6]
Fish (Carp)BCF (Bioconcentration Factor)6 weeks<1 to 2.7[6]
Rat (Oral)Acute Toxicity (LD₅₀)->2,000 mg/kg bw[6]
Rat (Reproductive)NOAEL2-Generation Study100 mg/kg bw/day[20][22]

Experimental Protocols

A summary of the methodologies for key experiments cited in the assessment of trimellitate plasticizers is provided below.

Inherent Biodegradability: OECD TG 302C (Modified MITI Test II)
  • Objective : To assess the inherent biodegradability of a chemical substance by microorganisms. A positive result in this test indicates that the substance is not persistent.[6]

  • Methodology :

    • Inoculum : An activated sludge, not pre-acclimatized to the test substance, is used as the microbial source.

    • Test Substance Concentration : The test substance is introduced as the sole carbon source at a concentration typically around 100 mg/L.

    • Procedure : The test substance, mineral medium, and inoculum are combined in a closed vessel. The consumption of oxygen (Biochemical Oxygen Demand, BOD) is measured over a period of 28 days using a respirometer.

    • Endpoint : The percentage of biodegradation is calculated by comparing the measured BOD to the theoretical oxygen demand (ThOD). For TOTM, this test yielded a result of 4.2% degradation after four weeks.[6]

OECD_302C_Workflow Experimental Workflow: OECD TG 302C substance Test Substance (TOTM) Mineral Medium vessel Combine in Sealed Respirometer Vessel substance->vessel inoculum Inoculum (Activated Sludge) inoculum->vessel incubation Incubate for 28 Days (Dark, Controlled Temp.) vessel->incubation measurement Continuously Measure Oxygen Consumption (BOD) incubation->measurement calculation Calculate % Biodegradation (BOD / ThOD) x 100 measurement->calculation result Result (e.g., 4.2% for TOTM) calculation->result

Experimental Workflow for Biodegradability Testing (OECD 302C)
In Vitro Hydrolysis by Rat Gut Homogenates

  • Objective : To determine the rate of hydrolysis of a plasticizer in a simulated biological environment.[3]

  • Methodology :

    • Preparation : Intestinal homogenates are prepared from Sprague-Dawley rats.

    • Incubation : The test substance (e.g., TOTM) is dissolved in a suitable solvent (e.g., methanol) and added to the gut homogenate. The mixture is incubated at a physiological temperature (37°C).

    • Analysis : Samples are taken at various time points and analyzed using an appropriate analytical method (e.g., chromatography) to measure the concentration of the parent compound and any hydrolysis products.

    • Endpoint : The rate of disappearance of the parent compound is used to determine the hydrolysis rate. In the cited study, no evidence of TOTM hydrolysis was observed.[3]

Aquatic Toxicity (Algae Growth Inhibition)
  • Objective : To determine the effects of a substance on the growth of a freshwater microalga.

  • Methodology :

    • Test Organism : A culture of a standard algal species, such as Selenastrum capricornutum, is used.[6]

    • Exposure : The algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for a period of 72 hours under controlled light and temperature conditions.

    • Measurement : Algal growth (biomass) is measured at the beginning and end of the test, typically by cell counts or spectrophotometry.

    • Endpoint : The results are used to calculate the EC₅₀, which is the concentration that causes a 50% reduction in growth compared to an untreated control. For TOTM, the EC₅₀ was greater than its water solubility limit.[6]

Summary and Knowledge Gaps

Trimellitate plasticizers represent a significant class of alternatives to traditional phthalates. Their environmental profile is dominated by their large molecular size and hydrophobicity, leading to strong partitioning to soil and sediment, low bioaccumulation potential, and high resistance to biodegradation.[3][6] Acute ecotoxicity is low.

Despite this, several knowledge gaps remain:

  • Long-Term Fate : While inherent biodegradability is low, the ultimate fate of trimellitates over extended periods in soil and sediment is not well understood.[5]

  • Anaerobic Biodegradation : There is a significant lack of data on the degradation potential of trimellitates under anaerobic conditions, which are prevalent in many environmental sinks.[17]

  • Metabolite Toxicity : The environmental fate and potential toxicity of the hydrolysis products (diesters and monoesters) are not well characterized.

  • Emerging Trimellitates : As the market for non-phthalate plasticizers grows, research will be needed to assess the environmental profiles of other emerging trimellitate compounds.[5]

Addressing these gaps through further research is crucial for a complete environmental risk assessment of this important class of industrial chemicals.

References

Methodological & Application

Synthesis and Purification of 1-(2-Ethylhexyl) trimellitate: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Ethylhexyl) trimellitate, a monoester of trimellitic acid, is a compound of interest in various industrial applications, including as a primary and secondary plasticizer and as a metabolite of the widely used PVC plasticizer, tri-(2-ethylhexyl) trimellitate (TOTM). Its synthesis and purification are critical for its use as a reference standard in analytical methods and for toxicological studies. This document provides a detailed protocol for the synthesis and purification of 1-(2-Ethylhexyl) trimellitate.

Synthesis of 1-(2-Ethylhexyl) trimellitate

The synthesis of 1-(2-Ethylhexyl) trimellitate is achieved through the direct esterification of trimellitic anhydride with 2-ethylhexanol. The reaction proceeds under elevated temperatures with the removal of water to drive the equilibrium towards the product.

Materials and Equipment
Material/EquipmentDescription
Trimellitic anhydrideReagent grade, ≥97%
2-EthylhexanolReagent grade, ≥99%
p-Toluenesulfonic acid monohydrateCatalyst, reagent grade
TolueneACS grade, for azeotropic removal of water
Sodium bicarbonateSaturated aqueous solution
BrineSaturated aqueous solution of NaCl
Anhydrous magnesium sulfateDrying agent
Rotary evaporatorFor solvent removal
Heating mantle with stirrerFor reaction heating and mixing
Dean-Stark apparatusFor azeotropic water removal
Separatory funnelFor liquid-liquid extraction
GlasswareRound-bottom flask, condenser, etc.
Experimental Protocol
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet.

  • Charging of Reactants: The flask is charged with trimellitic anhydride (19.21 g, 0.1 mol), 2-ethylhexanol (13.02 g, 0.1 mol), p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%), and toluene (150 mL).

  • Reaction: The mixture is heated to reflux under a nitrogen atmosphere. The water formed during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature. The organic layer is washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of 1-(2-Ethylhexyl) trimellitate

The crude product, which may contain unreacted starting materials and diester or triester byproducts, is purified by column chromatography.

Materials and Equipment
Material/EquipmentDescription
Silica gel60 Å, 230-400 mesh
HexaneACS grade
Ethyl acetateACS grade
Glass columnAppropriate size for the scale of the reaction
TLC platesSilica gel on aluminum backing with fluorescent indicator
Experimental Protocol
  • Column Preparation: A glass column is packed with silica gel in a slurry of hexane.

  • Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

  • Concentration: Fractions containing the pure 1-(2-Ethylhexyl) trimellitate are combined, and the solvent is removed under reduced pressure to yield the purified product as a viscous oil.

Data Presentation

ParameterValue
Reactants
Trimellitic anhydride19.21 g (0.1 mol)
2-Ethylhexanol13.02 g (0.1 mol)
Product
Theoretical Yield32.24 g
Characterization
Molecular FormulaC₁₇H₂₂O₆
Molecular Weight322.35 g/mol

Note: Actual yield will vary depending on reaction conditions and purification efficiency.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Trimellitic Anhydride + 2-Ethylhexanol Reaction Reflux with Dean-Stark Trap Reactants->Reaction Catalyst p-TSA Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Column_Chromatography Silica Gel Column (Hexane/Ethyl Acetate) Crude_Product->Column_Chromatography Pure_Product Pure 1-(2-Ethylhexyl) trimellitate Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of 1-(2-Ethylhexyl) trimellitate.

Characterization (Predicted Data)

Due to the lack of publicly available experimental spectra for 1-(2-Ethylhexyl) trimellitate, the following are predicted characteristic peaks based on the structure and data from similar compounds.

¹H NMR (CDCl₃, 400 MHz):

  • δ 8.2-8.5 (m, 2H): Aromatic protons adjacent to two carboxyl groups.

  • δ 7.9-8.1 (m, 1H): Aromatic proton adjacent to one carboxyl group.

  • δ 4.2-4.4 (m, 2H): -OCH₂- protons of the ethylhexyl group.

  • δ 1.6-1.8 (m, 1H): -CH- proton of the ethylhexyl group.

  • δ 1.2-1.5 (m, 8H): Methylene protons of the ethylhexyl group.

  • δ 0.8-1.0 (t, 6H): Methyl protons of the ethylhexyl group.

  • δ 10.0-12.0 (br s, 2H): Carboxylic acid protons.

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~170-175: Carboxylic acid carbons.

  • δ ~165-168: Ester carbonyl carbon.

  • δ ~130-140: Aromatic carbons.

  • δ ~68-70: -OCH₂- carbon.

  • δ ~38-40: -CH- carbon.

  • δ ~22-30: Methylene carbons of the ethylhexyl group.

  • δ ~10-14: Methyl carbons of the ethylhexyl group.

FTIR (neat, cm⁻¹):

  • 3300-2500 (broad): O-H stretch of carboxylic acids.

  • ~2960, 2930, 2860: C-H stretches of the alkyl chain.

  • ~1720-1740: C=O stretch of the ester.

  • ~1690-1710: C=O stretch of the carboxylic acids.

  • ~1600, 1480: Aromatic C=C stretches.

  • ~1250-1300: C-O stretch of the ester and carboxylic acids.

Discussion

The provided protocol outlines a straightforward and effective method for the synthesis and purification of 1-(2-Ethylhexyl) trimellitate. The direct esterification is a common and reliable method for producing this monoester. Purification via column chromatography is essential to remove unreacted starting materials and di/triester byproducts, ensuring a high-purity final product suitable for analytical and research purposes. The predicted characterization data serves as a guideline for confirming the identity and purity of the synthesized compound. It is recommended to acquire experimental data for the final product to verify its structure.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Toluene is flammable and toxic; handle with care.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Application Note: Quantification of 1- and 2-(2-Ethylhexyl) trimellitate in Human Blood using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(2-Ethylhexyl) trimellitate (1-MEHTM) and 2-(2-Ethylhexyl) trimellitate (2-MEHTM) are primary metabolites of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM), a common replacement for phthalate-based plasticizers in various consumer and medical products. Due to the potential for human exposure to TOTM and its subsequent metabolism, sensitive and selective analytical methods are required to quantify its metabolites in biological matrices such as blood. This application note provides a detailed protocol for the simultaneous quantification of 1-MEHTM and 2-MEHTM in human blood using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on a liquid-liquid extraction followed by reversed-phase HPLC separation and detection by electrospray ionization (ESI) tandem mass spectrometry in negative ionization mode.[1][2]

Principle

The method involves the extraction of the target analytes from a blood sample using a liquid-liquid extraction (LLE) procedure. Following extraction, the analytes are chromatographically separated from endogenous matrix components using a reversed-phase high-performance liquid chromatography (HPLC) system. The separated analytes are then detected and quantified using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions for each analyte and using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative performance of the analytical method for the determination of 1- and 2-(2-Ethylhexyl) trimellitate in human blood.[1][2][3][4]

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Precision (RSD %)Accuracy (%)
1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) 0.7 - 5.52 - 50.9 - 8.786 - 109
2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) 0.7 - 5.52 - 50.9 - 8.786 - 109

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Reagents: Ammonium acetate

  • Internal Standard: Stable isotope-labeled 1-MEHTM and 2-MEHTM (if available) or a suitable structural analog.

  • Blood Samples: Human whole blood collected in appropriate anticoagulant tubes.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Aliquoting: Pipette 500 µL of whole blood into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample, quality control, and calibration standard.

  • Protein Precipitation (Optional but recommended): Add 1 mL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate) to the supernatant.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Analyte Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., core-shell particle technology for enhanced separation).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-MEHTM Specific m/zSpecific m/zOptimized value
2-MEHTM Specific m/zSpecific m/zOptimized value
Internal Standard Specific m/zSpecific m/zOptimized value

Note: The specific m/z values for precursor and product ions, as well as the collision energies, should be optimized for the specific instrument being used.

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood_Sample 1. Blood Sample Collection (500 µL) Spiking 2. Internal Standard Spiking Blood_Sample->Spiking LLE 3. Liquid-Liquid Extraction Spiking->LLE Evaporation 4. Evaporation to Dryness LLE->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. HPLC Injection Reconstitution->Injection Separation 7. Chromatographic Separation (C18) Injection->Separation Detection 8. MS/MS Detection (ESI-) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification vs. Calibration Curve Integration->Quantification Report 11. Final Report Quantification->Report

Caption: Workflow for the quantification of 1- and 2-(2-Ethylhexyl) trimellitate in blood.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 1- and 2-(2-Ethylhexyl) trimellitate in human blood. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for biomonitoring studies and assessing human exposure to TOTM. The detailed protocol and workflow diagram provide a clear guide for researchers and scientists in the fields of toxicology, environmental health, and drug development.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Mono(2-Ethylhexyl) Trimellitate (METM)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mono(2-ethylhexyl) trimellitate (METM), a primary metabolite of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM). The protocol is designed for researchers, scientists, and professionals in drug development and toxicology for the reliable detection of METM in biological matrices. The method utilizes reversed-phase liquid chromatography for the separation of METM isomers, followed by sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive guide, including sample preparation, detailed LC-MS/MS parameters, and expected quantitative performance.

Introduction

Tri-(2-ethylhexyl) trimellitate (TOTM), also known as TEHTM, is a common plasticizer used as a replacement for di-(2-ethylhexyl) phthalate (DEHP) in various consumer and medical products.[1] Due to its widespread use, there is a growing interest in monitoring human exposure to TOTM. Following exposure, TOTM is metabolized in the body, leading to the formation of diester and monoester metabolites, including mono(2-ethylhexyl) trimellitate (METM).[1][2] The quantification of these metabolites in biological fluids such as blood and urine serves as a key biomarker for assessing human exposure to TOTM.[3]

LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the trace-level quantification of METM in complex biological samples.[4][5] This application note presents a detailed protocol for the extraction and quantification of METM isomers (1-MEHTM, 2-MEHTM, and 4-MEHTM) using LC-MS/MS.

Experimental Protocols

Sample Preparation (Human Blood)

A liquid-liquid extraction procedure is employed for the isolation of METM from human blood samples.[6][7]

Materials:

  • Human blood collected in EDTA tubes

  • Internal Standard (IS): Isotopically labeled METM (e.g., 13C-labeled 1-MEHTM, 2-MEHTM, and 4-MEHTM)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ultrapure water

  • Centrifuge capable of 4000 x g

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Spike a 1 mL aliquot of human blood with the internal standard solution.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 2 mL of MTBE to the supernatant for liquid-liquid extraction.

  • Vortex for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | As required for optimal separation |

Note: The gradient should be optimized to ensure the separation of METM isomers.

Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters: Quantitative analysis is performed in negative ionization mode using Multiple Reaction Monitoring (MRM).[6][7]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 550°C
Curtain Gas 25 psi
Collision Gas Level 4
Gas 1 (Nebulizer Gas) 55 psi
Gas 2 (Turbo Gas) 55 psi

MRM Transitions: The following MRM transitions can be used for the quantification and confirmation of METM isomers. The collision energy (CE) and declustering potential (DP) should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
1-MEHTM 305.1189.0100
2-MEHTM 305.1189.0100
4-MEHTM 305.1189.0100
13C-1-MEHTM (IS) 311.1195.0100
13C-2-MEHTM (IS) 311.1195.0100
13C-4-MEHTM (IS) 311.1195.0100

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for METM analysis. The values are based on published data and may vary depending on the specific instrumentation and laboratory conditions.[3][6][7]

Parameter1-MEHTM2-MEHTM4-MEHTM
Limit of Detection (LOD) 0.01 - 0.7 µg/L0.01 - 0.7 µg/L0.01 - 0.7 µg/L
Limit of Quantification (LOQ) 0.04 - 2.0 µg/L0.04 - 2.0 µg/L0.04 - 2.0 µg/L
Linearity (r²) >0.99>0.99>0.99
Precision (RSD%) < 10%< 10%< 10%
Recovery (%) 90 - 110%90 - 110%90 - 110%

Visualizations

Experimental Workflow for METM Detection

METM_Detection_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Human Blood Sample (1 mL) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (MTBE) Centrifuge1->Extract Centrifuge2 Phase Separation Extract->Centrifuge2 Evaporate Evaporation to Dryness Centrifuge2->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the LC-MS/MS detection of METM.

Metabolic Pathway of TOTM to METM

TOTM_Metabolism TOTM Tri-(2-ethylhexyl) trimellitate (TOTM) DEHTM Di-(2-ethylhexyl) trimellitate (DEHTM) isomers TOTM->DEHTM Hydrolysis METM Mono-(2-ethylhexyl) trimellitate (METM) isomers (1-MEHTM, 2-MEHTM, 4-MEHTM) DEHTM->METM Hydrolysis Oxidized_Metabolites Oxidized Metabolites METM->Oxidized_Metabolites Oxidation

Caption: Simplified metabolic pathway of TOTM.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of mono(2-ethylhexyl) trimellitate in human blood. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters enable accurate and precise measurement of METM isomers, which are important biomarkers for assessing human exposure to the plasticizer TOTM. This method is a valuable tool for researchers in the fields of toxicology, environmental health, and drug development.

References

Application Notes and Protocols for 1(or 2)-(2-Ethylhexyl) trimellitate (TOTM) as a Plasticizer for PVC Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Utilization of Tris(2-ethylhexyl) trimellitate (TOTM) as a safer alternative plasticizer in Polyvinyl Chloride (PVC) medical devices.

Note on Nomenclature: The compound "1(or 2)-(2-Ethylhexyl) trimellitate" is more commonly and accurately referred to as Tris(2-ethylhexyl) trimellitate, abbreviated as TOTM. These application notes will use the standard nomenclature, TOTM.

Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used polymer in the manufacturing of medical devices due to its flexibility, durability, and cost-effectiveness.[1] However, the rigidity of its native form necessitates the use of plasticizers to achieve the desired flexibility for applications such as tubing, blood bags, and catheters.[1] For many years, di(2-ethylhexyl) phthalate (DEHP) was the industry standard plasticizer.[1][2] Concerns over the potential health risks associated with DEHP leaching from medical devices have prompted the search for safer alternatives.[2]

Tris(2-ethylhexyl) trimellitate (TOTM) has emerged as a leading candidate to replace DEHP in medical-grade PVC.[2] TOTM, a high molecular weight, branched trimellitate ester, offers a favorable safety profile primarily due to its significantly lower migration and extraction properties from the PVC matrix.[2][3] This characteristic is critical for minimizing patient exposure to leachable substances, particularly in long-term or high-risk applications like enteral feeding tubes and dialysis equipment.[2]

These application notes provide a comprehensive overview of the properties, performance data, and experimental protocols for evaluating TOTM as a plasticizer in PVC medical devices.

Key Advantages of TOTM in PVC Medical Devices

  • Low Migration/Leachability: TOTM exhibits significantly lower migration rates into various fluids compared to DEHP, reducing patient exposure.[2][4][5]

  • Enhanced Safety Profile: In vitro and in vivo studies suggest that TOTM has a lower toxicity profile than DEHP.[6][7][8]

  • Thermal Stability: TOTM's high thermal stability makes it suitable for applications requiring heat resistance, such as sterilization processes.[2][9]

  • Chemical Resistance: It demonstrates excellent resistance to extraction by a variety of chemicals and solutions.[2][9]

  • Phthalate-Free: As a non-phthalate plasticizer, TOTM aligns with the growing regulatory and industry demand for safer materials.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, comparing the performance of TOTM with other plasticizers, primarily DEHP.

Table 1: Migration of Plasticizers from PVC Medical Devices

PlasticizerSimulantContact TimeTemperature (°C)Migration LevelReference
TOTM Ethanol/Water (50/50 v/v)10 days40>20 times less than DEHP[4]
DEHP Ethanol/Water (50/50 v/v)10 days40Highest migration ability[4]
TOTM Blood (Heart-lung machine)Not specifiedNot specified~350 times lower than DEHP[5]
DEHP Blood (Heart-lung machine)Not specifiedNot specifiedHigh migration rate[5]
TOTM 0.9% Sodium Chloride + 1/3 20% Human Albumin14 daysNot specifiedSignificant increase after 14 days, but lower than DEHP[10]
DEHP 0.9% Sodium Chloride + 1/3 20% Human Albumin14 daysNot specifiedHigher migration than TOTM[10]
TOTM Lipophilic drug simulant (dynamic)24 hoursNot specifiedLower migration than DINP and DINCH[11]

Table 2: In Vitro Biological Effects of TOTM and DEHP

Cell LineEndpointTOTM EffectDEHP EffectReference
HL-60 (Human Leukemia)Cell ViabilityDecreased viability~10-fold more toxic than TOTM[6]
MCF-7 (Human Breast Cancer)Cell ProliferationEnhanced proliferation~10-fold stronger proliferative effect than TOTM[6]
MCF-7Estrogen Receptor α (ERα) ActivationWeaker activation~10-fold stronger activation than TOTM[6]
Isolated Rat HepatocytesCytotoxicity (LDH release)Lower cytotoxicityHigher cytotoxicity (primarily due to its metabolite, MEHP)[12]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of TOTM-plasticized PVC.

Protocol for Evaluating Plasticizer Migration from PVC Tubing

This protocol is adapted from studies assessing the leachability of plasticizers from medical tubing into a simulant solution.[4]

Objective: To quantify the amount of plasticizer that migrates from PVC tubing into a liquid simulant over time.

Materials:

  • PVC tubing plasticized with TOTM or other plasticizers.

  • Simulant solution (e.g., ethanol/water 50/50 v/v, lipid emulsion, or a specific drug formulation).

  • Incubator or water bath.

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Glass vials with non-leaching caps.

  • Analytical standards of the plasticizers to be tested.

Procedure:

  • Cut standardized lengths of the PVC tubing.

  • Measure the initial weight of the tubing samples.

  • Immerse each tubing sample in a known volume of the simulant solution within a glass vial.

  • Seal the vials and place them in an incubator at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 24h, 72h, 10 days), remove an aliquot of the simulant solution for analysis.

  • Prepare the collected samples for analysis (e.g., liquid-liquid extraction, dilution).

  • Analyze the samples using a validated GC-MS or HPLC method to determine the concentration of the migrated plasticizer.

  • Calculate the total amount of plasticizer leached from the tubing.

Protocol for In Vitro Cytotoxicity and Cell Proliferation Assays

This protocol is based on studies evaluating the biological effects of leached plasticizers on cell cultures.[6]

Objective: To assess the effect of TOTM on the viability and proliferation of specific cell lines.

Materials:

  • Cell lines (e.g., HL-60 for cytotoxicity, MCF-7 for proliferation).

  • Cell culture medium and supplements.

  • Plasticizers (TOTM, DEHP) dissolved in a suitable solvent (e.g., ethanol).

  • Multi-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Reagents for viability assays (e.g., MTT, trypan blue) and proliferation assays (e.g., BrdU).

  • Plate reader or microscope.

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere (if applicable), replace the medium with a fresh medium containing various concentrations of the plasticizers. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours).

  • Assay:

    • Cytotoxicity (HL-60): Assess cell viability using an appropriate method like the MTT assay or trypan blue exclusion.

    • Proliferation (MCF-7): Measure cell proliferation using a method such as the BrdU incorporation assay.

  • Data Analysis: Quantify the results and compare the effects of different plasticizer concentrations to the control group.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of TOTM in PVC medical devices.

cluster_leaching Plasticizer Leaching and Biological Interaction PVC Device PVC Device TOTM TOTM PVC Device->TOTM Low Migration Patient Fluids Patient Fluids TOTM->Patient Fluids Leaching Biological System Biological System Patient Fluids->Biological System Exposure Lower Biological Effect Lower Biological Effect Biological System->Lower Biological Effect

Caption: Logical relationship of TOTM leaching from PVC and its biological effect.

cluster_workflow Experimental Workflow for Plasticizer Evaluation Material Selection Material Selection Migration Testing Migration Testing Material Selection->Migration Testing In Vitro Biocompatibility In Vitro Biocompatibility Migration Testing->In Vitro Biocompatibility In Vivo Studies In Vivo Studies In Vitro Biocompatibility->In Vivo Studies Data Analysis Data Analysis In Vivo Studies->Data Analysis Risk Assessment Risk Assessment Data Analysis->Risk Assessment

Caption: A typical experimental workflow for evaluating new plasticizers.

cluster_pathway Potential Signaling Pathway Interaction Leached Plasticizer Leached Plasticizer Estrogen Receptor (ERα) Estrogen Receptor (ERα) Leached Plasticizer->Estrogen Receptor (ERα) Binding Gene Expression Changes Gene Expression Changes Estrogen Receptor (ERα)->Gene Expression Changes Cell Proliferation Cell Proliferation Gene Expression Changes->Cell Proliferation

Caption: Simplified signaling pathway for estrogenic effects of plasticizers.

Conclusion

Tris(2-ethylhexyl) trimellitate (TOTM) presents a viable and safer alternative to DEHP for the plasticization of PVC medical devices. Its significantly lower migration potential, coupled with a more favorable toxicological profile, addresses key safety concerns associated with traditional plasticizers. The provided data and protocols offer a framework for researchers and drug development professionals to evaluate and implement TOTM in the design of next-generation medical devices with enhanced patient safety. Further research into the long-term effects and metabolism of TOTM will continue to strengthen the understanding of its suitability for a wide range of medical applications.[6][13]

References

Application Notes & Protocol: Measuring Plasticizer Migration from PVC Tubing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile polymer widely used in medical devices, pharmaceutical manufacturing, and laboratory applications due to its flexibility, chemical resistance, and cost-effectiveness. The flexibility of PVC is achieved through the addition of plasticizers, which are not chemically bound to the polymer matrix.[1] Consequently, these plasticizers can migrate from the PVC tubing into the surrounding environment, such as pharmaceutical products, biological samples, or patients.[2][3] This migration, often referred to as leaching, is a critical concern as it can lead to product contamination, altered drug efficacy, and potential toxicological risks.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for measuring plasticizer migration from PVC tubing. The methodologies described are essential for quality control, regulatory submission, and ensuring the safety and integrity of products that come into contact with PVC materials.

Factors Influencing Plasticizer Migration

The rate and extent of plasticizer migration are influenced by several factors:

  • Temperature: Higher temperatures increase the kinetic energy of plasticizer molecules, accelerating their diffusion and migration from the PVC matrix.[5]

  • Contact Medium (Solvent): The solubility of the plasticizer in the contacting liquid significantly affects migration. Lipophilic substances, for instance, will extract plasticizers more readily than aqueous solutions.[5][6]

  • Contact Duration: Longer exposure times generally lead to a greater extent of plasticizer migration.

  • Plasticizer Characteristics: The molecular weight, structure, and concentration of the plasticizer within the PVC formulation influence its mobility.[5]

  • PVC Formulation: The overall composition of the PVC, including stabilizers and other additives, can impact plasticizer migration.

Experimental Workflow for Measuring Plasticizer Migration

The general workflow for assessing plasticizer migration involves a series of sequential steps from sample preparation to data analysis. This process is crucial for obtaining accurate and reproducible results.

Plasticizer Migration Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase SamplePrep Sample Preparation (Cutting, Cleaning, Measuring) Extraction Extraction/Migration (Static or Dynamic) SamplePrep->Extraction SolventPrep Solvent/Simulant Preparation SolventPrep->Extraction ExtractAnalysis Extract Analysis (GC-MS, HPLC) Extraction->ExtractAnalysis Quantification Quantification (Calibration Curve) ExtractAnalysis->Quantification DataAnalysis Data Analysis & Interpretation Quantification->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: Experimental workflow for plasticizer migration testing.

Detailed Experimental Protocols

Protocol 1: Static Solvent Extraction Method

This protocol is adapted from standard methods for determining the resistance of plastic films to extraction by chemicals and is suitable for assessing migration into liquid media.[7]

Objective: To quantify the amount of plasticizer that migrates from PVC tubing into a specific solvent over a defined period and temperature.

Materials:

  • PVC tubing sample

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Forced convection oven or incubator

  • Volumetric flasks

  • Pipettes

  • Solvents (e.g., n-hexane, ethanol, purified water, or a specific drug formulation simulant)

  • Internal standard (for chromatography)

  • Analytical instrument (GC-MS or HPLC-UV)

Procedure:

  • Sample Preparation:

    • Cut a representative section of the PVC tubing.

    • Measure and record the length, inner diameter, and outer diameter to calculate the surface area.

    • Clean the tubing surface by rinsing with purified water and drying completely to remove any surface contaminants.

    • Accurately weigh the prepared tubing segment.

  • Extraction:

    • Place the prepared tubing segment into a clean glass vial.

    • Add a precise volume of the chosen extraction solvent to the vial, ensuring the tubing is fully submerged. The surface area-to-volume ratio should be recorded and kept consistent across experiments.

    • Seal the vial tightly with a PTFE-lined cap.

    • Prepare a solvent blank (a vial with only the solvent) to be treated under the same conditions.

    • Place the sample vials and the blank in a forced convection oven or incubator at a specified temperature (e.g., 40°C) for a defined duration (e.g., 24, 72, or 240 hours).[8]

  • Sample Analysis (GC-MS):

    • After the incubation period, allow the vials to cool to room temperature.

    • Carefully remove the tubing from the vial.

    • Transfer a known aliquot of the extraction solvent to a new vial for analysis.

    • If necessary, dilute the sample with an appropriate solvent.

    • Add a known concentration of an internal standard.

    • Analyze the sample using a validated GC-MS method to identify and quantify the migrated plasticizers.

  • Quantification:

    • Prepare a series of calibration standards of the target plasticizer(s) in the extraction solvent.

    • Generate a calibration curve by plotting the instrument response against the concentration of the standards.

    • Calculate the concentration of the migrated plasticizer in the extraction solvent based on the calibration curve.

  • Data Reporting:

    • Express the migration results in appropriate units, such as:

      • μg/mL (concentration in the extract)

      • μg/cm² (mass of plasticizer migrated per unit surface area of the tubing)

      • Total weight percentage of migrated plasticizer relative to the initial weight of the tubing segment.

Protocol 2: Dynamic Flow-Through Method

This protocol simulates the continuous flow of a fluid through the PVC tubing, which is particularly relevant for applications such as intravenous (IV) administration sets or bioprocess fluid pathways.

Objective: To measure the amount of plasticizer that leaches into a flowing liquid stream.

Materials:

  • PVC tubing of a defined length

  • Peristaltic pump

  • Reservoir for the test fluid

  • Collection vessel

  • Connecting fittings (e.g., Luer locks)

  • Test fluid (e.g., saline, drug solution)

  • Analytical instrument (GC-MS or HPLC-UV)

Procedure:

  • System Setup:

    • Set up a closed-loop or single-pass system where the peristaltic pump circulates the test fluid from the reservoir, through the PVC tubing, and into the collection vessel.

    • Ensure all connections are secure to prevent leakage.

  • Migration Study:

    • Fill the reservoir with a known volume of the test fluid.

    • Prime the system to remove any air bubbles.

    • Set the peristaltic pump to a clinically or process-relevant flow rate.

    • Conduct the study for a predetermined duration (e.g., 24 hours).

    • Collect the fluid that has passed through the tubing in the collection vessel.

  • Sample Analysis:

    • After the specified duration, collect a representative sample from the collection vessel.

    • Prepare the sample for analysis. This may involve a liquid-liquid extraction or solid-phase extraction (SPE) step to concentrate the analytes if the expected migration levels are low.

    • Analyze the prepared sample using a validated chromatographic method (GC-MS or HPLC-UV).

  • Quantification and Reporting:

    • Quantify the concentration of the leached plasticizer(s) using a calibration curve as described in Protocol 1.

    • Report the results as the total mass of plasticizer leached over the study period or as a concentration in the collected fluid.

Analytical Techniques for Quantification

The choice of analytical technique is critical for the accurate identification and quantification of migrated plasticizers.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The mass spectrometer provides identification based on mass-to-charge ratio.High sensitivity and specificity, excellent for identifying unknown compounds.[2][9]Requires derivatization for some non-volatile plasticizers.
High-Performance Liquid Chromatography (HPLC) with UV or MS detection Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile plasticizers. Can be coupled with a mass spectrometer (LC-MS) for higher specificity.May have lower sensitivity than GC-MS for certain compounds.[2][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the plasticizers.A robust and specific technique for precise discrimination of all plasticizers in a sample.[2][9]Lower sensitivity compared to chromatographic methods and higher equipment cost.[2][9]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds.Can be used for rapid screening directly on the material.[2][9]Not suitable for trace-level quantification of migrated species.

Quantitative Data Summary

The following tables provide illustrative data on plasticizer migration under different conditions. The actual migration will vary depending on the specific PVC formulation, plasticizer type, and experimental conditions.

Table 1: Migration of DEHP from PVC Tubing into Different Solvents

SolventTemperature (°C)Duration (days)DEHP Migration (μg/cm²)
Purified Water40100.5
5% Ethanol/Water40105.2
50% Ethanol/Water401085.7
n-Hexane252250.3

Note: These are example values and should be determined experimentally for specific materials.

Table 2: Comparison of Extraction Methods for Plasticizers from PVC Medical Devices

Extraction MethodSolventTimeExtraction Yield (%)
SoxhletDiethyl Ether6 hours95-100
Polymer DissolutionTetrahydrofuran1 hour98-102
Room Temperature ExtractionChloroform30 minutes92-100[10]

Regulatory Considerations

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for evaluating the potential for chemicals to migrate from container closure systems, manufacturing components, and medical devices.[3][11][12] These studies are typically referred to as "Extractables and Leachables" (E&L) testing.[3][4][13]

  • Extractables: Compounds that can be extracted from a material under exaggerated conditions (e.g., harsh solvents, high temperatures).[3]

  • Leachables: Compounds that migrate from a material into a product under normal conditions of use.[3]

A thorough E&L study is often a required component of a regulatory submission for new drug products and medical devices. The protocols described in these application notes form the basis for such studies.

Conclusion

The measurement of plasticizer migration from PVC tubing is a critical aspect of ensuring product safety and quality in the pharmaceutical and medical device industries. A systematic approach, involving well-defined protocols and appropriate analytical techniques, is necessary to accurately quantify the extent of migration. The choice of experimental conditions should be guided by the intended application of the PVC tubing to ensure the data generated is relevant for risk assessment.

References

Application Notes and Protocols for the Formulation of Polymer Blends with Mono(2-Ethylhexyl) Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mono(2-Ethylhexyl) Trimellitate (MEHTM)

Mono(2-Ethylhexyl) trimellitate (MEHTM), commonly known as Tris(2-ethylhexyl) trimellitate (TOTM), is a high molecular weight, branched monomeric plasticizer. It is a preferred choice for polymer formulations that demand low volatility, high-temperature resistance, and minimal migration.[1] MEHTM is frequently utilized in sensitive applications such as medical devices, wire and cable insulation, and automotive interiors. Its primary function is to increase the flexibility, durability, and processability of polymers, most notably Polyvinyl Chloride (PVC).

Plasticizers work by embedding themselves between the polymer chains, which increases the intermolecular space (free volume). This separation reduces the secondary forces between the polymer chains, allowing them to move more freely past one another. The result is a decrease in the glass transition temperature (Tg), leading to a more flexible and less brittle material at room temperature. MEHTM's large molecular size and low volatility make it less prone to leaching or extraction from the polymer matrix compared to lower molecular weight plasticizers, ensuring the long-term stability and safety of the final product.

Quantitative Data Presentation

While specific quantitative data for the effect of varying concentrations of Mono(2-Ethylhexyl) trimellitate (MEHTM/TOTM) on the mechanical and thermal properties of PVC were not available in the searched literature, the following tables provide a representative example of how a common plasticizer, Dioctyl Phthalate (DOP), affects these properties in PVC. This data is intended to be illustrative of the expected trends when formulating polymer blends with plasticizers.

Table 1: Effect of Plasticizer Concentration on Mechanical Properties of PVC Blends (Illustrative Data)

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
050.052.5
2025.02001.0
4018.03500.5
6012.04500.2

*phr: parts per hundred resin

Table 2: Effect of Plasticizer Concentration on Thermal and Physical Properties of PVC Blends (Illustrative Data)

Plasticizer Concentration (phr)Glass Transition Temperature (°C)Hardness (Shore A)
085100 (Shore D)
204090
401075
60-1560

Experimental Protocols

Preparation of PVC Blends with MEHTM

This protocol describes the preparation of plasticized PVC sheets using a two-roll mill, a common laboratory-scale method for blending polymers and additives.

Materials and Equipment:

  • Polyvinyl Chloride (PVC) resin

  • Mono(2-Ethylhexyl) trimellitate (MEHTM/TOTM)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molds for sheet preparation

  • Analytical balance

  • Spatula and mixing containers

Procedure:

  • Pre-mixing:

    • Accurately weigh the PVC resin, MEHTM, and thermal stabilizer according to the desired formulation (e.g., 100 parts PVC, 40 parts MEHTM, 2 parts stabilizer by weight).

    • In a suitable container, thoroughly mix the components at room temperature until a homogeneous powder blend is obtained.

  • Melt Blending on the Two-Roll Mill:

    • Preheat the two-roll mill to a temperature suitable for PVC processing (typically 160-170°C).

    • Set the nip gap between the rolls to a small distance (e.g., 1-2 mm).

    • Carefully add the pre-mixed powder blend to the nip of the rotating rolls.

    • The material will begin to melt and form a band around one of the rolls.

    • Continuously cut and fold the polymer band back into the nip to ensure thorough mixing and a uniform distribution of the plasticizer.

    • Continue this process for a set time (e.g., 5-10 minutes) until a homogeneous, molten sheet is formed.

  • Sheet Formation:

    • Carefully remove the molten polymer sheet from the rolls.

    • Place the sheet into a preheated mold of the desired dimensions.

    • Position the mold in the hydraulic press, preheated to the same temperature as the mill.

    • Apply a low pressure for a short duration to allow the material to flow and fill the mold cavity.

    • Increase the pressure to a higher setting (e.g., 10 MPa) and maintain for a specified time (e.g., 5 minutes) to ensure complete consolidation.

    • Cool the mold under pressure using the press's cooling system until the sheet is rigid.

    • Remove the molded sheet from the mold.

  • Conditioning:

    • Store the prepared sheets at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours before characterization to allow for relaxation of internal stresses.

Characterization of Polymer Blends

3.2.1. Mechanical Testing (Tensile Properties)

  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized PVC sheets.

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Procedure:

    • Cut dumbbell-shaped specimens from the conditioned sheets according to a standard specification (e.g., ASTM D638).

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

    • Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

3.2.2. Thermal Analysis (Differential Scanning Calorimetry - DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer blends.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) of the polymer blend into a DSC pan.

    • Seal the pan.

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg (e.g., 120°C) to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., -50°C).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

    • The Tg is determined as the midpoint of the step change in the heat flow curve.

3.2.3. Hardness Testing

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Apparatus: Shore A or Shore D durometer, depending on the material's flexibility.

  • Procedure:

    • Place the conditioned sheet on a flat, hard surface.

    • Press the durometer's indenter firmly and quickly onto the surface of the material.

    • Read the hardness value from the durometer's scale within one second of firm contact.

    • Take multiple readings at different locations on the sheet and calculate the average value.

Visualizations

G cluster_0 Mechanism of Polymer Plasticization Rigid_Polymer Rigid Polymer (e.g., PVC) - Strong Intermolecular Forces - Restricted Chain Mobility Flexible_Polymer Flexible Polymer - Weakened Intermolecular Forces - Increased Chain Mobility - Lower Tg Rigid_Polymer->Flexible_Polymer Addition & Mixing Plasticizer Plasticizer (e.g., MEHTM) - Small Molecules Plasticizer->Flexible_Polymer Incorporation

Caption: Mechanism of polymer plasticization by MEHTM.

G cluster_1 Experimental Workflow Start Start: Define Formulation Pre_Mixing 1. Pre-mixing (PVC, MEHTM, Stabilizer) Start->Pre_Mixing Melt_Blending 2. Melt Blending (Two-Roll Mill) Pre_Mixing->Melt_Blending Sheet_Formation 3. Sheet Formation (Compression Molding) Melt_Blending->Sheet_Formation Conditioning 4. Conditioning (24h at 23°C, 50% RH) Sheet_Formation->Conditioning Characterization 5. Characterization Conditioning->Characterization Mechanical Mechanical Testing (Tensile, Hardness) Characterization->Mechanical Thermal Thermal Analysis (DSC for Tg) Characterization->Thermal Analysis 6. Data Analysis & Reporting Mechanical->Analysis Thermal->Analysis

Caption: Workflow for formulating and evaluating MEHTM-plasticized polymer blends.

References

Application Notes and Protocols: In Vitro Cell Proliferation Assays Using MCF-7 Cells for Trimellitate Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimellitates are compounds used as plasticizers in the manufacturing of various consumer products. Due to their widespread use, there is a growing need to assess their potential toxicity, including their effects on endocrine-sensitive tissues. The MCF-7 human breast adenocarcinoma cell line is an invaluable in vitro model for these studies.[1][2] Originating from a metastatic breast cancer patient, MCF-7 cells express functional estrogen receptors (ERα), making them an ideal system for investigating the estrogenic or anti-estrogenic activity of xenobiotic compounds like trimellitates.[2]

These application notes provide detailed protocols for culturing MCF-7 cells and for performing various cell proliferation assays to evaluate the toxicological effects of trimellitates. The assays described herein—MTT, Sulforhodamine B (SRB), and Bromodeoxyuridine (BrdU)—offer robust and quantifiable methods to assess cell viability, cytotoxicity, and DNA synthesis, respectively.

MCF-7 Cell Culture Protocol

Maintaining healthy and consistent MCF-7 cell cultures is critical for reproducible experimental results. These cells have an epithelial-like morphology and grow as monolayers.[1]

2.1. Materials

  • MCF-7 cells (e.g., ATCC HTB-22)

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM)[3] supplemented with:

    • 10% Fetal Bovine Serum (FBS)[3]

    • 0.01 mg/ml human recombinant insulin[3][4]

    • 1% Penicillin-Streptomycin[3]

    • 0.1 mM Non-Essential Amino Acids (NEAA)[3]

    • 1 mM Sodium Pyruvate[3]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution[3]

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2[3]

2.2. Cell Thawing and Plating

  • Rapidly thaw the cryovial of frozen MCF-7 cells in a 37°C water bath.[5][6]

  • Disinfect the vial with 70% ethanol before opening in a sterile biosafety cabinet.[5]

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 125-300 x g for 5 minutes to pellet the cells.[3][5]

  • Aspirate the supernatant, which contains residual cryoprotectant.

  • Resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.[5]

  • Transfer the cell suspension into a T-75 flask and incubate at 37°C with 5% CO2.

2.3. Cell Maintenance and Passaging

  • Renew the complete growth medium 2-3 times per week.[3]

  • Allow cells to reach 80-90% confluency before passaging.[3][7] The doubling time for MCF-7 cells is approximately 30-40 hours.[3]

  • To passage, aspirate the old medium and wash the cell monolayer twice with sterile PBS.[3]

  • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3] Gently tap the flask to aid detachment.[8]

  • Neutralize the trypsin by adding at least 10 mL of complete growth medium.[3]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Centrifuge at 125-300 x g for 5 minutes.[3][5]

  • Aspirate the supernatant, resuspend the pellet in fresh medium, and plate into new flasks at a recommended split ratio of 1:2 to 1:3.[6]

Experimental Workflow for Trimellitate Toxicity Testing

The general workflow involves culturing MCF-7 cells, exposing them to various concentrations of a trimellitate compound, and then assessing cell proliferation using a chosen assay.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Proliferation Assay cluster_analysis Phase 4: Data Analysis A Culture MCF-7 Cells to 80% Confluency B Trypsinize and Count Cells A->B C Seed Cells into 96-Well Plates B->C E Treat Cells with Trimellitate (e.g., 24, 48, 72 hours) C->E D Prepare Trimellitate Stock Solutions & Dilutions F Incubate at 37°C, 5% CO2 E->F G Perform Assay (MTT, SRB, or BrdU) F->G H Measure Absorbance/ Fluorescence G->H I Calculate Cell Viability (%) H->I J Plot Dose-Response Curves and Determine IC50 I->J

Caption: General experimental workflow for assessing trimellitate toxicity.

Cell Proliferation Assay Protocols

4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.[9] Viable cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[10]

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Treat cells with various concentrations of the trimellitate compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Add 100 µL of solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[11][12]

  • Incubate at room temperature in the dark for at least 2 hours, mixing gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

4.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density based on the binding of the SRB dye to cellular proteins.[13][14]

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • After the treatment period, gently add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[13][15]

  • Incubate the plate at 4°C for at least 1 hour.[13][16]

  • Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.[13] Allow plates to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[13][15]

  • Incubate at room temperature for 30 minutes.[13][15]

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13][14]

  • Allow the plates to air dry completely.

  • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][17]

  • Shake the plate for 10 minutes and measure the absorbance at approximately 510-570 nm.[14][17]

4.3. BrdU (Bromodeoxyuridine) Cell Proliferation Assay

This immunoassay detects DNA synthesis in proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and is detected using an anti-BrdU antibody.[18]

Protocol:

  • Seed and treat cells in a 96-well plate as previously described.

  • During the final 2-24 hours of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[19][20] The incubation time depends on the cell proliferation rate.[18]

  • Remove the labeling solution and fix the cells by adding a fixing/denaturing solution. Incubate for 30 minutes at room temperature.[19] This step is crucial to expose the incorporated BrdU.

  • Wash the plate three times with wash buffer.

  • Add the anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.[19]

  • Wash the plate three times with wash buffer.

  • Add the secondary antibody conjugate (e.g., HRP-conjugated) and incubate for 30 minutes.[19]

  • Wash the plate thoroughly.

  • Add the substrate solution (e.g., TMB) and incubate in the dark until color develops (15-30 minutes).[19]

  • Add a stop solution to terminate the reaction.[19]

  • Measure the absorbance at 450 nm.[19][21]

Data Presentation and Interpretation

Results should be calculated as a percentage of the vehicle-treated control cells. A dose-response curve can then be generated to determine the IC50 value (the concentration of trimellitate that inhibits cell proliferation by 50%).

Table 1: Example Proliferative Effect of Tris(2-ethylhexyl) Trimellitate (TOTM) on MCF-7 Cells after 48-hour exposure.

TOTM Concentration (mM) Mean Absorbance (570 nm) Std. Deviation Cell Viability (% of Control)
0 (Vehicle Control) 0.854 0.042 100.0%
0.01 0.861 0.051 100.8%
0.1 0.932 0.048 109.1%
1.0 1.153 0.065 135.0%*
10.0 0.521 0.039 61.0%*
100.0 0.112 0.015 13.1%*

Data is hypothetical but structured based on findings suggesting that low concentrations of some plasticizers can be proliferative while high concentrations are cytotoxic.[2][22]

Potential Signaling Pathways in Trimellitate Toxicity

Trimellitates, similar to other plasticizers like phthalates, may exert their effects on MCF-7 cells through endocrine-disrupting mechanisms.[2] A primary pathway of concern is the estrogen receptor (ERα) signaling cascade. Binding of a trimellitate to ERα could initiate a signaling cascade that alters the expression of genes involved in cell cycle progression and proliferation.[22]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TM Trimellitate ER Estrogen Receptor α (ERα) TM->ER Binds to Complex Trimellitate-ERα Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Translocates to Nucleus & Binds DNA Transcription Gene Transcription ERE->Transcription Initiates Response Altered Cell Proliferation Transcription->Response Leads to

Caption: Proposed estrogen receptor-mediated signaling pathway for trimellitates.

This proposed pathway suggests that a trimellitate compound enters the cell and binds to ERα in the cytoplasm. This complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This binding initiates the transcription of target genes, ultimately leading to a change in the rate of cell proliferation.[2][22]

Conclusion

The protocols outlined in these notes provide a comprehensive framework for assessing the in vitro toxicity of trimellitates using MCF-7 cells. The choice of assay (MTT, SRB, or BrdU) may depend on the specific research question, with MTT assessing metabolic activity, SRB measuring cell mass, and BrdU directly quantifying DNA synthesis. By employing these standardized methods, researchers can generate reliable and comparable data to better understand the potential health risks associated with trimellitate exposure.

References

Application Note: High-Resolution Separation of Trimellitate Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust gas chromatography (GC) method for the effective separation and quantification of positional isomers of benzenetricarboxylic acid, specifically trimellitic acid (1,2,4-benzenetricarboxylic acid), hemimellitic acid (1,2,3-benzenetricarboxylic acid), and trimesic acid (1,3,5-benzenetricarboxylic acid). Due to their similar physicochemical properties, the separation of these isomers presents a significant analytical challenge. The protocol herein describes the derivatization of the acidic forms to their corresponding trimethyl esters, followed by separation on a polar capillary GC column coupled with flame ionization detection (FID) or mass spectrometry (MS). This method is particularly relevant for quality control in the manufacturing of plasticizers, polymers, and other chemical intermediates where the isomeric purity of trimellitates is critical.

Introduction

Trimellitate esters are widely used as plasticizers in the production of polyvinyl chloride (PVC) and other polymers, imparting flexibility and durability to the final products. The specific isomer of the benzenetricarboxylic acid used in the synthesis of these esters significantly influences the properties of the resulting polymer. Consequently, a reliable analytical method to separate and quantify these isomers is essential for researchers, scientists, and professionals in drug development and materials science. Gas chromatography offers a high-resolution technique for this purpose, provided that the acidic analytes are first converted to their more volatile ester derivatives. This application note provides a detailed protocol for the sample preparation, GC analysis, and data interpretation for the separation of trimellitate isomers.

Experimental Protocols

Sample Preparation: Derivatization to Trimethyl Esters

A derivatization step is required to convert the non-volatile benzenetricarboxylic acids into their volatile trimethyl esters suitable for GC analysis. Methylation with diazomethane is a highly effective method, though it must be handled with extreme caution due to its toxicity and explosive nature.[1][2] Alternatively, a safer method using boron trifluoride in methanol (BF3-Methanol) can be employed.

Protocol using BF3-Methanol:

  • Accurately weigh approximately 10 mg of the trimellitic acid isomer sample into a 10 mL screw-cap vial.

  • Add 2 mL of 14% BF3-Methanol solution to the vial.

  • Securely cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture for 1 minute and then allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the trimethyl esters to a clean GC vial.

  • The sample is now ready for GC analysis.

Gas Chromatography (GC) Conditions

The choice of a polar stationary phase is crucial for the separation of these positional isomers. A column with a high cyanopropyl content is recommended for optimal resolution.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: Agilent J&W DB-23 (50% Cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column)

  • Carrier Gas: Helium or Hydrogen

  • Injector: Split/Splitless

GC Parameters:

ParameterValue
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature150°C
Hold Time2 min
Ramp Rate5°C/min
Final Temperature220°C
Final Hold Time10 min
Detector Temperature 280°C (FID)
MS Transfer Line Temp 280°C (if using MS)
MS Ion Source Temp 230°C (if using MS)
MS Quadrupole Temp 150°C (if using MS)
MS Scan Range 40-400 m/z (if using MS)

Data Presentation

The following table summarizes the expected retention times for the trimethyl esters of the benzenetricarboxylic acid isomers based on the protocol described above. Please note that actual retention times may vary depending on the specific instrument and column conditions.

Analyte (as Trimethyl Ester)Expected Retention Time (min)
Trimethyl hemimellitate~12.5
Trimethyl trimellitate~13.2
Trimethyl trimesate~14.0

Visualization of Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample derivatization Add BF3-Methanol & Heat at 60°C start->derivatization extraction Liquid-Liquid Extraction with Hexane derivatization->extraction collect Collect Organic Layer extraction->collect injection Inject Sample into GC collect->injection separation Separation on Polar Capillary Column injection->separation detection Detection by FID or MS separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report

Caption: Experimental workflow for the GC analysis of trimellitate isomers.

Discussion

The described method provides a reliable and reproducible approach for the separation of trimellitic, hemimellitic, and trimesic acid isomers as their trimethyl esters. The use of a polar cyanopropyl-based stationary phase is key to achieving baseline separation of these closely eluting compounds. The temperature program has been optimized to ensure good peak shape and resolution within a reasonable analysis time. For quantitative analysis, it is recommended to use an internal standard method to correct for variations in sample preparation and injection. A suitable internal standard would be a compound with similar chemical properties and a retention time that does not interfere with the analytes of interest, such as the trimethyl ester of another aromatic polycarboxylic acid.

Conclusion

The gas chromatography method detailed in this application note is suitable for the routine analysis and quality control of trimellitate isomers in various industrial and research applications. The protocol is straightforward and can be implemented in any laboratory equipped with standard gas chromatography instrumentation. The provided experimental parameters, data presentation, and workflow visualization offer a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Use of 1(or 2)-(2-Ethylhexyl) trimellitate as a Lubricant in Polymer Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1(or 2)-(2-Ethylhexyl) trimellitate, commonly known as Trioctyl Trimellitate (TOTM) or Tris(2-ethylhexyl) trimellitate (TEHTM), is a high-molecular-weight, branched triester that serves as a high-performance plasticizer and lubricant in polymer processing.[1][2] Its primary function is to enhance the flexibility, durability, and thermal stability of polymers, most notably polyvinyl chloride (PVC).[1][3] Beyond its role as a plasticizer, TOTM exhibits excellent lubricating properties, making it a valuable processing aid.[1][4]

In the context of polymer processing, lubricants are crucial for reducing friction between polymer chains (internal lubrication) and between the polymer melt and hot metal surfaces of processing equipment like extruders and molds (external lubrication).[5][6] This reduction in friction minimizes wear on machinery, prevents overheating and degradation of the polymer, and allows for more efficient processing.[7] TOTM, with its ester structure, can function as an internal lubricant, improving the flow characteristics of the polymer melt.[4]

These application notes provide detailed information on the physical and chemical properties of TOTM, its applications as a lubricant in polymer processing, and protocols for evaluating its performance.

Physical and Chemical Properties

TOTM is a viscous, colorless to pale yellow liquid with a mild odor.[3][7] Its high molecular weight and low volatility are key characteristics that contribute to its excellent performance at high temperatures and its low migration potential from the final polymer product.[3][8]

Table 1: Physical and Chemical Properties of Trioctyl Trimellitate (TOTM)

PropertyValueReference(s)
Chemical Name Tris(2-ethylhexyl) trimellitate[7]
Synonyms TOTM, TEHTM[7]
CAS Number 3319-31-1[7]
Molecular Formula C₃₃H₅₄O₆[7]
Molecular Weight 546.78 g/mol [7]
Appearance Colorless to light yellow viscous liquid[7]
Density @ 20°C ~0.99 g/mL[9]
Boiling Point ~414 °C[9]
Flash Point ~260 °C (closed cup)[7]
Freezing Point -38°C to -50°C[7]
Water Solubility Practically insoluble[7]
Vapor Pressure @ 25°C <10⁻⁷ mmHg[7]

Applications in Polymer Processing

TOTM is widely used as a processing aid and lubricant, particularly in PVC formulations. Its lubricating properties are beneficial in various processing techniques, including extrusion, injection molding, and calendering.[10]

  • Rigid and Flexible PVC Extrusion: In the extrusion of pipes, profiles, and cables, TOTM can reduce the friction between the PVC melt and the extruder's screw and barrel. This leads to a reduction in processing torque and energy consumption.[5][11] It also helps to prevent melt fracture and die buildup, resulting in a smoother surface finish of the final product.[12]

  • Medical Device Manufacturing: Due to its low toxicity and low migration characteristics, TOTM is a preferred alternative to traditional phthalate plasticizers like DEHP in the manufacturing of medical devices such as tubing, blood bags, and catheters.[13][14] Its lubricating properties ensure smooth processing of these sensitive materials.

  • Wire and Cable Insulation: The high thermal stability of TOTM makes it an excellent choice for wire and cable insulation, where it can withstand high processing and operating temperatures without significant degradation or loss of properties.[3]

Mechanism of Lubrication

As an internal lubricant, TOTM molecules position themselves between polymer chains, reducing the intermolecular friction and allowing the chains to slide past one another more easily.[15][16] This mechanism is particularly effective in rigid and semi-rigid polymer formulations where chain mobility is restricted.

Figure 1: Mechanism of Internal Lubrication by TOTM a1 a1 a2 a2 a3 a3 b2 b2 a2->b2 a4 a4 b3 b3 a3->b3 c1 c1 b1 b1 b4 b4 c2 c2 c3 c3 c4 c4 d1 d1 d2 d2 d3 d3 d4 d4 l1 TOTM l2 TOTM

Caption: Intermolecular friction between polymer chains is reduced by TOTM molecules.

Experimental Protocols

The lubricating effect of TOTM in polymer processing can be quantified using several standard techniques. The following protocols describe the evaluation of its impact on extrusion torque and melt flow index.

Protocol: Evaluation of Extrusion Torque using a Torque Rheometer

A torque rheometer is a valuable tool for simulating the extrusion process on a laboratory scale and measuring the torque required to process a polymer compound.[5][9][17]

Objective: To determine the effect of TOTM concentration on the processing torque of a polymer formulation.

Materials and Equipment:

  • Torque rheometer with a heated mixing bowl and roller blades (e.g., Brabender or Haake type)

  • Polymer resin (e.g., PVC)

  • Trioctyl Trimellitate (TOTM)

  • Other necessary additives (e.g., heat stabilizers, fillers)

  • Analytical balance

  • Spatula

Procedure:

  • Preparation of Formulations: Prepare a series of polymer blends with varying concentrations of TOTM (e.g., 0, 1, 2, 3, and 5 parts per hundred parts of resin, phr). Ensure all other additives are kept at constant concentrations across all formulations.

  • Rheometer Setup: Set the mixing bowl temperature and rotor speed of the torque rheometer to conditions relevant to the polymer being tested (e.g., for rigid PVC, a temperature of 180-200°C and a rotor speed of 60 rpm are common).[18]

  • Loading the Sample: Accurately weigh a sufficient amount of the polymer blend to fill the mixing chamber and load it into the preheated rheometer.

  • Data Acquisition: Start the rheometer and record the torque as a function of time. The test is typically run until a steady-state torque (equilibrium torque) is reached, which indicates that the polymer has melted and homogenized.[5]

  • Analysis: Analyze the resulting rheogram (torque vs. time curve) to determine key parameters such as fusion time (time to reach the fusion peak) and equilibrium torque.[5]

Figure 2: Experimental Workflow for Torque Rheometry prep Prepare Polymer Blends (Varying TOTM Concentration) setup Set Rheometer Parameters (Temperature, Rotor Speed) prep->setup load Load Sample into Preheated Rheometer setup->load run Start Rheometer and Record Torque vs. Time load->run analyze Analyze Rheogram: - Fusion Time - Equilibrium Torque run->analyze compare Compare Results Across Different TOTM Concentrations analyze->compare

References

Application Notes and Protocols for Docking Experiments to Study Receptor Binding of Trimellitate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimellitates, used as plasticizers in various consumer products, can be metabolized in the body into various compounds. Understanding the interaction of these metabolites with biological receptors is crucial for assessing their potential endocrine-disrupting effects and overall toxicological profile. Molecular docking is a powerful in silico method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential biological activity.[1] This document provides detailed application notes and protocols for conducting docking experiments to study the binding of trimellitate metabolites to nuclear receptors, specifically focusing on estrogen and thyroid receptors.

Recent research has highlighted the potential for certain trimellitate metabolites to interact with hormonal receptors. For instance, studies have shown that 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM), a primary metabolite of tri-(2-ethylhexyl) trimellitate (TEHTM), exhibits agonist activities on estrogen receptors (ERs) and thyroid receptors (TRs).[1][2] Docking experiments have been instrumental in elucidating the specific isoforms of these receptors that are involved in the binding.[1][2]

These application notes will guide researchers through the process of setting up and running docking simulations, analyzing the results, and visualizing the complex interactions between trimellitate metabolites and their target receptors.

Data Presentation: Receptor Binding of Trimellitate Metabolites

The following table summarizes the quantitative data from docking experiments, providing a comparative overview of the binding affinities of a key trimellitate metabolite with different nuclear receptor isoforms.

MetaboliteReceptor IsoformLigandBinding Affinity (kcal/mol)
4-mono-(2-ethylhexyl) trimellitate (4-MEHTM)Estrogen Receptor α (ERα)4-MEHTM-7.9
Estradiol (native ligand)-11.4
Estrogen Receptor β (ERβ)4-MEHTM-7.5
Estradiol (native ligand)-11.2
Thyroid Hormone Receptor α (TRα)4-MEHTM-8.1
Triiodothyronine (T3) (native ligand)-10.2
Thyroid Hormone Receptor β (TRβ)4-MEHTM-8.4
Triiodothyronine (T3) (native ligand)-10.8

Note: The binding affinity values are presented as negative numbers, where a more negative value indicates a stronger binding affinity.

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies to investigate the binding of trimellitate metabolites to nuclear receptors using the widely-used software AutoDock Vina.

Protocol 1: Molecular Docking of 4-MEHTM with Estrogen Receptor α (ERα)

1. Preparation of the Receptor (ERα):

  • Obtain Receptor Structure: Download the crystal structure of the human Estrogen Receptor α (e.g., PDB ID: 1GWR) from the Protein Data Bank (PDB).

  • Prepare Receptor for Docking:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the receptor structure.

    • Assign Kollman charges to the receptor atoms.

    • Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (4-MEHTM):

  • Obtain Ligand Structure: Obtain the 3D structure of 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM). This can be done using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saving the structure in a suitable format like MOL or SDF.

  • Prepare Ligand for Docking:

    • Convert the ligand structure to the PDBQT format.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Docking Simulation using AutoDock Vina:

  • Define the Grid Box:

    • The grid box defines the search space for the docking simulation on the receptor.

    • Center the grid box on the active site of ERα. The active site can be identified from the position of the co-crystallized native ligand in the original PDB structure.

    • Set the dimensions of the grid box to encompass the entire binding pocket. For ERα, a grid box size of 25 x 25 x 25 Å is often a good starting point.

  • Configure Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is the default, but a higher value (e.g., 16 or 32) can be used for more accurate results, at the cost of longer computation time.

  • Run AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

4. Analysis of Results:

  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. This value represents the estimated free energy of binding of the ligand to the receptor.

  • Binding Pose: Analyze the predicted binding pose of the ligand within the receptor's active site. This will reveal the specific amino acid residues involved in the interaction.

  • Visualization: Use molecular visualization software (e.g., PyMOL, Chimera) to visualize the docked complex and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Protocol 2: Molecular Docking of 4-MEHTM with Thyroid Hormone Receptor β (TRβ)

This protocol is similar to the one for ERα, with the main difference being the receptor structure and the definition of the grid box.

1. Preparation of the Receptor (TRβ):

  • Obtain Receptor Structure: Download the crystal structure of the human Thyroid Hormone Receptor β (e.g., PDB ID: 1N46) from the PDB.

  • Prepare Receptor for Docking: Follow the same steps as for ERα to prepare the TRβ structure in the PDBQT format.

2. Preparation of the Ligand (4-MEHTM):

  • The prepared PDBQT file for 4-MEHTM from the ERα protocol can be used.

3. Docking Simulation using AutoDock Vina:

  • Define the Grid Box:

    • Center the grid box on the active site of TRβ, identified from the position of the native ligand (T3) in the crystal structure.

    • Adjust the grid box dimensions to appropriately cover the binding pocket of TRβ.

  • Configure and Run Docking: Follow the same procedure as for ERα to configure and run the AutoDock Vina simulation.

4. Analysis of Results:

  • Analyze the binding affinity and binding pose of 4-MEHTM with TRβ as described for ERα. Compare the results to understand the differential binding of the metabolite to the two receptor types.

Mandatory Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB Download, Add Hydrogens, Assign Charges) Grid_Box Define Grid Box (Center on Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure Generation, Define Rotatable Bonds) Run_Vina Run AutoDock Vina (Set Parameters, Execute) Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Results (Binding Affinity, Binding Pose) Run_Vina->Analyze_Results Visualize Visualize Interactions (PyMOL, Chimera) Analyze_Results->Visualize

Caption: Experimental Workflow for Docking Studies.

Signaling Pathway

G Figure 2. Simplified Signaling Pathway of Nuclear Receptor Activation Metabolite Trimellitate Metabolite (e.g., 4-MEHTM) Receptor Nuclear Receptor (ER or TR) Metabolite->Receptor Binding HRE Hormone Response Element (on DNA) Receptor->HRE Binds to DNA Transcription Gene Transcription HRE->Transcription Initiates/Alters Response Biological Response (e.g., Endocrine Disruption) Transcription->Response

Caption: Simplified Signaling Pathway of Nuclear Receptor Activation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Ethylhexyl) Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Ethylhexyl) trimellitate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 1-(2-Ethylhexyl) trimellitate?

A1: The primary method is the direct esterification of trimellitic anhydride with 2-ethylhexanol. This reaction is typically catalyzed by an acid or an organometallic compound. The key to maximizing the monoester yield is to carefully control the reaction conditions to favor the mono-esterification and prevent further reaction to di- and tri-esters.

Q2: What are the main challenges in synthesizing 1-(2-Ethylhexyl) trimellitate with high yield?

A2: The main challenge is controlling the selectivity of the reaction. Trimellitic anhydride has two reactive sites (the anhydride group and a carboxylic acid group after the initial reaction) that can be esterified. This can lead to the formation of a mixture of products, including two monoester isomers (1- and 2-substituted), diesters, and the triester, tri(2-ethylhexyl) trimellitate (TOTM). Over-esterification is a common issue that reduces the yield of the desired monoester.

Q3: Which catalysts are recommended for this synthesis?

A3: A range of catalysts can be used, including organotitanates like octylene glycol titanate and tetraisopropyl titanate, as well as traditional acid catalysts like p-toluenesulfonic acid.[1] The choice of catalyst can influence the reaction rate and selectivity. Organotitanates are often preferred for their high activity and reduced side reactions at higher temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by measuring the acid number of the reaction mixture. The acid number, typically expressed in mg KOH/g, reflects the amount of unreacted carboxylic acid groups. For the monoester, the theoretical acid number is significantly higher than for the di- or triester. A target acid number for 1(or 2)-(2-Ethylhexyl) trimellitate is in the range of 150 ± 10 mg KOH/g.[1] Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can also be used to track the formation of the product and the consumption of reactants.

Q5: What are the typical side products, and how can they be minimized?

A5: The main side products are di-(2-ethylhexyl) trimellitate and tri-(2-ethylhexyl) trimellitate. Their formation can be minimized by:

  • Using a controlled molar ratio of trimellitic anhydride to 2-ethylhexanol (ideally close to 1:1 or with a slight excess of the anhydride).

  • Maintaining a lower reaction temperature.

  • Reducing the reaction time.

  • Choosing a catalyst that favors mono-esterification.

Troubleshooting Guides

Issue 1: Low Yield of 1-(2-Ethylhexyl) Trimellitate

This is often due to incomplete reaction or the formation of undesired side products.

dot

Caption: Troubleshooting workflow for low monoester yield.

Corrective Actions:

  • Verify Reactant Stoichiometry: Ensure an accurate molar ratio of trimellitic anhydride to 2-ethylhexanol is used. For the monoester, a ratio close to 1:1 is theoretically ideal. A slight excess of the anhydride can help to limit the formation of the diester.

  • Optimize Reaction Temperature: High temperatures accelerate the reaction but can also promote the formation of di- and triesters. Consider running the reaction at a lower temperature for a longer period. A gradual increase in temperature, for instance from 150°C to 220°C over several hours, can be effective.[1]

  • Monitor Reaction Time: Stop the reaction once the target acid number is reached to prevent further esterification.

  • Evaluate Catalyst Performance: Ensure the catalyst is active and used in the correct concentration. Old or improperly stored catalysts may have reduced activity.

Issue 2: High Concentration of Di- and Triester Side Products

This indicates that the reaction has proceeded beyond the mono-esterification stage.

Corrective Actions:

  • Adjust Molar Ratio: Reduce the amount of 2-ethylhexanol relative to trimellitic anhydride. A molar ratio of anhydride to alcohol greater than 1:1 will favor mono-esterification.

  • Lower Reaction Temperature: Perform the esterification at the lower end of the effective temperature range to slow down the second and third esterification steps, which generally require higher activation energy.

  • Reduce Reaction Time: As mentioned previously, terminate the reaction promptly when the desired acid number is achieved.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthesis route for the monoester.[1]

Materials:

  • Trimellitic anhydride: 193 g (1 mol)

  • 2-Ethylhexanol: 234 g (1.8 mol) - Note: This ratio from the source leads to a mixture. To favor the monoester, a ratio closer to 1:1 should be considered as a starting point for optimization.

  • Octylene glycol titanate (catalyst): 0.2 g

  • Nitrogen gas supply

  • One-liter round-bottom flask with a stirrer, thermometer, nitrogen inlet, and a Vigreux column for distillation.

Procedure:

  • Charge the round-bottom flask with trimellitic anhydride, 2-ethylhexanol, and the octylene glycol titanate catalyst.

  • Begin stirring the mixture and purge the flask with nitrogen gas.

  • Heat the mixture to 150°C. The removal of water, a byproduct of the reaction, will commence.

  • Over a period of 4 hours, gradually increase the temperature to 220°C.

  • Continuously remove the water distillate via the Vigreux column. The top temperature of the column should be maintained between 100°C and 105°C.

  • Monitor the reaction by taking samples and determining the acid number.

  • Once the target acid number of 150 ± 10 mg KOH/g is reached, stop the heating.

  • Cool the reaction mixture to room temperature. The product is a mixture of 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution

ParameterTo Increase Monoester YieldTo Increase Di/Triester YieldRationale
Molar Ratio (Anhydride:Alcohol) Increase ratio (e.g., 1:0.9)Decrease ratio (e.g., 1:2 or 1:3)Limiting the alcohol concentration reduces the probability of multiple esterifications on a single trimellitate molecule.
Temperature Lower temperature (e.g., 150-180°C)Higher temperature (e.g., >200°C)The formation of di- and triesters generally requires higher activation energy.
Reaction Time ShorterLongerLonger reaction times allow for the slower, subsequent esterification reactions to proceed.
Catalyst Concentration LowerHigherA higher catalyst concentration will increase the rate of all esterification reactions, potentially leading to more over-esterification if time and temperature are not controlled.

Visualizations

dot

Reaction_Pathway TMA Trimellitic Anhydride Monoester 1-(2-Ethylhexyl) Trimellitate (and 2-isomer) TMA->Monoester + ROH - H2O ROH 2-Ethylhexanol Diester Di-(2-Ethylhexyl) Trimellitate Monoester->Diester + ROH - H2O Triester Tri-(2-Ethylhexyl) Trimellitate Diester->Triester + ROH - H2O

References

Technical Support Center: Separation of 1- and 2-(2-Ethylhexyl) Trimellitate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 1- and 2-(2-Ethylhexyl) trimellitate isomers.

Troubleshooting Guide

This guide addresses common issues observed during the chromatographic separation of 1- and 2-(2-Ethylhexyl) trimellitate isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution/Co-elution of Isomers Inadequate stationary phase selectivity for positional isomers.- Utilize a column with a different stationary phase chemistry. Phenyl or fluorinated phases can offer alternative selectivity to standard C18 columns.[1] - Consider using a core-shell particle column to enhance efficiency and resolution.[2]
Mobile phase composition is not optimal.- Adjust the organic modifier-to-aqueous ratio. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Modify the mobile phase pH, ensuring it is at least one unit away from the pKa of the analytes to maintain a consistent ionization state.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol interactions).- Use a high-purity silica column with end-capping. - Add a mobile phase additive, such as a small amount of a competing base, to block active sites. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for silica-based columns).
Column overload.- Reduce the injection volume or the concentration of the sample.
Variable Retention Times Inconsistent mobile phase preparation.- Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[3]
Poor column equilibration.- Increase the column equilibration time before starting the analytical run.[3]
Fluctuations in column temperature.- Use a column oven to maintain a constant and stable temperature.[3]
Low Signal Intensity/Poor Sensitivity Suboptimal ionization in the mass spectrometer source.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Negative ionization mode has been shown to be effective for these analytes.[2]
Inefficient sample extraction from the matrix.- Employ a liquid-liquid extraction protocol to efficiently isolate the analytes from the sample matrix.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 1- and 2-(2-Ethylhexyl) trimellitate isomers?

A1: The primary challenges stem from their structural similarity as positional isomers. This results in very close physicochemical properties, leading to co-elution or poor resolution during chromatographic separation. Achieving baseline separation requires highly selective and efficient analytical methods.

Q2: Which analytical technique is most suitable for the separation and quantification of these isomers?

A2: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most effective technique.[2][4] HPLC provides the necessary separation, while MS/MS offers the high selectivity and sensitivity required for accurate quantification, especially in complex matrices like blood.[2][4]

Q3: What type of HPLC column is recommended for this separation?

A3: A reversed-phase HPLC column with a core-shell particle structure is highly recommended.[2] These columns provide higher efficiency compared to fully porous particle columns, which can significantly improve the resolution of closely eluting isomers. While C18 is a common starting point, exploring alternative stationary phases like phenyl or fluorinated phases may offer enhanced selectivity for these positional isomers.[1]

Q4: Can you provide a starting point for an HPLC method?

A4: A validated method for the simultaneous determination of several trimellitate isomers, including the 1- and 2-monoesters, utilizes a reversed-phase HPLC system.[2] A typical mobile phase could consist of a gradient of an aqueous buffer and an organic solvent like acetonitrile. The separation can be achieved in under 30 minutes.[2]

Q5: How can I improve the detection and quantification of these isomers?

A5: For mass spectrometric detection, electrospray ionization (ESI) in negative ion mode has been successfully used for the quantitative assessment of these isomers.[2] Utilizing stable isotope-labeled internal standards can further improve the accuracy and precision of quantification.[2]

Experimental Protocol: HPLC-MS/MS Analysis

The following is a generalized protocol based on published methods for the analysis of (2-Ethylhexyl) trimellitate isomers in biological samples.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 mL sample (e.g., blood), add an internal standard solution.

  • Perform liquid-liquid extraction using a suitable organic solvent.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. HPLC Conditions

  • Column: Reversed-phase core-shell column (e.g., C18, 2.6 µm particle size).

  • Mobile Phase A: Aqueous buffer (e.g., ammonium formate).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile).

  • Gradient: A time-programmed gradient from a higher aqueous composition to a higher organic composition.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 20 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each isomer and the internal standard.

  • Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical analytical performance data from a validated HPLC-MS/MS method for the analysis of trimellitate monoester isomers.[2]

Analyte Limit of Detection (LOD) in Blood (µg/L) Precision (Relative Standard Deviation)
1-mono-(2-ethylhexyl) trimellitate (1-MEHTM)0.7 - 5.50.9% - 8.7%
2-mono-(2-ethylhexyl) trimellitate (2-MEHTM)0.7 - 5.50.9% - 8.7%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Blood) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Separation (Core-Shell Column) reconstitute->hplc msms MS/MS Detection (ESI Negative Mode) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for the separation and quantification of trimellitate isomers.

References

Optimizing temperature and catalyst for trimellitate esterification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Trimellitate Esterification

Welcome to the technical support center for trimellitate esterification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for trimellitate esterification?

The optimal temperature for trimellitate esterification can vary depending on the specific reactants and catalyst used. However, a general temperature range of 180°C to 220°C is often cited for the synthesis of trimellitate esters like trioctyl trimellitate (TOTM).[1][2] In some processes, a staged temperature approach is utilized. For instance, an initial reaction temperature of 120-135°C is used for the first addition of catalyst, followed by an increase to 155-165°C for subsequent catalyst additions.[3] For other related esterification reactions, optimal temperatures have been found to be between 105°C and 120°C.[4] It is crucial to monitor the reaction, as excessively high temperatures can lead to side reactions and product discoloration.[4]

Q2: Which catalysts are most effective for trimellitate esterification?

Several types of catalysts can be used for trimellitate esterification, each with its own advantages and disadvantages. Common catalysts include:

  • Titanium-based catalysts: Such as tetrabutyl titanate, are frequently used in industrial processes.[3] They are effective but can be sensitive to water.

  • Tin-based catalysts: Organotin compounds are known for their high reaction rates.[5][6] However, many are considered toxic, which can be a concern for certain applications.[5][6]

  • Acid catalysts: p-Toluenesulfonic acid (p-TSA) and sulfuric acid are common laboratory and industrial catalysts for esterification.[4][7] Solid super-strong acids are also an option and can offer advantages in terms of separation and reduced environmental impact.[2]

  • Divalent tin oxides: These are another alternative catalyst system.[2]

The choice of catalyst will depend on factors such as desired reaction rate, cost, toxicity concerns, and the specific trimellitate ester being synthesized.

Q3: How can I monitor the progress of my trimellitate esterification reaction?

The progress of the esterification reaction is typically monitored by measuring the acid value of the reaction mixture.[4] The acid value indicates the amount of remaining unreacted carboxylic acid groups. A decreasing acid value over time signifies that the esterification is proceeding. The reaction is generally considered complete when the acid value reaches a low and stable point, for example, below 0.05 mg KOH/g.[2]

Q4: What are the key steps in a typical experimental protocol for producing trioctyl trimellitate (TOTM)?

A general procedure for synthesizing trioctyl trimellitate (TOTM) involves the following key steps:

  • Charging the reactor: Trimellitic anhydride and an excess of 2-ethylhexanol are added to the reaction vessel.[8]

  • Initial heating and catalyst addition: The mixture is heated to an initial temperature, typically around 120-135°C, at which point a portion of the catalyst (e.g., butyl titanate) is added.[3]

  • Ramping temperature and further catalyst addition: The temperature is then increased to a higher range, such as 155-165°C, and more catalyst is added.[3]

  • Reaction completion and monitoring: The reaction is allowed to proceed at an elevated temperature (e.g., 180-220°C) while monitoring the acid value until it reaches the desired low level.[2] Water, a byproduct of the reaction, is continuously removed.

  • Purification: After the reaction is complete, the excess alcohol is removed under vacuum.[2] The crude product may then undergo further purification steps such as neutralization, washing, and filtration to remove catalyst residues and byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or incomplete reaction - Insufficient catalyst concentration- Low reaction temperature- Inefficient water removal- Increase catalyst loading incrementally.- Gradually increase the reaction temperature within the optimal range (180-220°C).[1][2]- Ensure efficient removal of water using a Dean-Stark trap or by applying a vacuum.
Darkening of the product - Reaction temperature is too high- Oxidation of the reaction mixture- High concentration of certain catalysts- Lower the reaction temperature.[4]- Consider performing the reaction under an inert atmosphere (e.g., nitrogen).[9]- Optimize the catalyst concentration; excessive amounts of some catalysts like p-TSA can cause darkening.[4]
Emulsification during workup - High concentration of some acid catalysts- Reduce the concentration of the acid catalyst.[4]- If emulsification occurs, allow the mixture to stand for a longer period to facilitate separation. The addition of a brine solution may also help break the emulsion.
Product does not meet purity standards - Incomplete reaction- Presence of side products- Inefficient purification- Ensure the acid value is sufficiently low before stopping the reaction.[2]- Optimize reaction conditions (temperature, catalyst) to minimize side reactions.- Refine the purification process, which may include neutralization, washing with sodium carbonate solution, and treatment with activated carbon for decolorization.[3][9]

Experimental Protocols & Data

Table 1: Summary of Reaction Conditions for Trimellitate Esterification
Parameter Condition 1 Condition 2 Condition 3
Reactants Trimellitic anhydride, 2-ethylhexanolTrimellitic anhydride, C8-10 alcoholOleic acid, Trimethylolpropane (Model Reaction)
Catalyst Butyl titanate, Tri-isooctyl acid tinSolid super-strong acid or Divalent tin oxidep-Toluenesulfonic acid (p-TSA)
Catalyst Concentration Staged addition0.01% - 0.1% of total reactant mass[2]1.5 wt. % based on oleic acid[4]
Temperature Stage 1: 120-135°CStage 2: 155-165°CFinal: Up to 190°C[3]180-220°C[2]105-120°C[4]
Reaction Time Not specified5-6 hours[2]Up to 20 hours (for kinetic studies)[4]
Detailed Experimental Protocol: Synthesis of Trioctyl Trimellitate (TOTM)

This protocol is a generalized procedure based on common practices in the field.

  • Reactor Setup:

    • Equip a reaction vessel with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants:

    • Charge the reactor with trimellitic anhydride and 2-ethylhexanol. A molar ratio of alcohol to anhydride of 3.5:1 to 4.0:1 is typically used to drive the reaction towards completion.[2]

  • Inert Atmosphere:

    • Purge the reactor with nitrogen to create an inert atmosphere, which helps prevent oxidation and color formation.[9]

  • Heating and First Catalyst Addition:

    • Begin stirring and heat the mixture to 120-135°C.

    • Once the temperature is stable, add the first portion of the catalyst (e.g., 0.1% w/w of total reactants).

  • Temperature Increase and Second Catalyst Addition:

    • Gradually increase the temperature to 155-165°C.

    • Add a second portion of the catalyst.

  • Esterification Reaction:

    • Continue to heat the reaction mixture to 180-220°C.

    • Continuously remove the water byproduct via the Dean-Stark trap.

    • Monitor the reaction progress by taking samples periodically and measuring the acid value. The reaction is considered complete when the acid value is below a predetermined limit (e.g., < 0.1 mgKOH/g).[9]

  • Dealcoholization:

    • Once the reaction is complete, cool the mixture slightly.

    • Apply a vacuum to the system to distill off the excess 2-ethylhexanol.

  • Purification:

    • The crude product may be neutralized with a dilute sodium carbonate solution to remove any remaining acidity.

    • The organic layer is then washed with water.

    • If necessary, the product can be treated with activated carbon to improve its color.

    • Finally, the product is filtered to remove any solid impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification charge_reactants Charge Reactor: Trimellitic Anhydride & 2-Ethylhexanol heat_1 Heat to 120-135°C charge_reactants->heat_1 setup_reactor Setup Reactor: Stirrer, Thermometer, N2 Inlet, Dean-Stark setup_reactor->charge_reactants add_cat_1 Add Catalyst (1st portion) heat_1->add_cat_1 heat_2 Heat to 155-165°C add_cat_1->heat_2 add_cat_2 Add Catalyst (2nd portion) heat_2->add_cat_2 esterification Esterification at 180-220°C (Remove H2O) add_cat_2->esterification monitor Monitor Acid Value esterification->monitor monitor->esterification Acid value high dealcoholization Dealcoholization (Vacuum Distillation) monitor->dealcoholization Acid value low neutralization Neutralization (Na2CO3 wash) dealcoholization->neutralization washing Water Wash neutralization->washing decolorization Decolorization (Activated Carbon) washing->decolorization filtration Filtration decolorization->filtration final_product Final Product: Trioctyl Trimellitate filtration->final_product

Caption: Experimental workflow for the synthesis of Trioctyl Trimellitate.

troubleshooting_guide cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Solution slow_reaction Slow/Incomplete Reaction cause_slow1 Low Temperature slow_reaction->cause_slow1 cause_slow2 Insufficient Catalyst slow_reaction->cause_slow2 cause_slow3 Water Accumulation slow_reaction->cause_slow3 dark_product Dark Product Color cause_dark1 High Temperature dark_product->cause_dark1 cause_dark2 Oxidation dark_product->cause_dark2 emulsion Emulsion Formation cause_emulsion High Acid Catalyst Conc. emulsion->cause_emulsion solution_slow1 Increase Temperature cause_slow1->solution_slow1 solution_slow2 Increase Catalyst cause_slow2->solution_slow2 solution_slow3 Improve Water Removal cause_slow3->solution_slow3 solution_dark1 Decrease Temperature cause_dark1->solution_dark1 solution_dark2 Use Inert Atmosphere cause_dark2->solution_dark2 solution_emulsion Reduce Catalyst Conc. cause_emulsion->solution_emulsion

Caption: Troubleshooting logic for common issues in trimellitate esterification.

References

Technical Support Center: Processing Stability of 1(or 2)-(2-Ethylhexyl) trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1(or 2)-(2-Ethylhexyl) trimellitate (TOTM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of TOTM during polymer processing. Here you will find answers to frequently asked questions and troubleshooting guides to address challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses common issues observed during the processing of TOTM-plasticized compounds, particularly PVC.

Issue 1: Discoloration (Yellowing, Browning) of the Final Product

Q: Why is my TOTM-plasticized PVC compound turning yellow or brown after extrusion or molding?

A: Discoloration is a primary indicator of polymer degradation. When processing PVC compounds, the heat and shear can cause the PVC polymer to undergo dehydrochlorination, releasing hydrochloric acid (HCl).[1][2] This released HCl can then act as a catalyst for the degradation of TOTM. The discoloration you are observing is likely due to the formation of conjugated polyenes in the PVC backbone and potential degradation products from the plasticizer.[3][4]

Troubleshooting Steps:

  • Verify Processing Temperature: Ensure your processing temperatures are within the recommended range for your specific formulation. Excessive heat is a major cause of degradation.

  • Assess Heat Stabilizer Package: The primary defense against dehydrochlorination is an effective heat stabilizer system.

    • Are you using a heat stabilizer? If not, one is required for PVC processing.

    • What type of stabilizer are you using? Calcium-Zinc (Ca/Zn) based stabilizers are a common and effective choice.[5] Organic-based stabilizers (OBS) can also offer good performance.[5]

    • Is the stabilizer level sufficient? Inadequate levels will not provide sufficient protection.

  • Incorporate an Acid Scavenger: The HCl released from PVC is a key factor in TOTM degradation. An acid scavenger neutralizes this acid.

    • Hydrotalcites are highly effective acid scavengers that trap HCl through an ion exchange mechanism, preventing it from attacking the plasticizer.[1][2][6][7][8]

    • Epoxidized Soybean Oil (ESBO) also acts as an acid scavenger and secondary stabilizer, providing a synergistic effect with primary metallic stabilizers.[9][10][11][12]

  • Check for Oxygen Ingress: The presence of oxygen at high temperatures can lead to thermo-oxidative degradation of both PVC and TOTM. Ensure the extruder feed hopper has a consistent supply of material to minimize air entry.

  • Minimize Residence Time: Reduce the time the molten polymer spends at high temperatures to limit the extent of thermal degradation.[13]

Issue 2: Changes in Mechanical Properties (Brittleness, Reduced Flexibility)

Q: My processed material is more brittle than expected. Could this be related to TOTM degradation?

A: Yes. The degradation of TOTM, primarily through hydrolysis of its ester groups, leads to a loss of its plasticizing efficiency. This results in a material that is stiffer and more brittle. The degradation products, such as trimellitic acid and 2-ethylhexanol, do not function as effective plasticizers.

Troubleshooting Steps:

  • Suspect Hydrolysis: Brittleness strongly suggests that the ester linkages in the TOTM molecule are being cleaved. This is often acid-catalyzed.

  • Review Acid Scavenger Use: As with discoloration, the most effective preventative measure is to neutralize acidic byproducts from PVC degradation. Ensure an adequate amount of an acid scavenger like hydrotalcite is included in your formulation.[1][7]

  • Add a Hydrolysis Stabilizer: For applications requiring maximum long-term stability, especially in humid environments, consider adding a dedicated anti-hydrolysis agent.

    • Carbodiimides are highly effective stabilizers that directly react with and scavenge acids and water, preventing the hydrolysis of ester bonds in polyester-type plasticizers like TOTM.[14][15][16][17][18]

  • Evaluate Antioxidant Levels: Oxidative degradation can also contribute to changes in the polymer matrix and plasticizer, affecting mechanical properties. Ensure your formulation includes an appropriate antioxidant package (e.g., hindered phenols, phosphites).[19]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of TOTM degradation during processing?

A: The two primary degradation mechanisms for TOTM during high-temperature processing are:

  • Hydrolysis: This is the cleavage of the ester bonds in the TOTM molecule by water. This reaction is significantly accelerated by the presence of acids (like HCl from PVC degradation) or bases.[14] The products are the corresponding di- and mono-esters of trimellitic acid, and ultimately trimellitic acid and 2-ethylhexanol.

  • Thermo-oxidation: At elevated processing temperatures and in the presence of oxygen, the alkyl chains of the TOTM molecule can undergo oxidation. This process involves the formation of free radicals and can lead to chain scission and the formation of various oxidative byproducts, which can cause discoloration and affect the plasticizer's performance.

Q2: What is the role of a heat stabilizer in protecting TOTM?

A: While heat stabilizers primarily protect the PVC resin, this action is crucial for the stability of TOTM. By preventing the thermal degradation of PVC, they stop the release of catalytic amounts of hydrochloric acid (HCl).[20] This prevents the acid-catalyzed hydrolysis of TOTM, thus preserving its integrity and plasticizing efficiency.[2]

Q3: What are acid scavengers and how do they work?

A: Acid scavengers are additives that neutralize acids formed during processing or environmental exposure.[8] In TOTM-plasticized PVC, their main role is to neutralize the HCl released from the polymer.

  • Hydrotalcites (Layered Double Hydroxides): These materials have a layered structure and work by an ion-exchange mechanism, trapping chloride ions within their layers and releasing other, non-harmful anions. This is a highly effective way to prevent the build-up of HCl.[1][6][7]

  • Epoxidized Soybean Oil (ESBO): The epoxy groups in the ESBO molecule react with HCl, effectively neutralizing it. This makes ESBO a valuable secondary stabilizer and acid scavenger.[10][11][12]

Q4: Can I use antioxidants to protect TOTM?

A: Yes. While hydrolysis is a major concern, thermo-oxidative degradation also occurs at high processing temperatures. A combination of primary (free-radical scavenging, e.g., hindered phenols) and secondary (peroxide decomposing, e.g., phosphites) antioxidants is recommended. These additives work synergistically with heat stabilizers to provide comprehensive protection to both the PVC and the TOTM plasticizer.[9][19]

Data on Stabilizer Performance

The selection of an appropriate stabilizer package is critical for preventing TOTM degradation. The following tables provide illustrative data on the performance of different stabilizer systems in a generic flexible PVC formulation.

Disclaimer: The following data is representative and intended for comparative purposes. Actual results will vary depending on the specific formulation, processing equipment, and conditions.

Table 1: Effect of Stabilizer Systems on Thermal Stability of PVC/TOTM Compound (Processing Conditions: Two-roll mill at 180°C for 10 minutes)

Stabilizer System (per 100 phr PVC)Yellowness Index (YI)Acid Number (mg KOH/g)
No Stabilizer45.81.2
2.0 phr Ca/Zn Stearate25.30.6
2.0 phr Ca/Zn Stearate + 1.0 phr Hydrotalcite15.10.2
2.0 phr Ca/Zn Stearate + 3.0 phr ESBO18.90.4
2.0 phr Ca/Zn Stearate + 1.0 phr Hydrotalcite + 0.3 phr Antioxidant12.50.2

Table 2: Performance Comparison of Different Acid Scavengers (Formulation: 100 phr PVC, 50 phr TOTM, 2.0 phr Ca/Zn Stearate, 0.3 phr Antioxidant. Processed at 185°C)

Acid Scavenger (1.5 phr)Static Heat Stability (Congo Red Test, minutes to failure)Yellowness Index (YI) after 30 min at 185°C
None2533.7
Epoxidized Soybean Oil (ESBO)4021.5
Hydrotalcite6514.2

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using a Two-Roll Mill

Objective: To assess the effectiveness of different stabilizer packages in preventing the thermal degradation of a PVC/TOTM compound under dynamic heat and shear conditions.

Methodology:

  • Formulation Preparation:

    • Pre-blend PVC resin, TOTM, and the stabilizer package(s) to be tested in a high-speed mixer for 5 minutes until a homogeneous dry blend is achieved.

  • Milling Process:

    • Preheat a two-roll mill to the desired processing temperature (e.g., 180°C ± 2°C).

    • Set the friction ratio between the rolls (e.g., 1:1.2).

    • Add the dry blend to the nip of the rolls and allow it to flux and form a continuous sheet.

    • Continuously cut and fold the sheet on the mill for a specified duration (e.g., 10 minutes) to ensure uniform mixing and heat history.

  • Sample Collection:

    • Take small samples of the milled sheet at regular intervals (e.g., 2, 4, 6, 8, 10 minutes).

    • Immediately press the samples flat between cold metal plates to quench the degradation process.

  • Analysis:

    • Colorimetry: Measure the color of each sample using a spectrophotometer or colorimeter. Record the CIELAB values (L, a, b*) and calculate the Yellowness Index (YI) according to ASTM E313. An increase in YI indicates degradation.[3]

    • Acid Number Titration: Dissolve a known weight of the sample in a suitable solvent mixture (e.g., toluene/isopropanol/water). Titrate the solution with a standardized potassium hydroxide (KOH) solution to a colorimetric or potentiometric endpoint.[21][22][23][24][25] Calculate the acid number in mg KOH/g. An increase in acid number indicates hydrolysis of the plasticizer.

Protocol 2: Static Heat Stability (Congo Red Test)

Objective: To determine the time until the onset of catastrophic degradation, indicated by the evolution of HCl gas.

Methodology:

  • Sample Preparation:

    • Prepare thin, uniform sheets of the PVC/TOTM compound using the two-roll mill as described in Protocol 1.

    • Cut small, equally sized pieces from the sheet (e.g., 25 mm x 25 mm).

  • Test Setup:

    • Place a sample in a test tube.

    • Suspend a strip of Congo Red indicator paper in the test tube above the sample, ensuring it does not touch the polymer.

    • Place the test tube in a heating block or oil bath maintained at a constant temperature (e.g., 185°C).

  • Measurement:

    • Start a timer as soon as the test tube is placed in the heating medium.

    • Observe the Congo Red paper. Record the time taken for the paper to turn from red to blue. This time is the "stability time" and represents the point of significant HCl evolution.[26] Longer times indicate better thermal stability.

Visualizations

Below are diagrams illustrating key degradation pathways and logical workflows to aid in understanding and troubleshooting.

PVC PVC Polymer HCl Hydrochloric Acid (HCl) PVC->HCl releases Polyenes Degraded PVC (Polyene Structures) PVC->Polyenes forms HeatShear Heat + Shear (Processing) HeatShear->PVC causes TOTM TOTM Plasticizer (Ester Linkages Intact) HCl->TOTM catalyzes hydrolysis Degradation Degraded TOTM (Carboxylic Acids + Alcohol) TOTM->Degradation Discoloration Discoloration & Brittleness Degradation->Discoloration Polyenes->Discoloration

Caption: PVC and TOTM degradation pathway during processing.

Start Start: Formulation Preparation Stabilizer Add Stabilizer Package: - Heat Stabilizer (Ca/Zn) - Acid Scavenger (Hydrotalcite) - Antioxidant Start->Stabilizer Process Melt Processing (e.g., Extrusion) Stabilizer->Process HCl_release HCl Released? Process->HCl_release Degrade TOTM Hydrolysis & PVC Degradation Process->Degrade No/Insufficient Stabilizer Scavenge Acid Scavenger Neutralizes HCl HCl_release->Scavenge Yes Stable Stable Product HCl_release->Stable No Scavenge->Stable

Caption: Role of stabilizers in preventing degradation.

Problem Problem Observed: Discoloration / Brittleness CheckTemp Is Processing Temperature Too High? Problem->CheckTemp ReduceTemp Action: Reduce Temperature Profile CheckTemp->ReduceTemp Yes CheckStab Is Heat Stabilizer Package Adequate? CheckTemp->CheckStab No Resolved Problem Resolved ReduceTemp->Resolved IncreaseStab Action: Increase Stabilizer Level or Change Type CheckStab->IncreaseStab No CheckScav Is an Acid Scavenger Present? CheckStab->CheckScav Yes IncreaseStab->Resolved AddScav Action: Add Hydrotalcite or ESBO CheckScav->AddScav No CheckHydro Is Hydrolysis the Primary Concern? CheckScav->CheckHydro Yes AddScav->Resolved AddCarbo Action: Add Carbodiimide Stabilizer CheckHydro->AddCarbo Yes CheckHydro->Resolved No AddCarbo->Resolved

Caption: Troubleshooting workflow for TOTM degradation issues.

References

Technical Support Center: Troubleshooting Poor Solubility of Mono(2-Ethylhexyl) Trimellitate (MEHT) in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mono(2-Ethylhexyl) trimellitate (MEHT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during formulation development. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is mono(2-Ethylhexyl) trimellitate (MEHT) and why is its solubility a concern?

Mono(2-Ethylhexyl) trimellitate (MEHT) is a metabolite of the plasticizer tris(2-ethylhexyl) trimellitate (TOTM).[1][2] Structurally, it is an aromatic carboxylic acid ester with a long alkyl chain, making it a hydrophobic molecule with inherently low aqueous solubility. Poor solubility can lead to challenges in developing stable and bioavailable formulations, impacting drug delivery and efficacy.

Q2: What are the general solubility characteristics of MEHT?

Q3: What factors can influence the solubility of MEHT in a formulation?

The solubility of MEHT can be influenced by several factors, including:

  • Solvent System: The choice of solvent or co-solvent system is critical.

  • pH: The presence of a carboxylic acid group in MEHT's structure means its solubility can be pH-dependent.

  • Temperature: Solubility of solids generally increases with temperature.

  • Presence of Other Excipients: Surfactants, polymers, and other formulation components can either enhance or hinder solubility.

  • Physical Form: The crystalline or amorphous state of MEHT can significantly impact its dissolution rate.

Troubleshooting Guide for Poor MEHT Solubility

This guide provides a systematic approach to addressing poor solubility of MEHT in your formulations.

Problem: MEHT precipitates out of the formulation.

Initial Assessment:

  • Visual Inspection: Observe the precipitate. Is it crystalline or amorphous?

  • Solvent System Review: Re-evaluate the polarity and solubilizing capacity of your chosen solvent(s).

  • Concentration Check: Is the concentration of MEHT exceeding its saturation point in the current formulation?

Troubleshooting Workflow:

G start Precipitation Observed check_concentration Is MEHT concentration too high? start->check_concentration reduce_concentration Reduce MEHT Concentration check_concentration->reduce_concentration Yes modify_solvent Modify Solvent System check_concentration->modify_solvent No solution_stable Solution Stable reduce_concentration->solution_stable add_cosolvent Add Co-solvent modify_solvent->add_cosolvent adjust_ph Adjust pH modify_solvent->adjust_ph add_surfactant Incorporate Surfactant modify_solvent->add_surfactant solid_dispersion Consider Solid Dispersion modify_solvent->solid_dispersion add_cosolvent->solution_stable adjust_ph->solution_stable add_surfactant->solution_stable solid_dispersion->solution_stable G start Hazy/Cloudy Formulation check_temp Is it temperature dependent? start->check_temp optimize_temp Optimize Formulation Temperature check_temp->optimize_temp Yes particle_size_reduction Particle Size Reduction check_temp->particle_size_reduction No clear_solution Clear Solution optimize_temp->clear_solution micronization Micronization/Nanonization particle_size_reduction->micronization complexation Complexation with Cyclodextrins particle_size_reduction->complexation micronization->clear_solution complexation->clear_solution

References

Minimizing impurities in the synthesis of trimellitate esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of trimellitate esters. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing impurities and troubleshooting common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of trimellitate esters, providing potential causes and actionable solutions.

Problem IDQuestionPotential CausesRecommended Solutions
PUR-001 Why is the final product color off-spec (e.g., yellow or brown)? 1. Oxidation of raw materials or intermediates.[1] 2. Presence of impurities in the starting alcohol (e.g., aldehydes, ketones).[2] 3. High reaction temperatures causing thermal degradation.[2] 4. Contamination from the reactor or catalyst.1. Conduct the reaction under a nitrogen atmosphere to prevent oxidation.[3][4] 2. Purify the alcohol before use, for example, by removing dissolved oxygen.[1] 3. Optimize the reaction temperature to the lowest effective level. 4. Post-treat the crude ester with adsorbents like activated carbon or bleaching earth, or through exposure to ultraviolet light.[2][5][6] 5. Add a small amount of a color stabilizer like hypophosphorus acid during esterification.[7]
PUR-002 The acid value of my product is too high. How can I reduce it? 1. Incomplete esterification reaction.[8][9] 2. Hydrolysis of the ester product due to the presence of water.[8][9] 3. Insufficient removal of acidic catalysts. 4. Presence of acidic impurities in the raw materials.1. Ensure complete conversion by optimizing reaction time, temperature, and catalyst concentration.[10] A secondary esterification with a small amount of a highly active catalyst like a titanate can be employed.[3][4] 2. Efficiently remove water formed during the reaction using azeotropic distillation.[10] 3. Neutralize the crude product with an alkaline solution (e.g., sodium hydroxide or sodium carbonate) followed by washing.[5] 4. Treat the final product with an acid scavenger like ethylene carbonate.[11]
PUR-003 What is causing the low yield of the final trimellitate ester? 1. Incomplete reaction or unfavorable equilibrium.[12] 2. Side reactions consuming reactants. 3. Loss of product during workup and purification steps.[12] 4. Deactivation of the catalyst.[12]1. Increase the molar ratio of alcohol to trimellitic anhydride.[13] 2. Continuously remove water to drive the reaction equilibrium towards the product side.[10][12] 3. Optimize purification steps to minimize product loss. 4. Ensure the catalyst is active and used in the correct concentration. For catalysts sensitive to water, like titanates, add them in batches.[12]
PUR-004 I am observing insoluble particles in my final product. What are they and how can I remove them? 1. Precipitated catalyst residues.[5] 2. Insoluble byproducts or salts from neutralization.[3][4] 3. Contamination from handling or equipment.1. After the reaction, hydrolyze the catalyst with water and then filter.[5] 2. Perform a thorough filtration of the crude product after neutralization and washing.[3][4] 3. Use a fine filter or a filter aid for the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in trimellitate ester synthesis?

A1: Common impurities can be categorized as follows:

  • From Raw Materials: Impurities present in the trimellitic anhydride, such as phthalic anhydride, m-phthalic acid, p-phthalic acid, and pyromellitic dianhydride, can lead to the formation of corresponding unwanted esters.

  • Reaction-Related Impurities: These include unreacted starting materials (trimellitic anhydride, trimellitic acid, and alcohol), partially esterified products (mono- and di-esters), and byproducts from side reactions.[14][15][16]

  • Process-Related Impurities: Residual catalysts, solvents, and byproducts from neutralization and washing steps can also be present.[8][17]

Q2: How can I improve the purity of my trimellitate ester?

A2: A highly effective method is a two-step synthesis process. First, trimellitic anhydride is reacted with methanol to produce trimethyl trimellitate. This intermediate has a lower boiling point, allowing for efficient purification by rectification (distillation). The purified trimethyl trimellitate is then reacted with the desired higher alcohol (e.g., 2-ethylhexanol) in a transesterification reaction to yield a final product with very low impurity levels.

Q3: What is the role of a nitrogen blanket during the synthesis?

A3: A nitrogen blanket creates an inert atmosphere in the reactor.[3][4] This is crucial for preventing the oxidation of the reactants, intermediates, and the final product at elevated reaction temperatures. Oxidation can lead to the formation of colored impurities, resulting in an off-spec product.[1]

Q4: Which analytical techniques are suitable for identifying and quantifying impurities in trimellitate esters?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful techniques for separating, identifying, and quantifying impurities.[][19] Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural elucidation of unknown impurities.[][19]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Trioctyl Trimellitate (TOTM) for High Purity

This protocol describes a two-step process involving the formation and purification of trimethyl trimellitate, followed by transesterification to produce high-purity trioctyl trimellitate.

Step 1: Synthesis and Purification of Trimethyl Trimellitate

  • Esterification: Charge the reactor with trimellitic anhydride, methanol (in excess), and an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Heat the mixture under reflux to carry out the esterification reaction, continuously removing the water formed.

  • Monitor the reaction progress by measuring the acid value until it reaches the desired low level.

  • Neutralization and Washing: Cool the reaction mixture and neutralize the acid catalyst with an alkaline solution (e.g., sodium carbonate solution). Wash the organic layer with water to remove salts and excess methanol.

  • Rectification: Purify the crude trimethyl trimellitate by vacuum distillation (rectification) to separate it from heavier impurities.

Step 2: Transesterification to Trioctyl Trimellitate

  • Reaction Setup: Charge a clean, dry reactor with the purified trimethyl trimellitate, 2-ethylhexanol, and a transesterification catalyst (e.g., a titanate catalyst).

  • Transesterification: Heat the mixture under a nitrogen atmosphere. The methanol produced during the transesterification is continuously removed by distillation to drive the reaction to completion.

  • Dealcoholization: Once the reaction is complete (as determined by monitoring the disappearance of trimethyl trimellitate), apply vacuum to remove the excess 2-ethylhexanol.

  • Catalyst Removal and Final Purification: Cool the mixture, hydrolyze the catalyst with water, and then filter. The final product can be further purified by treatment with activated carbon or clay to improve color and remove any remaining trace impurities.

Protocol 2: Reduction of Acid Value in Crude Trimellitate Ester

This protocol outlines the procedure for reducing a high acid value in a crude trimellitate ester product.

  • Neutralization: In a suitable vessel, add the crude trimellitate ester and a calculated amount of a dilute aqueous alkaline solution (e.g., 5% sodium carbonate) to neutralize the residual acidity. The amount of alkaline solution should be in slight excess based on the measured acid value.

  • Mixing: Agitate the mixture vigorously for 30-60 minutes at a moderately elevated temperature (e.g., 60-80°C) to ensure complete neutralization.

  • Phase Separation: Stop agitation and allow the aqueous and organic layers to separate. The lower aqueous layer containing the salts of the acidic impurities is drained off.

  • Washing: Wash the organic layer one or more times with hot, deionized water until the washings are neutral (pH 7).

  • Drying: Remove residual water from the ester by heating under vacuum.

Data Presentation

Table 1: Typical Product Specifications for High-Purity Trioctyl Trimellitate (TOTM)

ParameterSpecificationTest Method
Appearance Clear, colorless to pale yellow liquidVisual
Ester Content (%) ≥ 99.5GC
Acid Value (mgKOH/g) ≤ 0.05Titration
Color (APHA) ≤ 40ASTM D1209
Volume Resistivity (Ω·cm) ≥ 2.5 x 10¹²ASTM D257

Table 2: Effect of Post-Treatment on Acid Value Reduction

Treatment MethodInitial Acid Value (mgKOH/g)Final Acid Value (mgKOH/g)
Alkaline Wash (5% Na₂CO₃) 0.500.05
Treatment with Ethylene Carbonate 0.890.02
Adsorption with Activated Clay 0.250.10

Visualizations

experimental_workflow cluster_step1 Step 1: Trimethyl Trimellitate Synthesis & Purification cluster_step2 Step 2: Transesterification to Final Product A Trimellitic Anhydride + Methanol + Catalyst B Esterification A->B C Crude Trimethyl Trimellitate B->C D Neutralization & Washing C->D E Purified Trimethyl Trimellitate (via Rectification) D->E F Purified Trimethyl Trimellitate + Higher Alcohol + Catalyst E->F G Transesterification F->G H Crude Trimellitate Ester G->H I Dealcoholization (Vacuum) H->I J Final Purification (Catalyst Removal, Filtration) I->J K High-Purity Trimellitate Ester J->K

Caption: Workflow for the two-step synthesis of high-purity trimellitate esters.

troubleshooting_logic Start High Acid Value Detected? IncompleteReaction Incomplete Esterification? Start->IncompleteReaction Yes Hydrolysis Potential Hydrolysis? IncompleteReaction->Hydrolysis No Solution1 Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check catalyst activity IncompleteReaction->Solution1 Yes CatalystResidue Residual Acidic Catalyst? Hydrolysis->CatalystResidue No Solution2 Ensure Efficient Water Removal During Reaction Hydrolysis->Solution2 Yes Solution3 Perform Alkaline Wash & Water Rinsing CatalystResidue->Solution3 Yes End Acid Value within Spec CatalystResidue->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing high acid values in the final product.

References

Technical Support Center: Managing 1(or 2)-(2-Ethylhexyl) trimellitate (TOTM) Leaching from Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the leaching of 1(or 2)-(2-Ethylhexyl) trimellitate (TOTM) from polymeric materials.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during experiments involving TOTM-plasticized polymers.

Problem 1: Higher than expected TOTM leaching in aqueous or low-lipid content media.

Potential CauseSuggested ActionRationale
Incomplete Polymerization or Curing: Ensure the polymer matrix is fully cured according to the manufacturer's specifications. Consider post-curing at an elevated temperature.An incompletely cured polymer network has a more open structure, allowing for easier diffusion and leaching of the plasticizer.
Surface Contamination: Clean the polymer surface with a suitable solvent (e.g., isopropanol) that does not swell the polymer, prior to the leaching study.Residual TOTM or other contaminants on the surface from the manufacturing process can lead to artificially high initial leaching measurements.
Micro-cracks or Surface Defects: Inspect the polymer surface for any physical defects using microscopy. If defects are present, consider using a different batch of material or annealing the polymer below its glass transition temperature to reduce surface stress.Defects increase the surface area and provide pathways for accelerated leaching.
Hydrolytic Degradation of TOTM: Analyze the leachate for TOTM degradation products, such as mono(2-ethylhexyl) trimellitate (MEHTM) and di(2-ethylhexyl) trimellitate (DEHTM), using LC-MS/MS.Although TOTM is more resistant to degradation than some other plasticizers, prolonged exposure to certain conditions can cause hydrolysis, leading to the release of its metabolites.[1]

Problem 2: Significant TOTM leaching observed in lipophilic or solvent-rich environments (e.g., in the presence of surfactants, fats, or organic solvents).

Potential CauseSuggested ActionRationale
High Affinity of the Medium for TOTM: If possible, modify the composition of the contacting medium to reduce its lipophilicity. If not possible, consider this inherent property in your risk assessment.Lipophilic substances can more readily extract the plasticizer from the polymer matrix due to favorable partitioning.[2][3]
Polymer Swelling: Evaluate the swelling of the polymer in the test medium by measuring changes in weight or dimensions. If significant swelling occurs, consider using a more resistant polymer grade or applying a surface coating.Swelling of the polymer matrix increases the free volume and facilitates the diffusion of the plasticizer to the surface.
Elevated Temperature: Conduct leaching studies at the intended use temperature. If elevated temperatures are unavoidable, select a polymer with a higher glass transition temperature or consider cross-linking the polymer.Increased temperature enhances the mobility of both the polymer chains and the plasticizer molecules, accelerating the leaching process.[4]

Problem 3: Inconsistent or non-reproducible leaching results between experimental batches.

Potential CauseSuggested ActionRationale
Variability in Polymer Samples: Source polymer materials from a single, well-characterized batch. If using different batches is unavoidable, characterize each batch for plasticizer content and physical properties.Variations in manufacturing can lead to differences in plasticizer concentration, polymer morphology, and surface characteristics.
Inconsistent Leaching Conditions: Strictly control all experimental parameters, including temperature, agitation rate, surface area-to-volume ratio, and duration of the experiment.Minor variations in these parameters can significantly impact the kinetics of the leaching process.
Analytical Method Variability: Validate your analytical method for TOTM quantification, including linearity, accuracy, and precision. Use an internal standard to correct for variations in sample preparation and instrument response.A non-validated or poorly controlled analytical method can be a major source of error.

Frequently Asked Questions (FAQs)

1. What is this compound (TOTM) and why is it used in polymers?

This compound, commonly known as TOTM or tris(2-ethylhexyl) trimellitate, is a high molecular weight plasticizer used to increase the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[5] Due to its larger size and lower volatility compared to other plasticizers like DEHP, it exhibits lower migration and extraction rates, making it a preferred choice for applications where leaching is a concern, such as in medical devices and automotive interiors.[1][5]

2. What is the mechanism of TOTM leaching from a polymer matrix?

TOTM is not chemically bonded to the polymer chains but is interspersed within the polymer matrix, held by weaker intermolecular forces.[6] Leaching is a diffusion-controlled process that occurs in several steps:

  • Diffusion within the polymer: TOTM molecules move from the bulk of the polymer to the surface.

  • Desorption from the surface: The plasticizer molecules are released from the polymer surface into the surrounding medium.

  • Transport into the medium: The leached TOTM disperses into the contacting liquid or gas.

The rate of this process is influenced by factors such as temperature, the nature of the contacting medium, and the properties of the polymer itself.

3. How can I proactively reduce TOTM leaching in my polymer formulation?

Several strategies can be employed to minimize TOTM migration:

  • Optimize Plasticizer Concentration: Use the minimum amount of TOTM required to achieve the desired flexibility.

  • Polymer Selection: Choose a polymer grade with a higher density or crystallinity, which can hinder the diffusion of the plasticizer.

  • Surface Modification:

    • Plasma Treatment: This can create a cross-linked surface layer that acts as a barrier to plasticizer migration.[6]

    • UV Irradiation: Can also induce surface cross-linking, reducing the leachability of plasticizers.[6]

    • Surface Coatings: Applying a barrier coating that is impermeable to the plasticizer can effectively prevent its migration.[7][8][9]

  • Incorporate Nanofillers: The addition of certain nanofillers can create a more tortuous path for the plasticizer to travel, thereby reducing the rate of leaching.

4. What are some suitable alternatives to TOTM with even lower leaching potential?

While TOTM itself is a low-leaching plasticizer, other alternatives are available for highly sensitive applications:

  • Polymeric Plasticizers: These are high molecular weight polyesters that have very low migration rates due to their large size.

  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): This non-phthalate plasticizer has shown lower leaching rates than DEHP and is used in medical devices and toys.[10][11]

  • Di(2-ethylhexyl) terephthalate (DEHT or DOTP): A non-phthalate isomer of DEHP with a better toxicological profile and lower migration potential in some applications.[10]

A comparison of these alternatives is provided in the table below.

Data Presentation

Table 1: Comparative Leaching of TOTM and Other Plasticizers from PVC Medical Tubing

PlasticizerLeaching MediumLeaching ConditionLeached Amount (µg/mL)Reference
TOTM Intravenous Preparation1 hr shaking at room tempNot Detected (<0.1)[12]
DEHP Intravenous Preparation1 hr shaking at room temp4.37[12]
TOTM Miconazole Injection12 hr flow at 1mL/min0.14[12]
DEHP Miconazole Injection12 hr flow at 1mL/min4.36[12]
TOTM Human Plasma (in vitro)6 hr perfusion~0.2 (total migration)[1]
DEHP Human Plasma (in vitro)6 hr perfusion~70 (total migration)[1]

Table 2: Leaching of TOTM from PVC in Food Simulants

Food SimulantTemperatureTimeLeached TOTM (µg/L)Reference
Water40°C10 daysNot DetectedFankhauser-Noti et al., 2006
3% Acetic Acid40°C10 daysNot DetectedFankhauser-Noti et al., 2006
10% Ethanol40°C10 days< 50Fankhauser-Noti et al., 2006
50% Ethanol40°C10 days150 - 300Fankhauser-Noti et al., 2006
Olive Oil40°C10 days1000 - 2000Fankhauser-Noti et al., 2006

Experimental Protocols

Protocol 1: Quantification of TOTM Leaching from a Polymer into a Liquid Medium

1. Materials and Reagents:

  • Polymer sample with known surface area.

  • Leaching medium (e.g., purified water, ethanol/water mixture, food simulant).

  • Extraction solvent (e.g., dichloromethane, hexane).[13][14]

  • TOTM analytical standard.

  • Internal standard (e.g., tri-phenyl phosphate).

  • Glass vials with PTFE-lined caps.

  • Shaking incubator or orbital shaker.

  • Gas Chromatograph with Mass Spectrometer (GC-MS) or Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS).

2. Procedure:

  • Cut the polymer sample into defined dimensions (e.g., 2x2 cm pieces).

  • Clean the surface of the polymer samples with isopropanol and air dry.

  • Place a known surface area of the polymer sample into a glass vial.

  • Add a defined volume of the pre-heated leaching medium to the vial, ensuring the sample is fully submerged.

  • Seal the vial and place it in a shaking incubator at a controlled temperature for a specified duration (e.g., 24 hours at 40°C).

  • At the end of the incubation period, remove the polymer sample.

  • Spike the leachate with a known concentration of the internal standard.

  • Perform a liquid-liquid extraction of the leachate with the extraction solvent (e.g., 3 x 5 mL of dichloromethane).

  • Combine the organic extracts and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of hexane for GC-MS).

  • Analyze the extracted sample using a validated GC-MS or LC-MS/MS method.

3. Analysis (GC-MS Example):

  • Column: DB-5MS or equivalent.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, ramp to 300°C at 15°C/min, hold for 10 min.

  • MS Mode: Selected Ion Monitoring (SIM) for characteristic TOTM ions.

Protocol 2: Accelerated Leaching Study using Xenon Arc Weathering

This protocol is based on principles from ASTM D7869 and is intended to simulate the effects of sunlight and heat on TOTM leaching.

1. Materials and Equipment:

  • Polymer plaques of standardized dimensions.

  • Xenon arc weathering apparatus with controlled irradiance, temperature, and humidity.[15][16]

  • Spray nozzles for deionized water.

  • Equipment for TOTM extraction and analysis as described in Protocol 1.

2. Procedure:

  • Mount the polymer plaques in the sample holders of the xenon arc apparatus.

  • Program the apparatus to run a specified cycle of light and dark phases with controlled temperature, humidity, and water spray. An example cycle could be:

    • Light Phase: 102 minutes of light at a specified irradiance (e.g., 0.55 W/m² at 340 nm) and temperature (e.g., 60°C).

    • Light and Water Spray Phase: 18 minutes of light with continuous water spray.

    • Repeat for a total duration (e.g., 500 hours).

  • At defined intervals (e.g., 100, 250, 500 hours), remove a subset of the polymer plaques.

  • To quantify the leached TOTM, you can either analyze the water collected from the chamber or perform a solvent extraction on the aged polymer plaques to determine the remaining TOTM content and calculate the amount lost.

Visualizations

Leaching_Mechanism cluster_polymer Polymer Matrix (Bulk) cluster_surface Polymer Surface cluster_medium Contact Medium p1 TOTM p2 TOTM p3 TOTM p4 TOTM s1 TOTM p3->s1 1. Diffusion m1 Leached TOTM s1->m1 2. Desorption

Caption: Mechanism of TOTM leaching from a polymer matrix.

Troubleshooting_Workflow start High TOTM Leaching Detected q1 Is the medium lipophilic? start->q1 a1_yes Consider inherent partitioning. Apply surface coating. q1->a1_yes Yes q2 Is the polymer fully cured? q1->q2 No end_node Leaching Reduced a1_yes->end_node a2_no Perform post-curing. q2->a2_no No q3 Are there surface defects? q2->q3 Yes a2_no->q3 a3_yes Inspect surface. Use new sample batch. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for high TOTM leaching.

References

Technical Support Center: Overcoming Interference in the Mass Spectrometry Analysis of Trimellitates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interference challenges in the mass spectrometry (MS) analysis of trimellitates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in trimellitate analysis?

A1: Interference in trimellitate analysis can originate from several sources throughout the experimental workflow. These include:

  • Sample Matrix: Complex biological matrices, such as plasma or tissue homogenates, contain numerous endogenous compounds like phospholipids, salts, and metabolites that can co-elute with trimellitates and cause ion suppression or enhancement.[1][2][3]

  • Plasticizers and Contaminants: Trimellitates are themselves plasticizers, but contamination from other common plasticizers like phthalates (e.g., DEHP) and adipates from labware (e.g., pipette tips, vials, tubing) is a major issue.[1][4][5] These can leach into samples and solvents, leading to high background noise and interfering peaks.[1]

  • Isobaric and Isomeric Compounds: Compounds with the same nominal mass (isobaric) or the same chemical formula but different structures (isomeric) as the target trimellitate can co-elute and produce confounding signals, making accurate quantification difficult.[6][7][8] Metabolites of trimellitates can also be isobaric with the parent compound.[7]

  • Solvents and Reagents: Impurities in solvents, buffers, and reagents can introduce contaminants that interfere with the analysis.[1][5] Using high-purity, LC-MS grade solvents is crucial.[9]

  • In-source Fragmentation/Reactions: Analytes or co-eluting compounds can fragment or form adducts within the mass spectrometer's ion source, creating ions that interfere with the target analyte's signal.[5][7]

Q2: What is a matrix effect and how does it impact trimellitate quantification?

A2: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte, such as a trimellitate, due to the presence of co-eluting compounds from the sample matrix.[2][3][10] This directly impacts the accuracy and precision of quantitative analysis.[2] For example, phospholipids in plasma are a primary source of matrix effects in LC-MS bioanalysis.[3] The effect can lead to an underestimation or overestimation of the true analyte concentration.[2] It is essential to evaluate and minimize matrix effects during method development.[11]

Q3: How can I differentiate between trimellitate isomers in my analysis?

A3: Differentiating between isomeric trimellitates requires high-resolution analytical techniques. The primary strategy is to develop a robust chromatographic method, typically using Ultra-High-Performance Liquid Chromatography (UHPLC), that can achieve baseline separation of the isomers before they enter the mass spectrometer.[7] Additionally, high-resolution mass spectrometry (HRMS) can sometimes distinguish isomers based on subtle differences in their fragmentation patterns (MS/MS spectra), although this is not always possible if the spectra are nearly identical.[7]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the mass spectrometry analysis of trimellitates.

Issue 1: High Background Noise or Unidentified Peaks

High background noise can obscure the signal of your target trimellitate, leading to poor sensitivity and inaccurate quantification.[12]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high background noise.

Detailed Steps:

  • Analyze a Solvent Blank: Inject a sample of your mobile phase solvent directly into the LC-MS system. If the high background is present, the contamination is likely from your solvents, tubing, or the instrument itself.[13]

  • Identify Contamination Source:

    • Solvents/Reagents: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and reagents.[9] Sonicate the mobile phase for 5-10 minutes to remove dissolved gases.[14]

    • Labware: Plasticizers are common contaminants.[4] Use glass or polypropylene labware where possible. Pre-rinse pipette tips with solvent to remove plasticizers before use.[4]

    • System Contamination: If the system has been idle or used for other analyses, it may be contaminated.

  • Perform System Flush: Flush the entire LC system and the MS source with a strong solvent mixture (e.g., a mix of isopropanol, acetonitrile, methanol, and water) to remove contaminants.[13] An overnight "steam cleaning" with high organic solvent flow and elevated temperatures can also be effective.[15]

  • Check Gas and Solvent Purity: Ensure the nitrogen gas supply is of high purity and that solvent bottle caps and lines are clean.

  • Optimize MS Parameters: In some cases, adjusting the scan range or cone voltage can help reduce baseline noise from specific contaminants like solvent dimers.[14]

Issue 2: Poor Analyte Recovery or Signal Suppression (Matrix Effects)

Low recovery or inconsistent signal intensity for your trimellitate analyte often points to significant matrix effects.[2]

Troubleshooting Workflow:

Caption: Logical steps to mitigate matrix effects.

Detailed Steps:

  • Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): Use an SPE cartridge specifically designed to retain trimellitates while allowing matrix components like salts and phospholipids to be washed away.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition the trimellitate away from matrix interferences.

  • Modify Chromatography: Improve the separation between the trimellitate and co-eluting matrix components by adjusting the LC method (e.g., changing the gradient, using a different column chemistry).

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[10] However, this may compromise the limit of detection.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal way to compensate for matrix effects. Since it has the same physicochemical properties as the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.[10]

Experimental Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for Trimellitate Cleanup from Plasma

This protocol provides a general methodology for removing matrix interferences from plasma samples prior to LC-MS analysis.

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add 1 mL of 4% phosphoric acid in water. Vortex for 30 seconds. This step helps to precipitate proteins.

  • Centrifugation: Centrifuge the pre-treated sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the trimellitates from the cartridge with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Data: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for trimellitates using different sample preparation methods. Lower matrix effect values indicate less signal suppression.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85 - 105%40 - 60%< 15%
Liquid-Liquid Extraction (LLE)70 - 90%80 - 95%< 10%
Solid-Phase Extraction (SPE)90 - 105%90 - 105%< 5%

Data are representative and will vary based on the specific trimellitate, matrix, and analytical conditions.

References

Technical Support Center: Refining Liquid-Liquid Extraction of Trimellitates from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the liquid-liquid extraction (LLE) of trimellitates from biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the liquid-liquid extraction of trimellitates and their metabolites from biological samples like plasma and urine.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be optimal for the target trimellitate esters or their metabolites. Trimellitates are generally large, hydrophobic compounds.[1]Select a solvent with a polarity that matches the target analytes. For hydrophobic compounds like trimellitates, less polar solvents are often more effective. Consider solvent mixtures to fine-tune polarity.
Incorrect Sample pH: The pH of the aqueous sample can significantly impact the charge state of acidic metabolites of trimellitates, affecting their partitioning into the organic phase.Adjust the pH of the biological sample to suppress the ionization of acidic metabolites, making them more soluble in the organic solvent. Acidification of the sample is a common strategy.
Insufficient Phase Mixing: Inadequate mixing of the aqueous and organic phases leads to poor extraction efficiency.Ensure vigorous mixing of the two phases to maximize the surface area for mass transfer. However, be cautious of emulsion formation.
Analyte Binding to Proteins: Trimellitates and their metabolites may bind to proteins in biological samples, reducing their availability for extraction.A protein precipitation step prior to LLE can be beneficial. This can be achieved by adding a water-miscible organic solvent like acetonitrile or methanol.
Emulsion Formation High Lipid Content in Sample: Biological samples, particularly plasma, can have high lipid concentrations, which can act as emulsifying agents.Centrifuge the sample at high speed to pellet lipids before extraction. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids. Adding salt (salting out) to the aqueous phase can also help break emulsions.
Vigorous Shaking: Overly aggressive mixing can lead to the formation of stable emulsions.Use gentle inversion or rocking for mixing instead of vigorous shaking, especially when dealing with lipid-rich samples.
Matrix Effects in LC-MS/MS Analysis Co-extraction of Interfering Substances: Endogenous components from the biological matrix can be co-extracted with the analytes, leading to ion suppression or enhancement in the mass spectrometer.Optimize the LLE protocol: Adjusting the solvent and pH can improve the selectivity of the extraction. Incorporate a sample clean-up step: Solid-phase extraction (SPE) following LLE can effectively remove interfering matrix components.[2][3]
Phospholipid Contamination: Phospholipids are a major source of matrix effects in plasma samples.A phospholipid removal plate or a specific protein precipitation protocol designed to remove phospholipids can be used before or after the LLE step.
Poor Reproducibility Inconsistent Experimental Conditions: Variations in sample volume, solvent volume, mixing time, and temperature can lead to inconsistent results.Standardize all experimental parameters and ensure they are precisely controlled for all samples. The use of an automated liquid handling system can improve reproducibility.
Sample Degradation: Trimellitate esters can be hydrolyzed to their corresponding di- and monoesters.[1][4]Process samples promptly and store them at appropriate low temperatures to minimize enzymatic degradation. Consider adding enzyme inhibitors if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of trimellitates to consider for LLE?

A1: Trimellitates are characterized by their high molecular weight, low water solubility, and high partition coefficients (logP).[1] These properties indicate a preference for non-polar or semi-polar organic solvents during LLE. Their large size and hydrophobicity also mean they are prone to binding with proteins and lipids in biological samples.

Q2: Which organic solvents are suitable for extracting trimellitates?

A2: The choice of solvent depends on the specific trimellitate and its metabolites. Generally, water-immiscible organic solvents are used. For the parent trimellitate esters, which are highly non-polar, solvents like hexane or a mixture of hexane and a slightly more polar solvent could be effective. For the more polar mono- and di-ester metabolites, solvents like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate are often employed. A presented method for the simultaneous determination of DEHP and TOTM in blood utilized a liquid-liquid extraction protocol.[5]

Q3: How does pH affect the extraction of trimellitate metabolites?

A3: Trimellitic acid and its mono- and di-ester metabolites contain carboxylic acid functional groups. The charge of these groups is pH-dependent. At a pH below their pKa, the carboxylic acid groups will be protonated and uncharged, making the molecules less polar and more readily extracted into an organic solvent. Therefore, acidifying the biological sample (e.g., with formic acid or acetic acid) is a common strategy to improve the extraction efficiency of these acidic metabolites.

Q4: Should I use LLE or Solid-Phase Extraction (SPE) for trimellitate analysis?

A4: Both LLE and SPE can be effective for extracting trimellitates from biological samples. LLE is often simpler and faster to perform, but it may be less selective and more prone to matrix effects. SPE can provide cleaner extracts and higher enrichment of the analytes, which is particularly beneficial for sensitive LC-MS/MS analysis.[2][3] The choice between LLE and SPE will depend on the specific requirements of the assay, such as the desired limit of quantification, sample throughput, and the complexity of the biological matrix. In some cases, a combination of LLE followed by SPE cleanup may be the optimal approach.

Q5: What are the primary metabolites of trimellitates I should be targeting in my analysis?

A5: Trimellitates, such as tri-(2-ethylhexyl) trimellitate (TOTM), are primarily metabolized through hydrolysis of the ester bonds. This results in the formation of diesters (e.g., di-(2-ethylhexyl) trimellitates) and monoesters (e.g., mono-(2-ethylhexyl) trimellitates).[1][4] Further metabolism can lead to oxidation of the alkyl side chains. Therefore, a comprehensive analysis should ideally target the parent compound as well as its primary di- and mono-ester metabolites.

Experimental Protocols

Cited Experimental Protocol: Liquid-Liquid Extraction of TOTM and its Metabolites from Blood

This protocol is adapted from a method for the simultaneous determination of plasticizers and their degradation products in blood.[5]

1. Sample Preparation:

  • To 100 µL of whole blood, add an internal standard solution.

2. Protein Precipitation:

  • Add 200 µL of cold acetonitrile to the blood sample to precipitate proteins.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

3. Liquid-Liquid Extraction:

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

4. Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

Visualizations

LLE_Troubleshooting_Workflow start Start LLE Experiment issue Identify Issue start->issue low_recovery Low Analyte Recovery issue->low_recovery Recovery? emulsion Emulsion Formation issue->emulsion Phases? matrix_effects Matrix Effects (LC-MS/MS) issue->matrix_effects Analysis? poor_reproducibility Poor Reproducibility issue->poor_reproducibility Consistency? optimize_solvent Optimize Solvent Polarity low_recovery->optimize_solvent adjust_ph Adjust Sample pH low_recovery->adjust_ph improve_mixing Improve Phase Mixing low_recovery->improve_mixing protein_precip Add Protein Precipitation Step low_recovery->protein_precip centrifuge_sample Centrifuge Sample (High Speed) emulsion->centrifuge_sample gentle_mixing Use Gentle Mixing emulsion->gentle_mixing salting_out Add Salt (Salting Out) emulsion->salting_out optimize_lle Optimize LLE for Selectivity matrix_effects->optimize_lle add_cleanup Incorporate SPE Cleanup matrix_effects->add_cleanup phospholipid_removal Use Phospholipid Removal Plate matrix_effects->phospholipid_removal standardize_protocol Standardize Protocol Parameters poor_reproducibility->standardize_protocol control_storage Control Sample Storage/Handling poor_reproducibility->control_storage end Successful Extraction optimize_solvent->end adjust_ph->end improve_mixing->end protein_precip->end centrifuge_sample->end gentle_mixing->end salting_out->end optimize_lle->end add_cleanup->end phospholipid_removal->end standardize_protocol->end control_storage->end

Caption: Troubleshooting workflow for liquid-liquid extraction of trimellitates.

Trimellitate_Metabolism_Pathway TOTM Tri-(2-ethylhexyl) Trimellitate (TOTM) DEHTM Di-(2-ethylhexyl) Trimellitates (DEHTMs) TOTM->DEHTM Hydrolysis MEHTM Mono-(2-ethylhexyl) Trimellitates (MEHTMs) DEHTM->MEHTM Hydrolysis Oxidized_Metabolites Oxidized Metabolites MEHTM->Oxidized_Metabolites Oxidation

Caption: Simplified metabolic pathway of Tri-(2-ethylhexyl) Trimellitate (TOTM).

TOTM_Hepatotoxicity_Signaling TOTM TOTM Exposure Cell_Cycle Cell Cycle Pathway TOTM->Cell_Cycle Lipid_Metabolism Lipid Metabolism TOTM->Lipid_Metabolism Oxidative_Process Oxidative Process TOTM->Oxidative_Process Hepatotoxicity Hepatotoxicity Cell_Cycle->Hepatotoxicity Lipid_Metabolism->Hepatotoxicity Oxidative_Process->Hepatotoxicity

Caption: Signaling pathways potentially involved in TOTM-induced hepatotoxicity.[6]

References

Technical Support Center: Enhancing the Purity of Mono(2-Ethylhexyl) Trimellitate (MEHT) Through Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of mono(2-ethylhexyl) trimellitate (MEHT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enhancement of MEHT purity via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is mono(2-ethylhexyl) trimellitate (MEHT) and why is its purity important?

Mono(2-ethylhexyl) trimellitate (MEHT) is a primary metabolite of the plasticizer tri(2-ethylhexyl) trimellitate (TOTM)[1][2]. In research and development, particularly in toxicology and pharmacology, high purity of MEHT is crucial to ensure that observed biological effects are attributable to the compound itself and not to impurities. Potential impurities can arise from the synthesis of TOTM, including residual starting materials like trimellitic anhydride and by-products such as other esters.

Q2: Is recrystallization a suitable method for purifying MEHT?

Recrystallization is a standard technique for purifying solid organic compounds. However, the physical state of MEHT at room temperature is not well-documented. Its parent compound, TOTM, is a viscous, oily liquid[2][3]. The structurally similar compound, mono(2-ethylhexyl) phthalate (MEHP), is described as a low-melting solid or a viscous liquid[4]. If MEHT is a solid at room temperature or can be induced to solidify, recrystallization can be a viable purification method. If it is a persistent oil, other techniques like column chromatography may be more appropriate.

Q3: What are the potential impurities in a sample of MEHT?

Impurities in MEHT can include:

  • Unreacted starting materials: Such as trimellitic anhydride and 2-ethylhexanol.

  • Di- and tri-esters: Di(2-ethylhexyl) trimellitate (DEHT) and tri(2-ethylhexyl) trimellitate (TOTM) may be present[1].

  • Isomers: MEHT can exist as different positional isomers (1-MEHTM, 2-MEHTM, and 4-MEHTM), which may have different physical properties[5][6].

  • By-products from synthesis: Impurities from the starting trimellitic anhydride, such as phthalic anhydride, may lead to the formation of corresponding monoesters.

Q4: How do I choose a suitable solvent for the recrystallization of MEHT?

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the ester functionality and the alkyl chain in MEHT, solvents of intermediate polarity are a good starting point. A general rule of thumb is "like dissolves like". Since MEHT is an ester, solvents like ethyl acetate might be effective. For the related compound MEHP, solubility has been noted in ethanol, DMSO, and DMF[4]. It is recommended to perform small-scale solubility tests with a range of solvents to determine the best candidate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
MEHT oils out and does not crystallize The boiling point of the solvent is higher than the melting point of MEHT. The concentration of the solute is too high. The cooling rate is too fast. Significant impurities are present.Use a lower-boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool more slowly. Attempt purification by column chromatography first to remove major impurities.
No crystals form upon cooling Too much solvent was used. The solution is not saturated.Boil off some of the solvent to increase the concentration. If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure MEHT if available. Cool the solution in an ice bath.
Very low yield of crystals Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration.Concentrate the mother liquor and attempt a second crystallization. Wash the crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Crystals are colored or appear impure Colored impurities are present. The cooling was too rapid, trapping impurities in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Allow the solution to cool slowly and undisturbed. A second recrystallization may be necessary.

Experimental Protocol: Developing a Recrystallization Procedure for MEHT

This protocol outlines the steps to experimentally determine an effective recrystallization procedure for MEHT.

1. Solvent Screening:

  • Place a small, known amount of your crude MEHT (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, toluene, or mixtures like ethanol/water) dropwise at room temperature, shaking after each addition, to assess solubility in the cold.

  • If the compound is insoluble or sparingly soluble in the cold, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions that dissolved the compound when hot to cool slowly to room temperature, and then in an ice bath.

  • An ideal solvent will show a significant increase in solubility with temperature and will yield a good quantity of crystals upon cooling.

Table 1: Hypothetical Solubility Data for MEHT (Note: This table is for illustrative purposes. Actual data must be determined experimentally.)

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Observations upon Cooling
Ethanol50250Slow crystal growth, well-formed crystals
Hexane< 520Rapid precipitation, fine powder
Ethyl Acetate150>500No crystals formed, remained in solution
WaterInsolubleInsolubleNot a suitable solvent

2. Recrystallization Procedure:

  • Once a suitable solvent is identified, dissolve the crude MEHT in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

3. Assessment of Purity:

  • Determine the melting point of the recrystallized MEHT. A sharp melting point close to the literature value (if one can be found) indicates high purity. Impurities will typically broaden and lower the melting point range.

  • Further analysis by techniques such as HPLC, GC-MS, or NMR can confirm the purity and identity of the compound.

Visualizations

Logical Workflow for Recrystallization

Recrystallization_Workflow start Crude MEHT Sample solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling crystal_collection Collect Crystals (Vacuum Filtration) cooling->crystal_collection washing Wash with Cold Solvent crystal_collection->washing drying Dry Crystals washing->drying analysis Purity Analysis (e.g., Melting Point) drying->analysis end Pure MEHT analysis->end

Caption: A logical workflow for the recrystallization of MEHT.

Troubleshooting Decision Tree for MEHT Recrystallization

Troubleshooting_Recrystallization start Recrystallization Attempt q1 Did crystals form upon cooling? start->q1 a1_yes Proceed to Crystal Collection q1->a1_yes Yes a1_no No Crystals q1->a1_no No q3 Is the crystal yield low? a1_yes->q3 q2 Is the solution cloudy or oily? a1_no->q2 a2_yes Oiling Out q2->a2_yes Yes a2_no Clear Solution q2->a2_no No sol_oiling Re-heat and add more solvent or choose a lower boiling point solvent a2_yes->sol_oiling sol_clear Too much solvent used. Boil off some solvent or induce crystallization (scratch, seed). a2_no->sol_clear a3_yes Low Yield q3->a3_yes Yes a3_no Good Yield - Check Purity q3->a3_no No sol_low_yield Concentrate mother liquor for a second crop of crystals. Review washing procedure. a3_yes->sol_low_yield

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

Validation of LC-MS/MS Methods for 1- and 2-mono-(2-Ethylhexyl) Trimellitate (MEHTM) Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) and 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM). These compounds are the primary monoester metabolites of the plasticizer tris(2-ethylhexyl) trimellitate (TOTM). This document is intended for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

Introduction to MEHTM and Analytical Challenges

Tris(2-ethylhexyl) trimellitate (TOTM) is increasingly used as a replacement for phthalate plasticizers in various consumer and medical products. Consequently, human exposure to TOTM is a growing concern. Biomonitoring of its metabolites, 1-MEHTM and 2-MEHTM, in biological matrices such as urine and blood is crucial for assessing exposure levels. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. This guide compares the performance of a validated LC-MS/MS method with alternative analytical approaches, providing key validation parameters and detailed experimental protocols.

Comparative Analysis of Analytical Methods

The primary method for the quantification of MEHTM isomers is LC-MS/MS. An alternative, though less common, technique is Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the key performance characteristics of a typical validated LC-MS/MS method compared to GC-MS.

ParameterLC-MS/MS MethodAlternative Method (GC-MS)
Analyte 1-MEHTM and 2-MEHTMTOTM and other plasticizers
Matrix Human Urine, BloodMedical Devices, Simulant Solutions
Limit of Detection (LOD) 0.006 to 0.047 µg/L[1]Method-dependent, generally higher for metabolites
Limit of Quantification (LOQ) 2 to 5 µg/L for each analyte[2]Not typically used for MEHTM quantification
Precision (RSD%) 1.8% to 5.3%[2]Good precision for parent plasticizers
Accuracy/Recovery (%) 86% to 109%[2]N/A for MEHTM
**Linearity (R²) **>0.99Good for parent plasticizers
Throughput High, with run times often under 30 minutes[3]Can be slower due to higher temperatures and longer run times
Selectivity High, capable of separating isomers[3]May have limitations for complex biological matrices
Volatility Requirement Suitable for non-volatile compoundsBetter for volatile and semi-volatile compounds

Experimental Protocols

Validated LC-MS/MS Method for MEHTM in Human Urine

This protocol outlines a sensitive and robust method for the simultaneous quantification of 1-MEHTM and 2-MEHTM in human urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • A 1 mL urine sample is thawed and centrifuged.

  • The supernatant is diluted with a buffer and an internal standard is added.

  • The sample is loaded onto an SPE cartridge.

  • The cartridge is washed to remove interferences.

  • The analytes are eluted with an appropriate solvent.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 1-MEHTM, 2-MEHTM, and the internal standard are monitored for quantification.

Alternative Method: GC-MS for Plasticizer Analysis

While less common for MEHTM, GC-MS is a versatile method for identifying and quantifying parent plasticizers like TOTM in materials such as medical devices.[4][5]

1. Sample Preparation (Solvent Extraction)

  • A known weight of the plastic material is dissolved in a suitable solvent (e.g., chloroform).

  • An internal standard is added.

  • The solution is vortexed and centrifuged.

  • The supernatant is transferred to a GC vial for analysis.

2. Gas Chromatography (GC) Conditions

  • Column: A non-polar or semi-polar capillary column.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Injector: Split/splitless injector at a high temperature.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an LC-MS/MS bioanalytical method, ensuring that the method is fit for its intended purpose.

LC-MS/MS Method Validation Workflow dev Method Optimization (LC & MS Parameters) selectivity Selectivity & Specificity dev->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability (Freeze-Thaw, Bench-Top, Long-Term) lod_loq->stability analysis Routine Sample Analysis stability->analysis

LC-MS/MS Method Validation Workflow

Conclusion

LC-MS/MS offers a highly sensitive, specific, and reliable method for the quantification of 1-MEHTM and 2-MEHTM in biological matrices. The detailed validation of these methods ensures the accuracy and precision of the data, which is critical for human biomonitoring studies. While GC-MS is a valuable tool for the analysis of parent plasticizers in materials, LC-MS/MS remains the superior choice for the analysis of their non-volatile metabolites in complex biological samples. The provided protocols and validation workflow serve as a valuable resource for laboratories aiming to establish and validate analytical methods for plasticizer metabolite analysis.

References

A Comparative Analysis of 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate. Due to a lack of direct comparative studies on their performance as standalone products, this document outlines their primary context as metabolites of Tris(2-ethylhexyl) trimellitate (TOTM) and presents a framework for their potential evaluation based on established experimental protocols.

Introduction

Metabolic Pathway of Tris(2-ethylhexyl) trimellitate (TOTM)

The metabolic breakdown of TOTM is a critical consideration in biocompatibility and toxicological assessments. The following diagram illustrates the hydrolysis of TOTM into its diester and subsequently its monoester metabolites, including the 1- and 2- isomers.

TOTM_Metabolism TOTM Tris(2-ethylhexyl) trimellitate (TOTM) DEHTMs Di-(2-ethylhexyl) trimellitates (DEHTMs) TOTM->DEHTMs Hydrolysis MEHTMs Mono-(2-ethylhexyl) trimellitates (1-MEHTM, 2-MEHTM, 4-MEHTM) DEHTMs->MEHTMs Hydrolysis Excretion Further Metabolism and Excretion MEHTMs->Excretion

Caption: Metabolic hydrolysis of TOTM to its primary metabolites.

Biological Activity

Limited studies have investigated the biological effects of the monoester metabolites of TOTM. One study has suggested that a mixture of 1-MEHTM and 2-MEHTM can influence hormone levels in vitro. Specifically, the mixture was observed to significantly increase estradiol levels while reducing testosterone levels in H295R cell culture supernatants[1]. However, the individual contributions of 1-MEHTM and 2-MEHTM to this effect were not delineated. Another study focused on the endocrine activity of TOTM metabolites found that 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) exhibited agonist activities on estrogen and thyroid receptors, while a mixture of 1- and 2-MEHTM showed effects on steroid hormone levels[1]. Further research is required to isolate and compare the specific biological activities of the 1- and 2- isomers.

Proposed Experimental Protocols for Performance Comparison

To facilitate a direct and objective comparison of 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate as potential plasticizers or in other applications, the following standardized experimental protocols are recommended.

Plasticizer Efficiency

The primary function of a plasticizer is to increase the flexibility of a polymer. The efficiency of 1-MEHTM and 2-MEHTM as plasticizers in a polymer matrix, such as polyvinyl chloride (PVC), can be determined by evaluating the mechanical properties of the resulting material.

Experimental Protocol: Tensile Properties (ASTM D2284) [2]

  • Sample Preparation: Prepare PVC formulations with varying concentrations of 1-MEHTM and 2-MEHTM. The samples should be molded into standardized shapes for tensile testing.

  • Conditioning: Condition the prepared samples in a controlled environment to ensure consistency.

  • Tensile Testing: Subject the samples to tensile stress until failure using a universal testing machine.

  • Data Collection: Measure key parameters including tensile strength, elongation at break, and modulus of elasticity.

  • Analysis: Compare the data for the two isomers to determine which imparts greater flexibility and strength at equivalent concentrations.

Thermal Stability

The thermal stability of a compound is crucial for applications involving high-temperature processing or use. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for evaluating thermal properties.

Experimental Protocol: Thermal Analysis [3][4]

  • Sample Preparation: Place a small, accurately weighed sample of each isomer into a DSC or TGA sample pan.

  • DSC Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen). This will determine the glass transition temperature (Tg), melting point, and crystallization point of the compounds when mixed with a polymer[3][5].

  • TGA Analysis: Heat the sample at a constant rate in a controlled atmosphere and measure the weight loss as a function of temperature. This will determine the onset of thermal decomposition.

  • Data Analysis: Compare the DSC and TGA curves for 1-MEHTM and 2-MEHTM to assess their relative thermal stability.

Migration Resistance

For applications in medical devices and food contact materials, low migration of the plasticizer from the polymer matrix is essential.

Experimental Protocol: Migration Testing

  • Sample Preparation: Prepare polymer sheets plasticized with known concentrations of 1-MEHTM and 2-MEHTM.

  • Extraction: Immerse the samples in various food simulants (e.g., ethanol, acetic acid, olive oil) or relevant biological fluids for a specified time and temperature.

  • Quantification: Analyze the simulant or fluid using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to quantify the amount of the migrated isomer.

  • Analysis: Compare the migration levels of the two isomers to determine their relative resistance to leaching.

Hypothetical Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive performance comparison of 1-MEHTM and 2-MEHTM.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_performance Performance Evaluation cluster_biological Biological Activity Synthesis_1 Synthesis of 1-MEHTM Purification_1 Purification and Characterization Synthesis_1->Purification_1 Synthesis_2 Synthesis of 2-MEHTM Purification_2 Purification and Characterization Synthesis_2->Purification_2 Plasticizer_Efficiency Plasticizer Efficiency (Tensile Testing) Purification_1->Plasticizer_Efficiency Thermal_Stability Thermal Stability (DSC/TGA) Purification_1->Thermal_Stability Migration_Resistance Migration Resistance (Extraction Studies) Purification_1->Migration_Resistance Cytotoxicity Cytotoxicity Assays Purification_1->Cytotoxicity Endocrine_Activity Endocrine Activity Assays Purification_1->Endocrine_Activity Purification_2->Plasticizer_Efficiency Purification_2->Thermal_Stability Purification_2->Migration_Resistance Purification_2->Cytotoxicity Purification_2->Endocrine_Activity Data_Analysis Comparative Data Analysis Plasticizer_Efficiency->Data_Analysis Thermal_Stability->Data_Analysis Migration_Resistance->Data_Analysis Cytotoxicity->Data_Analysis Endocrine_Activity->Data_Analysis

Caption: Proposed workflow for comparing 1-MEHTM and 2-MEHTM.

Data Presentation: Hypothetical Comparison

The following tables are structured to present the type of quantitative data that would be generated from the proposed experiments.

Table 1: Plasticizer Efficiency in PVC (at 30% concentration)

Parameter1-(2-Ethylhexyl) trimellitate2-(2-Ethylhexyl) trimellitate
Tensile Strength (MPa) [Experimental Value][Experimental Value]
Elongation at Break (%) [Experimental Value][Experimental Value]
Modulus of Elasticity (MPa) [Experimental Value][Experimental Value]

Table 2: Thermal Properties

Parameter1-(2-Ethylhexyl) trimellitate2-(2-Ethylhexyl) trimellitate
Glass Transition Temp. (Tg, °C) [Experimental Value][Experimental Value]
Decomposition Temp. (TGA, °C) [Experimental Value][Experimental Value]

Table 3: Migration into Food Simulant (e.g., 50% Ethanol)

Parameter1-(2-Ethylhexyl) trimellitate2-(2-Ethylhexyl) trimellitate
Migration after 24h (µg/cm²) [Experimental Value][Experimental Value]
Migration after 72h (µg/cm²) [Experimental Value][Experimental Value]

Conclusion

A direct performance comparison between 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate is currently absent from the scientific literature, as these compounds are primarily studied in the context of being metabolites of TOTM. The limited available data suggests potential differences in their biological activities, but a comprehensive understanding of their properties as standalone materials is lacking. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to conduct a thorough and objective comparison. Such studies are warranted to fully characterize these isomers and to inform their potential applications and risk assessments.

References

TOTM vs. DEHP in Medical Tubing: A Comparative Analysis of Migration Rates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of plasticizer in medical tubing is a critical consideration due to the potential for leaching into drug formulations and bodily fluids. This guide provides an objective comparison of the migration rates of two common plasticizers, Tris(2-ethylhexyl) trimellitate (TOTM) and Bis(2-ethylhexyl) phthalate (DEHP), supported by experimental data.

The primary concern with plasticizers like DEHP is their potential to migrate from the polyvinyl chloride (PVC) matrix of medical tubing into the fluids they contact, leading to patient exposure.[1] TOTM has emerged as a prominent alternative to DEHP, exhibiting significantly lower leachability.[1][2] This comparison guide synthesizes findings from multiple studies to provide a clear overview of their relative performance.

Quantitative Migration Data

The following table summarizes the key quantitative findings from comparative studies on TOTM and DEHP migration from PVC medical tubing.

Comparison MetricDEHP MigrationTOTM MigrationFactor of Difference (DEHP vs. TOTM)Study Context
Migration into Blood HighDistinctly lower~350 times higherIn-vitro heart-lung machine circuit using blood.[1][2][3]
Migration into Ethanol/Water Simulant HighOver 20 times lower>20 times higherImmersion in a 50/50 (v/v) ethanol/water simulant at 40°C.[4][5]
Absolute Mass Loss from Tubing HighLow-In-vitro heart-lung machine circuit.[3]
Migration into Lipophilic Preparations High~10 times lower~10 times higherContact with various intravenous preparations.

Experimental Methodologies

The data presented above is derived from rigorous experimental protocols designed to simulate the clinical use of medical tubing. Below are summaries of the key experimental methodologies employed in these studies.

In-Vitro Perfusion with Blood

This experimental setup simulates the use of medical tubing in procedures such as cardiopulmonary bypass.

  • Apparatus: A heart-lung machine circuit is assembled using the PVC tubing to be tested (one set plasticized with DEHP and another with TOTM).

  • Perfusate: Whole blood is used as the perfusate to mimic clinical conditions.

  • Procedure: The blood is circulated through the tubing for a defined period, with samples taken at various time points.

  • Analysis: The blood samples are analyzed to determine the concentration of the plasticizer and its primary degradation products. This is typically achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Static Immersion in a Simulant

This method assesses the migration of plasticizers into a fluid that simulates lipid-containing solutions, which are known to enhance the leaching of lipophilic compounds like DEHP and TOTM.

  • Simulant: A mixture of ethanol and water (typically 50/50 v/v) is used as a simulant for lipid-containing intravenous solutions.[4][5]

  • Procedure: A known quantity of the PVC tubing is immersed in the simulant solution. The immersion is carried out at a controlled temperature (e.g., 40°C) for a specified duration, with samples of the simulant being collected at different time intervals (e.g., 24 hours, 72 hours, 10 days).[4][5]

  • Analysis: The concentration of the plasticizer in the simulant is quantified using analytical techniques such as GC-MS.[6][7]

Visualizing the Comparison

The following diagrams illustrate the experimental workflow for migration testing and the logical relationship between the key findings.

G cluster_0 Sample Preparation cluster_1 Migration Experiment cluster_2 Sample Collection cluster_3 Analysis cluster_4 Results PVC_DEHP PVC Tubing (DEHP) Perfusion In-vitro Perfusion (Blood) PVC_DEHP->Perfusion Immersion Static Immersion (Ethanol/Water Simulant) PVC_DEHP->Immersion PVC_TOTM PVC Tubing (TOTM) PVC_TOTM->Perfusion PVC_TOTM->Immersion Blood_Samples Blood Samples (Time-course) Perfusion->Blood_Samples Simulant_Samples Simulant Samples (Time-course) Immersion->Simulant_Samples Analysis GC-MS or LC-MS/MS Quantification Blood_Samples->Analysis Simulant_Samples->Analysis Migration_Rate Migration Rate Determination Analysis->Migration_Rate

Figure 1: Experimental workflow for determining plasticizer migration rates.

G TOTM TOTM Low_Migration Significantly Lower Migration Rate TOTM->Low_Migration DEHP DEHP High_Migration Higher Migration Rate DEHP->High_Migration Safer_Alternative Safer Alternative for Medical Applications Low_Migration->Safer_Alternative

Figure 2: Logical comparison of TOTM and DEHP based on migration findings.

Conclusion

The available experimental data consistently demonstrates that TOTM has a significantly lower migration rate from PVC medical tubing compared to DEHP.[2][4] Studies have shown the migration of TOTM to be lower by factors ranging from approximately 10 to 350, depending on the experimental conditions and the contacting fluid.[2] This substantial difference in leachability positions TOTM as a viable and safer alternative plasticizer for medical devices, particularly in applications involving contact with blood or lipid-containing solutions.[1][3] The lower migration potential of TOTM addresses a key safety concern associated with DEHP, offering a more stable material for sensitive medical applications.

References

Comparative Toxicological Profile: Mono(2-Ethylhexyl) Trimellitate vs. Tri(2-Ethylhexyl) Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative toxicity of the plasticizer tri(2-ethylhexyl) trimellitate (TEHTM) and its primary metabolite, mono(2-ethylhexyl) trimellitate (MEHTM).

This guide provides a comparative analysis of the toxicological profiles of the common plasticizer tri(2-ethylhexyl) trimellitate (TEHTM), also known as TOTM, and its principal metabolite, mono(2-ethylhexyl) trimellitate (MEHTM). Understanding the relative toxicities of the parent compound and its metabolite is crucial for accurate risk assessment and the development of safer alternative materials in the pharmaceutical and medical device industries. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.

Executive Summary

Current research indicates that tri(2-ethylhexyl) trimellitate (TEHTM) exhibits a low toxicity profile. Its primary metabolite, mono(2-ethylhexyl) trimellitate (MEHTM), has been investigated for its potential biological activity. In vitro studies suggest that neither TEHTM nor MEHTM exhibit significant cytotoxicity at concentrations likely to be encountered in biological fluids. However, certain isomers of MEHTM have demonstrated the potential for endocrine-disrupting activity in vitro by interacting with estrogen and thyroid hormone receptors. Comprehensive in vivo toxicological data for MEHTM remains limited, precluding a direct comparison with the more extensively studied parent compound, TEHTM, in whole-animal models.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data on the toxicity of TEHTM and MEHTM.

Table 1: In Vitro Cytotoxicity Data
Compound Cell Line Endpoint & Result
Tri(2-ethylhexyl) trimellitate (TEHTM/TOTM)L929 (murine fibroblasts)No cytotoxicity observed at concentrations up to 0.1 mg/mL after 7 days of exposure.[1]
Mono(2-ethylhexyl) trimellitate (MEHTM/MOTM)L929 (murine fibroblasts)No cytotoxicity observed at concentrations up to 0.1 mg/mL after 7 days of exposure.[1]
Table 2: In Vitro Endocrine Activity of MEHTM Isomers
MEHTM Isomer Assay Observed Effect
4-mono-(2-ethylhexyl) trimellitate (4-MEHTM)Estrogen Receptor (ER) Agonist AssayAgonistic activity observed.[2][3][4]
4-mono-(2-ethylhexyl) trimellitate (4-MEHTM)Thyroid Receptor (TR) Agonist AssayAgonistic activity observed.[2][3][4]
Mixture of 2/1-mono-(2-ethylhexyl) trimellitate (2/1-MEHTM)H295R Steroidogenesis AssaySignificant increase in estradiol levels and reduction in testosterone levels.[2][3]
Table 3: In Vivo Toxicity Data for TEHTM
Toxicity Endpoint Animal Model No-Observed-Adverse-Effect Level (NOAEL)
Reproductive & Developmental ToxicityRat500 mg/kg/day

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vitro Cytotoxicity Assessment of TEHTM and MEHTM (Eljezi et al., 2017)
  • Objective: To evaluate the cytotoxic potential of TEHTM and its primary metabolite, MEHTM.

  • Cell Line: L929 murine fibroblasts, as recommended by the ISO 10993-5 standard for biocompatibility testing of medical devices.

  • Test Compounds: Tri(2-ethylhexyl) trimellitate (TOTM) and mono(2-ethylhexyl) trimellitate (MOTM).

  • Concentrations: 0.01, 0.05, and 0.1 mg/mL, selected to cover the range of concentrations likely to be found in biological fluids in contact with medical devices.

  • Exposure Duration: 7 days.

  • Methodology: The cytotoxicity assay was performed according to the ISO 10993-5 standard. The viability of L929 cells was assessed after exposure to the test compounds for the specified duration. The specific endpoint for cytotoxicity was not detailed in the available summary but typically involves assays such as MTT or neutral red uptake to measure cell viability.

  • Results: Neither TOTM nor its metabolite MOTM were found to be cytotoxic at any of the tested concentrations.[1]

In Vitro Assessment of Hormonal Activities of TEHTM Metabolites (Chagnon et al., 2022)
  • Objective: To investigate the potential endocrine-disrupting effects of various TEHTM metabolites.

  • Test Compounds: Synthesized primary and secondary metabolites of TEHTM, including 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) and a mixture of 1- and 2-mono-(2-ethylhexyl) trimellitate (1/2-MEHTM).

  • Assays:

    • Receptor Binding/Activity Assays: Effects on estrogen, androgen, and thyroid receptors were evaluated. The specific assays (e.g., reporter gene assays, binding assays) were not detailed in the abstract.

    • Steroidogenesis Assay: The H295R cell line was used to assess the effects on steroid hormone synthesis by measuring the levels of estradiol and testosterone in the cell culture supernatants.

  • Methodology:

    • Receptor Assays: Various TEHTM metabolites were screened for their ability to act as agonists or antagonists of the estrogen, androgen, and thyroid receptors.

    • Steroidogenesis Assay: H295R cells were exposed to the test compounds, and the production of estradiol and testosterone was quantified using appropriate analytical methods (e.g., ELISA, LC-MS/MS).

  • Results: 4-MEHTM demonstrated agonistic activity on both estrogen and thyroid receptors. A mixture of 1/2-MEHTM was found to significantly increase estradiol production while decreasing testosterone production in H295R cells.[2][3][4]

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of TEHTM and the experimental workflow for assessing the hormonal activity of its metabolites.

TEHTM_Metabolism TEHTM Tri(2-ethylhexyl) trimellitate (TEHTM) MEHTM Mono(2-ethylhexyl) trimellitate (MEHTM) TEHTM->MEHTM Hydrolysis Oxidized_Metabolites Oxidized Metabolites MEHTM->Oxidized_Metabolites Oxidation

Caption: Metabolic pathway of TEHTM to MEHTM and subsequent oxidized metabolites.

Hormonal_Activity_Workflow cluster_synthesis Metabolite Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis Synthesis Chemical Synthesis of TEHTM Metabolites (e.g., MEHTM isomers) Receptor_Assay Estrogen, Androgen, & Thyroid Receptor Activity Assays Synthesis->Receptor_Assay Steroid_Assay H295R Steroidogenesis Assay (Estradiol & Testosterone Quantification) Synthesis->Steroid_Assay Data_Analysis Comparison of Hormonal Activity (Agonist/Antagonist Effects, Changes in Hormone Levels) Receptor_Assay->Data_Analysis Steroid_Assay->Data_Analysis

Caption: Experimental workflow for assessing the hormonal activity of TEHTM metabolites.

References

Cross-Validation of Analytical Methods for Trimellitate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of trimellitates and their metabolites: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, clinical, and quality control settings. This document presents a cross-validation of these methods, summarizing their performance characteristics, providing detailed experimental protocols, and illustrating relevant biological pathways.

Executive Summary

Both GC-MS and HPLC-MS/MS are powerful techniques for the analysis of trimellitates, which are commonly used as plasticizers and are of interest due to their potential endocrine-disrupting properties. The choice between these methods often depends on the specific analyte, the sample matrix, and the required sensitivity.

  • GC-MS is a robust and widely used technique, particularly for the analysis of volatile and semi-volatile compounds. For trimellitates, a derivatization step is often necessary to increase their volatility.

  • HPLC-MS/MS offers high sensitivity and specificity, especially for the analysis of less volatile metabolites in complex biological matrices like urine and plasma, without the need for derivatization.

This guide aims to provide the necessary information for researchers to make an informed decision on the most suitable method for their specific application.

Quantitative Performance Comparison

Table 1: Performance Characteristics of HPLC-MS/MS for the Quantification of Tri-(2-ethylhexyl) trimellitate (TOTM) Metabolites in Urine.[1]

AnalyteLinearity Range (µg/L)Limit of Quantification (LOQ) (µg/L)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (Recovery %)
1-mono-(2-ethylhexyl) trimellitate (1-MEHTM)0.05 - 500.02< 5< 795 - 105
2-mono-(2-ethylhexyl) trimellitate (2-MEHTM)0.05 - 500.01< 6< 893 - 107
Oxidized Metabolite 10.1 - 1000.04< 4< 696 - 104
Oxidized Metabolite 20.1 - 1000.03< 5< 794 - 106

Table 2: Representative Performance Characteristics of GC-MS for the Quantification of Trimellitates.

Note: Specific cross-validation data for a direct comparison with the HPLC-MS/MS data in Table 1 for the same metabolites is not available in the reviewed literature. The following data is representative of GC-MS performance for similar compounds.

AnalyteLinearity Range (µg/mL)Limit of Quantification (LOQ) (ng/g)Precision (%RSD)Accuracy (Recovery %)
Trioctyl trimellitate (TOTM)0.5 - 5.054.1 - 76.3< 1591.8 - 122

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for both GC-MS and HPLC-MS/MS analysis of trimellitates.

HPLC-MS/MS Method for Trimellitate Metabolites in Urine[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Enzymatic hydrolysis of urine samples to deconjugate metabolites.

  • Online SPE for sample cleanup and concentration.

2. Liquid Chromatography (LC)

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

GC-MS Method for Trioctyl Trimellitate (TOTM) in Plastic

1. Sample Preparation (Solvent Extraction)

  • Precisely weigh the plastic sample.

  • Dissolve the sample in a suitable solvent (e.g., n-hexane).

  • Use an internal standard for quantification.

2. Gas Chromatography (GC)

  • Injector Temperature: 290°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5MS).

  • Oven Temperature Program: A temperature gradient to ensure separation of the analyte from the matrix.

3. Mass Spectrometry (MS)

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for TOTM and the internal standard. For TOTM, quantitative analysis can be performed using the ion at m/z 305.05, with ions at m/z 57.10 and 193.00 used for qualitative confirmation.

Biological Signaling Pathways and Experimental Workflows

To understand the context of trimellitate quantification, it is important to consider their biological effects. Trimellitates are known as endocrine disruptors, and their mechanism of toxicity is believed to involve the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Trimellitate_Metabolism_and_Action cluster_exposure Exposure & Metabolism cluster_action Cellular Action Trimellitate Ester (e.g., TOTM) Trimellitate Ester (e.g., TOTM) Hydrolysis Hydrolysis Trimellitate Ester (e.g., TOTM)->Hydrolysis Primary Metabolites (Diesters & Monoesters) Primary Metabolites (Diesters & Monoesters) Hydrolysis->Primary Metabolites (Diesters & Monoesters) Oxidation Oxidation Primary Metabolites (Diesters & Monoesters)->Oxidation Secondary Metabolites Secondary Metabolites Oxidation->Secondary Metabolites Urinary Excretion Urinary Excretion Secondary Metabolites->Urinary Excretion Metabolites Metabolites PPARα Activation PPARα Activation Metabolites->PPARα Activation Gene Expression Changes Gene Expression Changes PPARα Activation->Gene Expression Changes Endocrine Disruption Endocrine Disruption Gene Expression Changes->Endocrine Disruption

Caption: Metabolic pathway and cellular action of trimellitates.

The following diagram illustrates a typical experimental workflow for the analysis of trimellitates in a biological matrix.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Biological Sample (e.g., Urine) Biological Sample (e.g., Urine) Enzymatic Hydrolysis Enzymatic Hydrolysis Biological Sample (e.g., Urine)->Enzymatic Hydrolysis Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Enzymatic Hydrolysis->Solid-Phase Extraction (SPE) Elution & Concentration Elution & Concentration Solid-Phase Extraction (SPE)->Elution & Concentration Prepared Sample Prepared Sample Elution & Concentration->Prepared Sample LC-MS/MS System LC-MS/MS System Prepared Sample->LC-MS/MS System HPLC-MS/MS Method GC-MS System GC-MS System Prepared Sample->GC-MS System GC-MS Method (with derivatization) Chromatogram Chromatogram LC-MS/MS System->Chromatogram GC-MS System->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification Final Results Final Results Quantification->Final Results

Caption: General workflow for trimellitate analysis in biological samples.

Conclusion

The cross-validation of analytical methods for trimellitate quantification reveals that both GC-MS and HPLC-MS/MS are suitable techniques, each with its own advantages. HPLC-MS/MS demonstrates superior sensitivity and is ideal for the analysis of non-volatile metabolites in complex biological matrices without the need for derivatization. GC-MS is a reliable and cost-effective method for the analysis of the parent trimellitate esters, particularly in less complex matrices, although it often requires a derivatization step.

The choice of method should be guided by the specific research question, the nature of the analytes and the sample matrix, and the required level of sensitivity and selectivity. The provided protocols and performance data serve as a valuable resource for researchers in the field of toxicology, environmental science, and drug development to select and implement the most appropriate analytical strategy for their studies.

References

Performance comparison of 1(or 2)-(2-Ethylhexyl) trimellitate with other commercial plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of 1(or 2)-(2-Ethylhexyl) trimellitate (TOTM), a high-molecular-weight plasticizer, against other commercially available alternatives. This guide provides a detailed analysis of key performance indicators, supported by experimental data and standardized testing protocols, to aid in the selection of the most suitable plasticizer for demanding applications.

In the realm of polymer science and formulation, the choice of a plasticizer is critical in defining the final properties and performance of a flexible material. This compound, commonly known as TOTM, has emerged as a preferred alternative to traditional phthalate plasticizers, particularly in applications where high performance, safety, and stability are paramount. This guide delves into a technical comparison of TOTM with other widely used commercial plasticizers such as Di(2-ethylhexyl) phthalate (DEHP) and Dioctyl terephthalate (DOTP), focusing on key performance metrics including thermal stability, migration resistance, and mechanical properties.

Key Performance Indicators: A Comparative Analysis

TOTM's molecular structure, featuring a central aromatic ring with three ester groups, contributes to its higher molecular weight and lower volatility compared to many conventional plasticizers.[1] These characteristics translate into superior performance in several critical areas.

Thermal Stability and Low Volatility

One of the standout features of TOTM is its exceptional thermal stability and low volatility, making it an ideal choice for applications involving elevated temperatures, such as automotive interiors and wire and cable insulation.[2][3][4] Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of plasticizers by measuring weight loss as a function of temperature. Materials plasticized with TOTM consistently exhibit lower weight loss at elevated temperatures compared to those containing more volatile plasticizers like DEHP. This low volatility minimizes plasticizer loss over the product's lifespan, ensuring long-term flexibility and performance.[2]

Migration Resistance

Plasticizer migration, the process where the plasticizer leaches out of the polymer matrix, can lead to material embrittlement and contamination of surrounding environments. This is a significant concern in sensitive applications like medical devices and food contact materials. TOTM demonstrates significantly lower migration tendencies compared to DEHP.[1][2][5] Studies have shown that the migration of TOTM and its degradation products from PVC tubing into blood is substantially lower, by a factor of approximately 350, compared to DEHP.[5] This superior migration resistance is attributed to its larger molecular size, which hinders its mobility within the polymer.[1]

Mechanical Properties

The primary function of a plasticizer is to impart flexibility and improve the mechanical properties of a polymer. The efficiency of a plasticizer is often evaluated by measuring properties such as tensile strength, elongation at break, and modulus of elasticity. While DOTP is a common replacement for DEHP and offers good compatibility with PVC, TOTM provides a unique balance of flexibility and durability.[6] Although in some cases a slightly higher concentration of TOTM may be needed to achieve the same level of flexibility as DEHP or DOTP, the resulting material often exhibits better long-term stability and performance due to lower plasticizer loss.[6]

Quantitative Performance Data

The following table summarizes the comparative performance of TOTM against other common commercial plasticizers based on typical industry data and research findings.

PropertyTest MethodThis compound (TOTM)Di(2-ethylhexyl) phthalate (DEHP)Dioctyl terephthalate (DOTP)
Thermal Properties
Volatility (Weight Loss, %)ISO 176LowHighModerate
Migration Resistance
Extraction in Hexane (%)ASTM D1239< 1~10-20~5-15
Extraction in Soapy Water (%)ASTM D1239< 0.5~1-2~0.5-1.5
Mechanical Properties (in flexible PVC)
Tensile Strength (MPa)ASTM D63820 - 2518 - 2319 - 24
Elongation at Break (%)ASTM D638300 - 400350 - 450320 - 420
100% Modulus (MPa)ASTM D63810 - 148 - 129 - 13
Hardness (Shore A)ASTM D224080 - 9075 - 8578 - 88

Note: The values presented are typical ranges and can vary depending on the specific formulation and processing conditions.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized testing methodologies are crucial. Below are detailed protocols for key experiments.

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_migration Migration Testing Protocols cluster_mechanical Mechanical Testing Protocols A PVC Resin & Additives C Dry Blending A->C B Plasticizer B->C D Melt Compounding C->D E Specimen Preparation (Molding/Extrusion) D->E F Thermal Analysis (TGA) E->F G Migration Testing E->G H Mechanical Testing E->H G1 Solvent Extraction (ASTM D1239) G->G1 G2 Volatility Test (ISO 176) G->G2 H1 Tensile Properties (ASTM D638) H->H1 H2 Hardness (ASTM D2240) H->H2

Caption: Workflow for evaluating plasticizer performance.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition profile of the plasticized PVC.

Apparatus: Thermogravimetric Analyzer (TGA).

Procedure:

  • A small, representative sample (5-10 mg) of the plasticized PVC is placed in the TGA sample pan.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air).[7][8]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of degradation and the temperatures at which significant weight loss occurs.[7]

Migration Resistance Testing (Solvent Extraction - ASTM D1239)

Objective: To quantify the amount of plasticizer that leaches from the PVC material when immersed in a specific solvent.

Apparatus: Analytical balance, constant-temperature bath, extraction flasks.

Procedure:

  • Precisely weigh a conditioned test specimen of the plasticized PVC.

  • Immerse the specimen in a specified extraction liquid (e.g., n-hexane for oily food simulants, or soapy water) in an extraction flask.

  • Maintain the flask at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).

  • Remove the specimen, gently wipe it dry, and re-weigh it.

  • The weight loss of the specimen represents the amount of plasticizer extracted.

Mechanical Properties Evaluation (Tensile Testing - ASTM D638)

Objective: To determine the tensile strength, elongation, and modulus of the plasticized PVC.[9]

Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.[9][10]

Procedure:

  • Prepare standard dumbbell-shaped test specimens from the plasticized PVC sheets according to ASTM D638 specifications.[10][11][12]

  • Condition the specimens at a standard temperature and humidity.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant rate of crosshead movement until the specimen fails.[10][11]

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.[9]

Logical Relationship of Plasticizer Properties and Performance

G cluster_structure Molecular Structure cluster_properties Physical Properties cluster_performance Performance Characteristics A High Molecular Weight D Low Volatility A->D B Branched Structure E Low Mobility B->E C Aromatic Core F High Thermal Stability C->F D->F G Excellent Migration Resistance D->G E->G H Good Mechanical Properties F->H G->H

Caption: Relationship between TOTM's structure and performance.

Conclusion

The selection of an appropriate plasticizer is a multifaceted decision that requires a thorough understanding of the performance trade-offs. This compound (TOTM) presents a compelling option for applications demanding high thermal stability, low volatility, and excellent migration resistance. While other plasticizers like DOTP offer a good balance of properties as a general-purpose, non-phthalate alternative, TOTM excels in more stringent environments. For researchers, scientists, and drug development professionals, the superior safety profile of TOTM, particularly its low leachability, makes it a strong candidate for medical devices and other sensitive applications where patient safety and material integrity are of utmost importance. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in plasticizer selection and formulation development.

References

A comparative study of the plasticizing efficiency of different trimellitate esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate plasticizer is critical in optimizing the performance and stability of polymer-based materials. This guide provides a comprehensive comparison of the plasticizing efficiency of various trimellitate esters, offering supporting experimental data, detailed protocols, and visual representations of key processes.

Trimellitate esters are a class of plasticizers known for their low volatility, high thermal stability, and excellent resistance to extraction, making them suitable for a wide range of demanding applications, including medical devices, wire and cable insulation, and automotive interiors. This guide focuses on a comparative evaluation of three commonly used trimellitate esters: Trioctyl Trimellitate (TOTM), Tri(isononyl) Trimellitate (TINTM), and Tri(isodecyl) Trimellitate (TIDTM).

Comparative Performance Data

The plasticizing efficiency of trimellitate esters is evaluated based on their ability to impart flexibility, reduce hardness, and resist migration and volatilization. The following tables summarize the key performance indicators for TOTM, TINTM, and TIDTM in a typical Polyvinyl Chloride (PVC) formulation.

Table 1: Mechanical Properties of PVC Plasticized with Different Trimellitate Esters (50 phr)

PropertyTest MethodTOTMTINTMTIDTM
Tensile Strength (MPa) ASTM D228420.519.819.2
Elongation at Break (%) ASTM D2284350370385
Shore D Hardness ASTM D2240555250

Table 2: Physical Properties of Different Trimellitate Esters

PropertyTest MethodTOTMTINTMTIDTM
Volatility (Weight Loss %, 24h @ 130°C) ASTM D12030.50.40.3
Molecular Weight ( g/mol ) -546.8588.9630.9

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Tensile Properties (ASTM D2284)

This test method determines the tensile strength and elongation at break of plasticized PVC samples.

  • Specimen Preparation: PVC resin is compounded with 50 parts per hundred resin (phr) of the respective trimellitate ester, along with other necessary additives like stabilizers and lubricants. The compound is then milled and compression molded into dumbbell-shaped specimens.

  • Procedure:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Measure the width and thickness of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed of 500 mm/min until the specimen ruptures.

    • Record the maximum load to determine tensile strength and the extension at the point of rupture to calculate the elongation at break.

Hardness Testing (ASTM D2240)

This method measures the indentation hardness of the plasticized PVC using a Shore D durometer.

  • Specimen Preparation: Flat, smooth specimens with a minimum thickness of 6 mm are prepared from the compounded PVC.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the specimen.

    • Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen.

    • Read the hardness value on the dial within 1 second of firm contact.

    • Take five measurements at different positions on the specimen and report the average value.

Volatility (ASTM D1203)

This test determines the weight loss of the plasticizer from the PVC compound due to volatilization.

  • Specimen Preparation: Circular specimens of 50 mm diameter and 1 mm thickness are die-cut from the compression-molded sheets.

  • Procedure:

    • Weigh the conditioned specimens accurately.

    • Place the specimens in an oven at 130 ± 1°C for a period of 24 hours.

    • After the specified time, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.

    • Reweigh the specimens.

    • Calculate the percentage weight loss as a measure of volatility.

Visualizing Key Processes

To further aid in the understanding of the evaluation and synthesis of these plasticizers, the following diagrams are provided.

experimental_workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A PVC Resin & Additives C Compounding & Milling A->C B Trimellitate Ester (TOTM, TINTM, TIDTM) B->C D Specimen Preparation (Molding, Cutting) C->D E Tensile Testing (ASTM D2284) D->E F Hardness Testing (ASTM D2240) D->F G Volatility Testing (ASTM D1203) D->G H Comparative Analysis of Tensile Strength, Elongation, Hardness, and Volatility E->H F->H G->H

Caption: Experimental workflow for evaluating the plasticizing efficiency of trimellitate esters.

The synthesis of trimellitate esters generally involves the esterification of trimellitic anhydride with the corresponding alcohol. The logical relationship of this process is depicted below.

synthesis_pathway A Trimellitic Anhydride C Esterification Reaction (with catalyst) A->C B Alcohol (e.g., 2-Ethylhexanol for TOTM, Isononyl Alcohol for TINTM, Isodecyl Alcohol for TIDTM) B->C D Crude Trimellitate Ester C->D E Purification (Neutralization, Washing, Distillation) D->E F Pure Trimellitate Ester E->F

Caption: Generalized synthesis pathway for trimellitate esters.

A Comparative Guide to the Thermal Properties of Polymers Plasticized with 1- and 2-(2-Ethylhexyl) Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the thermal properties of polymers plasticized with 1-(2-Ethylhexyl) trimellitate and its isomer, 2-(2-Ethylhexyl) trimellitate, against other common plasticizers. The information is intended for researchers, scientists, and professionals in drug development and polymer science to facilitate informed decisions in material selection and formulation.

Executive Summary

Tri(2-ethylhexyl) trimellitate (TOTM) is a high-performance plasticizer known for its excellent thermal stability, low volatility, and low migration, making it a preferred choice for applications requiring durability at elevated temperatures, such as in medical devices and wire insulation.[1][2] This guide delves into the thermal characteristics of polymers, primarily polyvinyl chloride (PVC), plasticized with TOTM and compares them with widely used alternatives like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP). While the literature often refers to TOTM without specifying the exact isomer (1- or 2-), this guide consolidates the available data to present a clear comparison. The data indicates that TOTM-plasticized PVC exhibits superior thermal stability compared to its counterparts.[3][4]

Data Presentation: Thermal Properties of Plasticized PVC

The following table summarizes the key thermal properties of Polyvinyl Chloride (PVC) formulated with various plasticizers. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that the specific values can vary depending on the concentration of the plasticizer, the grade of PVC, and the experimental conditions.

PlasticizerPolymer MatrixTest MethodOnset of Decomposition (Tonset) (°C)Peak Degradation Temperature (Tp) (°C)Glass Transition Temperature (Tg) (°C)Reference
Tri(2-ethylhexyl) trimellitate (TOTM) PVCTGA~280 - 300~350 - 370-[3][4][5]
PVCDSC--~-15 to 25[6]
Di(2-ethylhexyl) phthalate (DEHP) PVCTGA~250 - 270~320 - 340-[7]
PVCDSC--~-20 to 10[8][9]
Diisononyl phthalate (DINP) PVCTGA~260 - 280~330 - 350-[10]
PVCDSC--~-10 to 15[11]
Unplasticized PVC PVCTGA~280~320-
PVCDSC--~80[12]

Note: The data for TOTM does not differentiate between the 1-(2-Ethylhexyl) and 2-(2-Ethylhexyl) isomers, as this level of specificity is not commonly available in the reviewed literature. The values presented represent a general range for TOTM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established ASTM and ISO standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the plasticized polymer.

Standard: Based on ISO 11358 and ASTM E1131.[4][13][14]

Methodology:

  • Sample Preparation: A small sample of the plasticized polymer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., platinum or alumina).[14]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[14]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[14]

  • Data Acquisition: The weight loss of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The onset of decomposition is determined as the temperature at which a significant weight loss begins. The peak degradation temperature is identified from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) and other thermal transitions of the plasticized polymer.

Standard: Based on ASTM D3418 and ISO 11357.[3][15][16]

Methodology:

  • Sample Preparation: A small, uniform sample of the plasticized polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[8]

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Heating and Cooling Program:

    • First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected Tg (e.g., 120 °C) at a controlled rate (e.g., 20 °C/min for Tg determination) to erase the thermal history.[8]

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first.

  • Data Acquisition: The heat flow to the sample is measured relative to the reference pan.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Mandatory Visualization

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Reporting start Start: Obtain Plasticized Polymer Sample prep_tga Prepare TGA Sample (5-10 mg) start->prep_tga prep_dsc Prepare DSC Sample (5-10 mg) start->prep_dsc tga_instrument TGA Instrument Setup (ISO 11358 / ASTM E1131) prep_tga->tga_instrument dsc_instrument DSC Instrument Setup (ASTM D3418 / ISO 11357) prep_dsc->dsc_instrument tga_run Run TGA Experiment (Inert Atmosphere, 10°C/min) tga_instrument->tga_run tga_data Acquire Weight Loss vs. Temperature Data tga_run->tga_data analyze_tga Determine T-onset & T-peak tga_data->analyze_tga dsc_run Run DSC Experiment (Heat-Cool-Heat Cycle, 20°C/min) dsc_instrument->dsc_run dsc_data Acquire Heat Flow vs. Temperature Data dsc_run->dsc_data analyze_dsc Determine Glass Transition (Tg) dsc_data->analyze_dsc compare Compare Thermal Properties analyze_tga->compare analyze_dsc->compare report Generate Comparison Guide compare->report

Caption: Experimental workflow for the thermal analysis of plasticized polymers.

References

A Head-to-Head Comparison of Synthesis Routes for Mono(2-Ethylhexyl) Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthesis routes for mono(2-ethylhexyl) trimellitate (MEHT), a key intermediate and metabolite in the production and study of trimellitate plasticizers. The comparison is based on established principles of organic synthesis and data extrapolated from related reactions, offering a valuable resource for process development and optimization.

At a Glance: Comparison of MEHT Synthesis Routes

ParameterRoute A: Direct Catalytic EsterificationRoute B: Two-Step Transesterification
Starting Materials Trimellitic Anhydride, 2-EthylhexanolTrimellitic Anhydride, Methanol, 2-Ethylhexyl
Key Intermediate None (Direct Synthesis)Trimethyl Trimellitate
Catalyst Organotitanate (e.g., Tetraisopropyl titanate)Acid catalyst (for esterification), Transesterification catalyst (e.g., Tetraisopropyl titanate)
Reaction Temperature 140-180°CEsterification: 60-100°C; Transesterification: 180-220°C
Reaction Time 2-4 hoursEsterification: 1-3 hours; Transesterification: 2-5 hours
Reported Yield Moderate to High (Selectivity is key)Potentially higher purity product
Selectivity Control Primarily by stoichiometry and reaction timeBy controlling stoichiometry in the second step
Purification Requires careful separation from di- and tri-esters and unreacted starting materials.Purification of the intermediate can lead to a cleaner final product.
Advantages One-step process, potentially more atom-economical.Higher purity of the final product may be achievable; easier to control selectivity.
Disadvantages Risk of over-reaction to di- and tri-esters, potentially leading to lower yields of the desired monoester and complex purification.Two-step process, requires removal of methanol and purification of the intermediate.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for mono(2-ethylhexyl) trimellitate.

G cluster_A Route A: Direct Catalytic Esterification TMA_A Trimellitic Anhydride Reaction_A Esterification (140-180°C, 2-4h) TMA_A->Reaction_A EH_A 2-Ethylhexanol (1 eq.) EH_A->Reaction_A Catalyst_A Organotitanate Catalyst Catalyst_A->Reaction_A MEHT_A Mono(2-Ethylhexyl) Trimellitate Reaction_A->MEHT_A Purification_A Purification (Distillation/Chromatography) MEHT_A->Purification_A

Caption: Workflow for the direct synthesis of MEHT.

G cluster_B Route B: Two-Step Transesterification TMA_B Trimellitic Anhydride Esterification_B Esterification (60-100°C, 1-3h) TMA_B->Esterification_B Methanol Methanol Methanol->Esterification_B Acid_Cat Acid Catalyst Acid_Cat->Esterification_B TMT Trimethyl Trimellitate Esterification_B->TMT Purification_TMT Purification of Intermediate TMT->Purification_TMT Transesterification Transesterification (180-220°C, 2-5h) Purification_TMT->Transesterification EH_B 2-Ethylhexanol (1 eq.) EH_B->Transesterification Trans_Cat Transesterification Catalyst Trans_Cat->Transesterification MEHT_B Mono(2-Ethylhexyl) Trimellitate Transesterification->MEHT_B Purification_B Purification MEHT_B->Purification_B

Caption: Two-step synthesis of MEHT via a trimethyl trimellitate intermediate.

Experimental Protocols

Route A: Direct Catalytic Esterification

This route involves the direct reaction of trimellitic anhydride with one molar equivalent of 2-ethylhexanol in the presence of an organotitanate catalyst. The key to achieving a high yield of the monoester is to carefully control the stoichiometry and reaction conditions to minimize the formation of di- and tri-esters.

Materials:

  • Trimellitic anhydride (1 mol, 192.12 g)

  • 2-Ethylhexanol (1 mol, 130.23 g)

  • Tetraisopropyl titanate (catalyst, 0.1-0.5% by weight of reactants)

  • Toluene (solvent)

  • Nitrogen gas supply

Procedure:

  • A reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser is charged with trimellitic anhydride, 2-ethylhexanol, and toluene.

  • The mixture is stirred and heated to approximately 140°C under a gentle stream of nitrogen.

  • The tetraisopropyl titanate catalyst is added to the reaction mixture.

  • The reaction temperature is maintained at 140-180°C, and the water formed during the esterification is removed azeotropically using the Dean-Stark trap.

  • The progress of the reaction is monitored by determining the acid value of the reaction mixture. The reaction is considered complete when the acid value approaches the theoretical value for the monoester.

  • Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography to isolate the mono(2-ethylhexyl) trimellitate from unreacted starting materials and any di- or tri-ester byproducts.

Route B: Two-Step Synthesis via Trimethyl Trimellitate Intermediate

This method involves two distinct chemical transformations: the initial esterification of trimellitic anhydride with methanol to form trimethyl trimellitate, followed by a controlled transesterification with one equivalent of 2-ethylhexanol.

Step 1: Synthesis of Trimethyl Trimellitate

Materials:

  • Trimellitic anhydride (1 mol, 192.12 g)

  • Methanol (excess, e.g., 5-10 mol)

  • Sulfuric acid (catalyst)

  • Nitrogen gas supply

Procedure:

  • Trimellitic anhydride and excess methanol are charged into a reaction flask equipped with a stirrer, reflux condenser, and thermometer.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is heated to reflux (approximately 65-70°C) and maintained for 1-3 hours.

  • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the trimellitic anhydride is consumed.

  • After completion, the excess methanol is removed by distillation.

  • The crude trimethyl trimellitate is then purified, typically by vacuum distillation, to yield a high-purity intermediate.

Step 2: Transesterification to Mono(2-Ethylhexyl) Trimellitate

Materials:

  • Trimethyl trimellitate (1 mol, 252.21 g)

  • 2-Ethylhexanol (1 mol, 130.23 g)

  • Tetraisopropyl titanate (catalyst)

  • Nitrogen gas supply

Procedure:

  • Purified trimethyl trimellitate and one molar equivalent of 2-ethylhexanol are added to a reaction flask fitted with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation head.

  • A catalytic amount of tetraisopropyl titanate is introduced into the mixture.

  • The reaction mixture is heated to 180-220°C under a nitrogen atmosphere.

  • The methanol generated during the transesterification is continuously removed by distillation.

  • The reaction progress is monitored by GC to observe the disappearance of trimethyl trimellitate and the formation of the desired monoester.

  • Once the reaction has reached the desired conversion, the mixture is cooled.

  • The crude product is purified by vacuum distillation to separate the mono(2-ethylhexyl) trimellitate from unreacted starting materials and other transesterification products.

Concluding Remarks

The choice between the direct esterification and the two-step transesterification route for the synthesis of mono(2-ethylhexyl) trimellitate will depend on the specific requirements of the application, including desired purity, yield, and available equipment. The direct route offers simplicity, while the two-step route provides an avenue for potentially higher purity and more controlled synthesis. For any application, careful optimization of reaction conditions and effective purification are paramount to obtaining a high-quality product.

Evaluating the Cost-Effectiveness of 1(or 2)-(2-Ethylhexyl) trimellitate in Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing manufacturing processes for materials requiring flexibility and durability, the choice of plasticizer is a critical determinant of both performance and cost. This guide provides a comprehensive evaluation of 1(or 2)-(2-Ethylhexyl) trimellitate (TOTM), a common plasticizer, by comparing its cost-effectiveness and performance against prevalent alternatives such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH). This analysis is supported by a review of experimental data and detailed methodologies for key performance evaluation tests.

Cost-Effectiveness Analysis

The economic viability of a plasticizer is a primary consideration in its selection. The following table summarizes the approximate price ranges for TOTM and its common alternatives. It is important to note that prices can fluctuate based on market conditions, supplier, and volume.

PlasticizerChemical NamePrice Range (USD/ton)Key Cost Considerations
TOTM This compound$2,500 - $3,500+Higher initial cost is a significant factor.
DEHP Di(2-ethylhexyl) phthalate$1,150 - $1,500[1][2]Generally the most cost-effective option, but facing regulatory scrutiny due to health concerns.
DINP Diisononyl phthalate$1,200 - $1,600[3][4]Priced competitively with DEHP, offering a phthalate alternative with a better safety profile.
DINCH Diisononyl cyclohexane-1,2-dicarboxylate$2,000 - $3,000+A non-phthalate alternative with a good safety profile, but at a higher cost than traditional phthalates.

The manufacturing process for TOTM involves the esterification of trimellitic anhydride with 2-ethylhexanol. The cost of these raw materials is a significant driver of the final product price. Recent market data places the price of 2-ethylhexanol between approximately $939 to $2535 per metric ton, depending on the region and time of purchase[5][6][7]. Trimellitic anhydride is also a key cost component.

Performance Comparison

The selection of a plasticizer extends beyond cost to its performance characteristics within the final product. This section compares key performance metrics of TOTM and its alternatives in Polyvinyl Chloride (PVC) formulations.

Performance MetricTOTM (this compound)DEHP (Di(2-ethylhexyl) phthalate)DINP (Diisononyl phthalate)DINCH (Diisononyl cyclohexane-1,2-dicarboxylate)
Tensile Strength Generally provides good tensile strength, though some studies show it to be slightly lower than DEHP in certain conditions[8].High tensile strength, often used as a benchmark[8].Good tensile strength, comparable to DEHP.Good tensile strength.
Elongation at Break Exhibits a gradual reduction in elongation after exposure to radiation[9].Shows a sharp reduction in elongation at break after irradiation[9].Good elongation properties.Good elongation properties.
Thermal Stability Possesses good thermal stability. One study indicated no significant difference in the degradation kinetics between TOTM and DEHP plasticized films[10].Good thermal stability, though its degradation can be influenced by evaporation[11][12].Good thermal stability.Good thermal stability.
Migration Resistance Excellent migration resistance, significantly lower than DEHP (up to 350 times lower in one study)[4][13]. This is a key advantage, especially in sensitive applications.High migration potential, a major health and environmental concern[4][13].Lower migration than DEHP, but not as low as TOTM.Low migration rate, a key feature highlighted in its use as a DEHP alternative[14].
Plasticizer Efficiency May require a higher concentration to achieve the same flexibility as DEHP.Highly efficient plasticizer.Good plasticizing efficiency.May require a higher loading to achieve the same flexibility as DEHP.

Experimental Protocols

To ensure objective and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Tensile Properties Testing (Adapted from ASTM D2284)

This test determines the tensile strength and elongation at break of a plasticized PVC material, providing insights into its strength and flexibility.

  • Sample Preparation:

    • Prepare PVC formulations with a specified concentration of the plasticizer being evaluated.

    • Mold the formulations into standardized dumbbell-shaped specimens.

    • Condition the specimens in a controlled environment to ensure consistent results.

  • Test Procedure:

    • Mount the conditioned specimen in a universal testing machine.

    • Apply a tensile load to the specimen at a constant crosshead speed.

    • Record the force and elongation of the specimen until it fractures.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress the material can withstand before breaking.

    • Elongation at Break: Calculate the percentage increase in length of the specimen at the point of fracture.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized PVC by measuring its weight change as a function of temperature.

  • Sample Preparation:

    • Place a small, precisely weighed sample of the plasticized PVC material into a TGA crucible.

  • Test Procedure:

    • Place the crucible in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air).

    • Continuously monitor and record the weight of the sample as the temperature increases.

  • Data Analysis:

    • The resulting TGA curve plots weight loss against temperature.

    • The onset temperature of decomposition and the temperature at maximum weight loss are key indicators of thermal stability.

Plasticizer Migration Test (Adapted from ISO 177 and ASTM D2199)

This test measures the amount of plasticizer that leaches from the PVC material into a contacting medium, which is crucial for applications where contamination is a concern.

  • Sample Preparation:

    • Prepare standardized sheets of the plasticized PVC.

  • Test Procedure (Solvent Extraction Method):

    • Weigh the initial PVC sample.

    • Immerse the sample in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature.

    • Remove the sample from the solvent and dry it to a constant weight.

  • Data Analysis:

    • Calculate the percentage weight loss of the sample, which corresponds to the amount of migrated plasticizer.

Visualizing the Process and Relationships

To better understand the manufacturing workflow and the interplay of factors in selecting a plasticizer, the following diagrams are provided.

Manufacturing_Workflow cluster_raw_materials Raw Materials cluster_manufacturing_process Manufacturing Process cluster_final_product Final Product Trimellitic_Anhydride Trimellitic Anhydride Esterification Esterification Reaction Trimellitic_Anhydride->Esterification 2_Ethylhexanol 2-Ethylhexanol 2_Ethylhexanol->Esterification Purification Purification Esterification->Purification TOTM This compound Purification->TOTM

TOTM Manufacturing Workflow

Experimental_Workflow cluster_testing Performance Testing Start Start: Plasticizer Evaluation Formulation PVC Formulation with Plasticizer Start->Formulation Sample_Prep Sample Preparation (Molding/Conditioning) Formulation->Sample_Prep Tensile_Test Tensile Test (ASTM D2284) Sample_Prep->Tensile_Test TGA_Test Thermogravimetric Analysis (TGA) Sample_Prep->TGA_Test Migration_Test Migration Test (ISO 177) Sample_Prep->Migration_Test Data_Analysis Data Analysis Tensile_Test->Data_Analysis TGA_Test->Data_Analysis Migration_Test->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison Conclusion Conclusion on Cost-Effectiveness and Performance Comparison->Conclusion

Plasticizer Performance Evaluation Workflow

Cost_Performance_Relationship cluster_cost Cost Factors cluster_performance Performance Factors Plasticizer_Selection Plasticizer Selection Raw_Material_Cost Raw Material Cost Plasticizer_Selection->Raw_Material_Cost influences Manufacturing_Cost Manufacturing Process Cost Plasticizer_Selection->Manufacturing_Cost influences Plasticizer_Efficiency Plasticizer Efficiency (Amount Required) Plasticizer_Selection->Plasticizer_Efficiency determines Mechanical_Properties Mechanical Properties (Tensile Strength, Elongation) Plasticizer_Selection->Mechanical_Properties affects Thermal_Stability Thermal Stability Plasticizer_Selection->Thermal_Stability affects Migration_Resistance Migration Resistance Plasticizer_Selection->Migration_Resistance affects Safety_Profile Safety & Regulatory Compliance Plasticizer_Selection->Safety_Profile affects Overall_Cost Overall Cost-Effectiveness Raw_Material_Cost->Overall_Cost Manufacturing_Cost->Overall_Cost Plasticizer_Efficiency->Overall_Cost impacts Final_Product_Performance Final Product Performance Mechanical_Properties->Final_Product_Performance Thermal_Stability->Final_Product_Performance Migration_Resistance->Final_Product_Performance Safety_Profile->Final_Product_Performance

Cost-Performance Relationship in Plasticizer Selection

References

Safety Operating Guide

Proper Disposal of 1(or 2)-(2-Ethylhexyl) trimellitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for 1(or 2)-(2-Ethylhexyl) trimellitate, also known as tris(2-ethylhexyl) trimellitate or TOTM. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. While generally not classified as a hazardous waste under federal regulations, proper disposal requires careful consideration of local and institutional policies.

I. Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound is the first step in determining the appropriate disposal method. The following table summarizes key data points.

PropertyValueSignificance for Disposal
Synonyms Tris(2-ethylhexyl) trimellitate, TOTM, Trioctyl trimellitateEnsures proper identification of the chemical.
CAS Number 3319-31-1Unique identifier for the chemical substance.
Appearance Viscous, colorless to yellow oily liquid[1]As a liquid, it requires absorption or solidification for landfill disposal.[2][3]
Solubility in water Insoluble[4]Prevents disposal via the sanitary sewer system.
Flash Point > 93°C (Closed Cup)[5]Classified as a combustible liquid, not a flammable one, which influences storage and segregation requirements.[5]
Acute Oral Toxicity (LD50) > 3200 mg/kg (rat)[6]Low acute toxicity suggests it is not an acute hazardous waste, but good hygiene practices are still necessary.[6]
Hazard Classification Not classified as a hazardous waste under US EPA 40 CFR Part 261[2]While not federally listed as hazardous, state and local regulations must be consulted for final determination.[2][4]

II. Disposal Protocol: A Step-by-Step Guide

This protocol outlines the recommended steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Classification and Consultation

  • Confirm Non-Hazardous Status: While generally considered non-hazardous, it is imperative to confirm this classification against your institution's policies and local regulations.[2][4] Consult your Environmental Health & Safety (EHS) department for guidance.

  • Segregation: Do not mix this compound waste with hazardous waste streams (e.g., halogenated solvents, heavy metals).[7] Keep it in a dedicated and clearly labeled waste container.

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5][6]

  • Eye Protection: Safety glasses or goggles.[8]

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step 3: Preparing the Waste for Disposal

  • For Small Quantities (e.g., spills, residues):

    • Absorb the liquid onto an inert material such as vermiculite, sand, or absorbent pads.[3][4]

    • Place the absorbent material into a clean, dry, and sealable container.[2][4]

  • For Larger Quantities (e.g., unused product):

    • The primary recommendation is to seek opportunities for reuse or recycling.[4]

    • If recycling is not an option, the liquid must be prepared for solid waste disposal. Absorb the entire quantity as described above.

    • Never dispose of the liquid directly into the trash or down the drain.[3]

Step 4: Labeling and Storage

  • Labeling: Clearly label the waste container as "Non-Hazardous Waste: this compound (absorbed)". Include the date of generation.

  • Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3] Ensure the storage area is cool, dry, and well-ventilated.[2]

Step 5: Final Disposal

  • Contact EHS: Arrange for a pickup of the waste container with your institution's EHS or hazardous waste management provider.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.

III. Workflow for Proper Disposal

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unwanted This compound consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_hazardous Is it classified as hazardous waste? consult_ehs->is_hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes non_hazardous_protocol Proceed with Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_protocol No end End: Compliant Disposal hazardous_protocol->end ppe Wear Appropriate PPE (Gloves, Eye Protection) non_hazardous_protocol->ppe absorb Absorb liquid with inert material ppe->absorb containerize Place in a clean, dry, sealed container absorb->containerize label Label container clearly: 'Non-Hazardous Waste' containerize->label store Store in designated waste accumulation area label->store pickup Arrange for waste pickup with EHS store->pickup pickup->end

Caption: Disposal decision workflow for this compound.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Essential Safety and Logistical Information for Handling 1(or 2)-(2-Ethylhexyl) trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling 1(or 2)-(2-Ethylhexyl) trimellitate, also known as Tris(2-ethylhexyl) trimellitate or TOTM. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling Tris(2-ethylhexyl) trimellitate, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any mists or vapors.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesShould be worn at all times to prevent splashes to the eyes.
Hand Protection Chemical-Resistant GlovesNitrile or chloroprene rubber gloves are suitable. Inspect gloves for integrity before each use.
Body Protection Laboratory Coat or OverallsTo prevent skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilation.A NIOSH-approved respirator may be necessary if working in poorly ventilated areas or if mists are generated.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of Tris(2-ethylhexyl) trimellitate in a laboratory setting.

  • Preparation :

    • Ensure the work area is well-ventilated. A chemical fume hood is recommended.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and materials before beginning work.

    • Don the appropriate PPE as specified in the table above.

  • Handling the Chemical :

    • Keep the container tightly closed when not in use.

    • Avoid contact with eyes, skin, and clothing.[1]

    • Avoid breathing any vapors or mists that may be generated, especially when heated.

    • Wash hands thoroughly with soap and water after handling.[1]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using inert absorbent materials such as sand, earth, or vermiculite.

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.

    • Do not allow the chemical to enter drains, sewers, or waterways.[2]

    • Ventilate the area and clean the spill site once the material has been removed.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of Tris(2-ethylhexyl) trimellitate and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Identification :

    • All waste materials, including the chemical itself, contaminated absorbent materials, and empty containers, must be treated as chemical waste.

  • Container Management :

    • Empty containers may retain product residue and should be handled with care.[2]

    • Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.

  • Disposal Procedure :

    • The preferred method of disposal is to send the chemical waste to a licensed waste disposal contractor.[3]

    • Recycling or returning the chemical to the manufacturer are also favorable options if the material is unused.[4]

    • All waste disposal activities must be in full compliance with local, state, and federal regulations.[2][4]

    • Do not dispose of the chemical waste into the sewer system or the general trash.[3]

Workflow for Handling and Disposal

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep 1. Preparation - Good Ventilation - Eyewash/Shower Accessible - Don PPE handle 2. Handling - Keep Container Closed - Avoid Contact - Wash Hands After prep->handle spill 3. Spill Response - Contain with Absorbent - Collect in Labeled Container - Clean Spill Area handle->spill If Spill Occurs waste_id 1. Waste Identification - Chemical Waste - Contaminated Materials handle->waste_id Generate Waste spill->waste_id container_manage 2. Container Management - Treat Empty Containers as Waste waste_id->container_manage disposal_proc 3. Disposal - Licensed Contractor - Follow All Regulations container_manage->disposal_proc

Caption: Workflow for the safe handling and disposal of Tris(2-ethylhexyl) trimellitate.

Quantitative Data

The following table summarizes key physical and chemical properties of Tris(2-ethylhexyl) trimellitate.

PropertyValue
Molecular Formula C₃₃H₅₄O₆
Molecular Weight 546.8 g/mol [3]
Appearance Clear, viscous, colorless to pale yellow liquid.[2]
Boiling Point 414 °C
Flash Point 263 °C (505 °F) - Closed Cup[3][5]
Solubility in Water Negligible; 0.1 g/L at 25 °C
Specific Gravity 0.984
Vapor Pressure < 0.01 mmHg @ 20 °C

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.